Vincristine Sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQHPDCURKLKT-JKDPCDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10.H2O4S, C46H58N4O14S | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044331 | |
| Record name | Vincristine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2068-78-2 | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vincristine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vincristine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vincristine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
531 °F approximately (NTP, 1992) | |
| Record name | VINCRISTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Vincristine Sulfate's Mechanism of Action on Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincristine sulfate, a prominent member of the vinca alkaloid family of chemotherapeutic agents, exerts its potent anti-neoplastic effects primarily through the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning vincristine's interaction with tubulin and microtubules. It details the binding characteristics, the profound impact on microtubule polymerization and dynamic instability, and the subsequent cellular consequences, including mitotic arrest and apoptosis. This document synthesizes quantitative data, outlines detailed experimental protocols for studying these phenomena, and provides visual representations of the key pathways and workflows to serve as a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Inhibition of Microtubule Polymerization
Vincristine's primary molecular target is tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1][2] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2]
Vincristine binds with high affinity to the β-tubulin subunit, at a site often referred to as the vinca-binding domain, which is located near the GTP-binding site.[3] This binding event has profound consequences for microtubule dynamics. At low concentrations, vincristine suppresses the dynamic instability of microtubules.[4] It effectively "caps" the plus ends of microtubules, inhibiting both the growth and shortening phases that are crucial for their function.[4][5] This suppression of dynamics disrupts the delicate balance required for proper mitotic spindle formation.
At higher concentrations, vincristine promotes the depolymerization of microtubules and can induce the formation of tubulin paracrystals within the cell.[6][7] The overall effect is a net decrease in the mass of cellular microtubules, leading to the disorganization of the microtubule network.
The disruption of microtubule function is particularly detrimental to rapidly dividing cells, such as cancer cells, which are highly dependent on the proper formation and function of the mitotic spindle for chromosome segregation. By interfering with this process, vincristine induces a prolonged arrest of the cell cycle in the M-phase (metaphase).[3] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
Quantitative Data Summary
Table 1: Effects of Vincristine on Microtubule Dynamics
| Parameter | Vincristine Concentration | Effect | Reference |
| Anterograde Axonal Transport Rate | 1 µM | 27% reduction | [4] |
| Retrograde Axonal Transport Rate | 1 µM | 19% reduction | [4] |
| Microtubule Dynamicity | 32 nM | 75% reduction | [8] |
| Microtubule Growth Rate | 2 nmol/L | 19.6% reduction (in βIII-tubulin knockdown cells) | [5] |
| Microtubule Shortening Rate | 2 nmol/L | 20.7% reduction (in βIII-tubulin knockdown cells) | [5] |
| IC50 for Dynamicity Inhibition | 37 nM | Half-maximal inhibition | [9] |
Table 2: this compound Binding Affinity
| Parameter | Value | Method | Reference |
| Apparent Kd (High-affinity site) | 0.54 µM | Photoaffinity Labeling | [7] |
| Apparent Kd (Low-affinity site) | 14 µM | Photoaffinity Labeling | [7] |
Table 3: IC50 Values of Vincristine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SH-SY5Y | Neuroblastoma | 0.1 µM | [10] |
| HT-29 | Colon Carcinoma | 30 nM | [11] |
| HeLa | Cervical Cancer | 30 nM | [11] |
| BCL1 | Lymphoma | 5 µg/mL | [3] |
Signaling Pathways and Downstream Effects
The mitotic arrest induced by vincristine triggers a cascade of intracellular signaling events that culminate in apoptosis.
Mitotic Arrest and Spindle Assembly Checkpoint Activation
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of the SAC due to vincristine-induced microtubule damage leads to a sustained mitotic arrest.
Intrinsic Apoptotic Pathway
Prolonged mitotic arrest is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis. Key signaling events include:
-
c-Jun N-terminal Kinase (JNK) Activation: Vincristine treatment leads to the activation of the JNK signaling pathway.[12][13] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2 and Bcl-xL) and activate pro-apoptotic members (e.g., Bim).[2][12]
-
Bcl-2 Family Dysregulation: The phosphorylation of Bcl-2 proteins disrupts their protective function at the mitochondrial membrane.[3] This leads to the activation of pro-apoptotic effector proteins Bax and Bak, which oligomerize and form pores in the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.[3] Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memory of stochastic single-cell apoptotic signaling promotes chemoresistance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Vincristine Sulfate: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine Sulfate, a potent antineoplastic agent, belongs to the vinca alkaloid class of drugs derived from the Madagascar periwinkle, Catharanthus roseus. Its efficacy in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's lymphoma, and neuroblastoma, is well-established. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, offering valuable data and experimental protocols for researchers and drug development professionals.
Molecular Structure and Chemical Properties
This compound is the sulfate salt of vincristine, a complex dimeric indole alkaloid. The molecule consists of two multi-ringed units, vindoline and catharanthine, linked by a carbon-carbon bond. The presence of a formyl group on the vindoline nitrogen distinguishes it from the closely related vinca alkaloid, vinblastine. This structural difference contributes to variations in their clinical efficacy and toxicity profiles.
Data Presentation: Quantitative Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C46H56N4O10·H2SO4 | [1][2] |
| Molecular Weight | 923.04 g/mol | [1][2][3] |
| Appearance | White to off-white or slightly yellow, amorphous or crystalline powder. | [1][2] |
| Solubility | Freely soluble in water and methanol; slightly soluble in ethanol. | [2][4] |
| Melting Point | Approximately 218-220 °C (for the free base) | [5] |
| pKa | 5.0 and 7.4 | |
| Stability | Sensitive to light and heat. Solutions are stable for short periods under controlled conditions. Diluted in 0.9% Sodium Chloride Injection, it is stable for up to 24 hours when protected from light or 8 hours under normal light at 25°C. | [2] |
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound involves its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, vincristine inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).
References
- 1. This compound | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medkoo.com [medkoo.com]
- 5. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vincristine Sulfate from Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vincristine sulfate, a critical chemotherapeutic agent derived from the Madagascar periwinkle, Catharanthus roseus. This document covers the biosynthesis of vincristine within the plant, detailed protocols for its extraction, purification, and analysis, and a summary of its mechanism of action, with a focus on the molecular signaling pathways it triggers.
Introduction
Catharanthus roseus is a perennial plant species in the Apocynaceae family, renowned for its production of over 200 terpenoid indole alkaloids (TIAs). Among these, the dimeric alkaloids vinblastine and vincristine are of significant medicinal importance due to their potent anti-cancer properties.[1] Vincristine, though present in minute quantities in the plant, is a cornerstone in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors.[2][3] Its cytotoxic effect is primarily attributed to its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4]
The natural yield of vincristine from C. roseus is exceptionally low, often cited as being around 0.0005% of the plant's dry weight, which makes its extraction and purification a complex and costly process.[5] This guide will delve into the scientific principles and methodologies underlying the production and analysis of this vital pharmaceutical compound.
Biosynthesis of Vincristine in Catharanthus roseus
The biosynthesis of vincristine is a complex enzymatic process that involves the convergence of two major metabolic pathways to form its monomeric precursors, catharanthine and vindoline. These precursors are then coupled to form the dimeric alkaloid structure.
The overall biosynthetic pathway can be summarized as follows:
-
Formation of Precursors : Tryptamine is synthesized via the shikimate pathway, while secologanin is produced through the terpenoid pathway.
-
Synthesis of Monomeric Alkaloids : Tryptamine and secologanin condense to form strictosidine, a central intermediate. Through a series of enzymatic reactions, strictosidine is converted into the monomeric alkaloids catharanthine and vindoline.
-
Dimerization and Modification : Catharanthine and vindoline are enzymatically coupled to form α-3′,4′-anhydrovinblastine. This intermediate is then converted to vinblastine, which is subsequently oxidized to form vincristine.
Quantitative Data on Vincristine Yield
The concentration of vincristine in Catharanthus roseus is influenced by various factors, including the plant variety, the specific part of the plant analyzed, and the cultivation conditions. The following tables summarize quantitative data on vincristine yields from different sources.
| Plant Part | Vincristine Yield (µg/g Dry Weight) | Reference |
| Leaves | 2.0 (with 50 µM chromium treatment) | [3] |
| Shoots | 2.0 (with 50 µM chromium treatment) | [3] |
| Cultivar/Condition | Vincristine Yield | Reference |
| Twelve cultivars grown in Iraq (leaves) | 242.91 ppm (µg/g) | [6] |
| Endophytic Fungus (Nigrospora zimmermanii) | 5.344 µg/mL (in culture) | [5] |
| Endophytic Fungus (Fusarium oxysporum) | 67 µg/L (from culture filtrate) | [7] |
| Endophytic Fungus (Fusarium oxysporum) | 66.5 mg/L (from culture filtrate) | [8] |
Experimental Protocols
Extraction and Purification of Vincristine
The following protocol is a synthesized methodology for the extraction and purification of vincristine from the dried leaves of Catharanthus roseus.
4.1.1. Materials and Reagents
-
Dried, powdered leaves of C. roseus
-
Methanol
-
Tartaric acid (2% aqueous solution)
-
Benzene
-
Methylene chloride
-
Ammonia solution (25%)
-
Anhydrous sodium sulfate
-
Alumina (for column chromatography)
-
Silica gel 60 F254 TLC plates
-
Dragendorff's reagent
-
Ceric ammonium sulfate reagent
4.1.2. Extraction Procedure
-
Moisten 5 kg of dried, powdered C. roseus leaves with a sufficient amount of 2% tartaric acid solution for one hour.[9]
-
Add 9 L of benzene to the moistened plant material, shake for 30 minutes, and then decant the solvent. Repeat this extraction step twice more with fresh benzene.[9]
-
Combine the benzene extracts and concentrate them in vacuo at 50°C to a volume of 150 ml.[9]
-
Add 300 ml of 2% tartaric acid to the concentrated benzene extract and remove the remaining benzene in vacuo at 50°C.
-
Filter the resulting acidic solution.
-
Adjust the pH of the aqueous layer to 5.9 with a 25% ammonia solution.[9]
-
Extract the liberated alkaloids with methylene chloride (6 x 50 ml).[9]
-
Combine the methylene chloride extracts, wash them with distilled water until free of alkali, and then dry the extract over anhydrous sodium sulfate.
-
Evaporate the dried extract to dryness in vacuo to obtain the vincristine-rich fraction.[10]
4.1.3. Purification by Column Chromatography
-
Prepare an alumina column (200g of alumina for 5g of crude extract).
-
Dissolve the crude vincristine extract in a minimal amount of methylene chloride and load it onto the column.[11]
-
Elute the column with a gradient of dichloromethane-ethanol or chloroform-methanol.[7][11]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing vincristine.[11]
-
Combine the vincristine-containing fractions and evaporate them to dryness.[11]
4.1.4. Crystallization
-
Dissolve the purified vincristine fraction in a minimal amount of a lower alkyl alcohol (e.g., methanol).[11]
-
Allow the solution to stand for crystallization to occur.
-
Filter the crystals and dry them to obtain purified vincristine.[11]
Analytical Methods
4.2.1. Thin Layer Chromatography (TLC)
-
Stationary Phase : Silica gel G plates.[12]
-
Mobile Phase : A common solvent system is chloroform:methanol (8:2).[7] Another reported system is ethyl acetate:benzene:ethyl alcohol:25% ammonia solution (100:5:5:3).[9]
-
Detection : Spray the developed and dried plates with Dragendorff's reagent followed by 10% HCl, or with ceric ammonium sulfate reagent. Vinca alkaloids typically produce violet or purple spots.[7][9]
4.2.2. High-Performance Liquid Chromatography (HPLC)
-
Column : Reversed-phase C18 column (e.g., 200 mm x 4.6 mm).[13]
-
Mobile Phase : A mixture of 0.02 M sodium dihydrogen phosphate buffer and methanol (36:64, v/v), with the pH adjusted to 4.7.[13] An alternative mobile phase is acetonitrile and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), at a pH of 3.5.[14]
-
Flow Rate : 1.0 mL/min.[13]
-
Quantification : A calibration curve can be constructed using a standard solution of this compound over a linear concentration range (e.g., 0.05-5.0 µg/mL).[13]
Mechanism of Action and Signaling Pathways
Vincristine exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.
Microtubule Disruption
Vincristine binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[4] This binding inhibits the assembly of microtubules, leading to a disruption of the mitotic spindle. Consequently, cells are arrested in the metaphase of mitosis, as they are unable to properly segregate their chromosomes.[4] This prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.
Apoptotic Signaling Pathway
The induction of apoptosis by vincristine involves a complex signaling cascade that primarily engages the intrinsic (mitochondrial) pathway, although the extrinsic pathway may also be activated in some cancer cells.[4][15]
Key events in vincristine-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS) : Vincristine treatment can lead to the early generation of ROS, which act as upstream signaling molecules in the apoptotic pathway.[16]
-
Inactivation of Anti-Apoptotic Bcl-2 Proteins : Prolonged mitotic arrest leads to the phosphorylation-mediated inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][15]
-
Activation of Pro-Apoptotic Bcl-2 Proteins : The inactivation of anti-apoptotic Bcl-2 proteins allows for the activation of pro-apoptotic members such as BAX and BAK.[4][15]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors.
-
Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.[15][16] In some cell types, vincristine can also induce the activation of caspase-8, an initiator caspase of the extrinsic pathway.[15]
-
Cell Death : Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Experimental Workflow Overview
The overall process from plant material to purified this compound involves multiple stages, each requiring careful execution and quality control.
Conclusion
This compound remains a vital tool in oncology, and its origin from Catharanthus roseus is a classic example of the pharmaceutical potential of natural products. The low natural abundance of vincristine necessitates efficient and robust methods for its extraction and purification. Furthermore, a thorough understanding of its biosynthetic pathway and mechanism of action is crucial for the development of strategies to enhance its production, whether through metabolic engineering of the plant or through semi-synthetic approaches. This guide has provided a comprehensive overview of these aspects to aid researchers and professionals in the field of drug development and natural product chemistry.
References
- 1. oaji.net [oaji.net]
- 2. eprints.utm.my [eprints.utm.my]
- 3. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Report on Vincristine-Producing Endophytic Fungus Nigrospora zimmermanii from Leaves of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]
- 8. sciensage.info [sciensage.info]
- 9. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ignited.in [ignited.in]
- 11. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An HPLC method for the pharmacokinetic study of this compound-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. brieflands.com [brieflands.com]
- 16. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Journey of Vincristine Sulfate: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of vincristine sulfate, a cornerstone of many chemotherapy regimens. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models is critical for predicting its behavior in humans, optimizing dosing strategies, and mitigating toxicities. This document synthesizes key findings from preclinical studies, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing complex processes for enhanced clarity.
Pharmacokinetic Profile Across Preclinical Species
Vincristine exhibits complex and species-dependent pharmacokinetic characteristics. Following intravenous administration, it typically displays a multi-exponential decay in plasma concentrations, indicating rapid distribution from the central compartment to peripheral tissues, followed by a slower elimination phase.[1][2] The drug's large volume of distribution suggests extensive tissue binding.[2]
Table 1: Comparative Pharmacokinetic Parameters of Vincristine in Preclinical Models
| Species | Dose | Route | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t½α (min) | t½β (h) | Clearance (L/h/kg) | Vd (L/kg) | Reference |
| Mouse | 1 mg/kg | IP | Peak at 15 min | 15 | - | - | - | - | - | [3] |
| Mouse (Obese) | 3H-VCR | - | Higher peak | - | 13,099 (AUC0→∞) | - | 9.7 min (t½β) | 0.038 (ml/hr) | 3.16 (ml/g) | [4] |
| Mouse (Lean) | 3H-VCR | - | - | - | 15,384 (AUC0→∞) | - | 44.5 min (t½β) | 0.033 (ml/hr) | 3.81 (ml/g) | [4] |
| Rat | 0.1 mg/kg | IV | - | - | - | ~15 | ~1.25 | - | - | [5] |
| Rat | - | IV | - | - | - | - | 7.5 | 0.12 | 0.41 | [6] |
| Dog | 3H-VCR | IV | - | - | - | 6 | 3.17 | - | - | [3] |
| Monkey | 3H-VCR | IV | - | - | - | 10 | 3.17 | - | - | [3] |
Note: AUC values are highly variable depending on the study design and analytical method. Dashes indicate data not reported in the cited literature. Cmax and Tmax are more relevant for extravascular routes of administration.
Distribution: A Wide Reach with a Notable Exception
Vincristine distributes extensively into various tissues, with notable accumulation in the liver, spleen, kidneys, lungs, and pancreas.[3] However, it exhibits poor penetration of the blood-brain barrier, resulting in very low concentrations in the brain.[3][5] This limited central nervous system (CNS) distribution is a key factor in its neurological toxicity profile, which is primarily peripheral. Obesity has been shown to alter the tissue disposition of vincristine in mice, with a slower decay from the bone marrow in obese mice compared to a slow accumulation in control mice.[4]
Metabolism: The Central Role of CYP3A Enzymes
The liver is the primary site of vincristine metabolism.[7] The cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4 and CYP3A5, are the key players in its biotransformation.[8][9][10] In vitro studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that CYP3A5 is significantly more efficient at metabolizing vincristine than CYP3A4, with a 9- to 14-fold higher intrinsic clearance for the formation of the major metabolite, M1.[8][11] This metabolite, M1, is formed through an oxidative cleavage of the piperidine ring of the dihydro-hydroxycatharanthine portion of the vincristine molecule.[8] The polymorphic expression of CYP3A5 may be a significant contributor to the interindividual variability observed in vincristine clearance and toxicity.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and metabolism of vincristine in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-Induced Obesity Alters Vincristine Pharmacokinetics in Blood and Tissues of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and excretion of (3H)vincristine in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of CYP3A5 expression on vin ... | Article | H1 Connect [archive.connect.h1.co]
Vincristine Sulfate's High-Affinity Binding to β-Tubulin: A Technical Guide to the Vinca Domain
For Immediate Release
This technical guide provides an in-depth exploration of the binding interaction between the chemotherapeutic agent Vincristine Sulfate and its molecular target, the β-tubulin protein. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural basis of Vincristine's mechanism of action, details the experimental methodologies used to characterize this interaction, and presents key quantitative data.
Executive Summary
This compound, a cornerstone in the treatment of various cancers, exerts its potent antimitotic effects by binding to a specific site on β-tubulin known as the Vinca domain.[1] This binding event disrupts the dynamic instability of microtubules, which are essential for mitotic spindle formation and chromosome segregation during cell division.[1] The consequence is cell cycle arrest and the induction of apoptosis in rapidly proliferating cancer cells.[1] The Vinca domain is located at the interface between two αβ-tubulin heterodimers, and Vincristine's interaction at this site favors a curved tubulin conformation, preventing the assembly of functional microtubules.[2][3] This guide synthesizes the current understanding of the Vincristine-tubulin interaction, drawing from crystallographic, microscopic, and biochemical studies.
The Vinca Domain: A Prime Target for Antimitotic Agents
The Vinca domain on β-tubulin is a well-characterized binding pocket targeted by a class of microtubule-destabilizing agents.[4][5] Structural studies of related Vinca alkaloids, such as vinblastine and vinorelbine, have provided a high-resolution map of this critical interaction site.[3][6] While a high-resolution crystal structure of Vincristine specifically bound to tubulin is not as readily available, the binding mode is understood to be highly similar. The binding site is situated at the interface of two tubulin dimers, stabilizing a curved protofilament-like structure that is incompatible with microtubule elongation.[3][4]
Key amino acid residues within the β-tubulin subunit of one dimer and the α-tubulin subunit of the adjacent dimer contribute to the formation of the Vinca domain. Notably, residues such as Asp179 from β-tubulin (β1) and Asn329 from α-tubulin (α2) have been identified as critical for the interaction with Vinca domain ligands.[6]
Quantitative Analysis of Vincristine-Tubulin Binding
The affinity of Vincristine for tubulin has been quantified through various biophysical techniques, revealing a high-affinity interaction. The binding process is often described by a two-step model, characterized by an initial binding of the drug to tubulin heterodimers (K1) followed by drug-induced self-association of tubulin into spiral aggregates (K2).[7][8] Vincristine has been shown to possess the highest overall affinity (K1K2) when compared to other clinically used Vinca alkaloids like vinblastine and vinorelbine.[7][8]
| Parameter | Vincristine | Vinblastine | Vinorelbine | Reference |
| Overall Affinity (K1K2) | Highest | Intermediate | Lowest | [7][8] |
| Binding Constant (Ki) | 85 nM (to microtubule) | Not Specified | Not Specified | [9] |
Experimental Protocols for Characterizing the Binding Interaction
The elucidation of the Vincristine-tubulin binding site and its kinetics has been made possible through a combination of sophisticated experimental techniques.
X-Ray Crystallography
High-resolution structural information of the Vinca domain has been predominantly obtained through X-ray crystallography.
Methodology:
-
Protein Complex Preparation: Tubulin is co-crystallized with a stathmin-like domain (SLD) to prevent self-assembly and facilitate crystallization.[10][11]
-
Ligand Soaking or Co-crystallization: Crystals of the tubulin-SLD complex are soaked in a solution containing the Vinca alkaloid, or the ligand is included in the crystallization buffer.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Determination: The electron density map is calculated from the diffraction data, allowing for the modeling of the protein and the bound ligand, revealing the precise atomic interactions.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for visualizing the structure of tubulin complexes in a near-native state.
Methodology:
-
Sample Preparation: A solution of tubulin and Vincristine is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of individual tubulin-Vincristine complexes in various orientations.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.
Fluorescence Spectroscopy
This technique is employed to study the binding affinity and conformational changes in tubulin upon ligand binding.
Methodology:
-
Intrinsic Tryptophan Fluorescence: The binding of Vincristine to tubulin can quench the intrinsic fluorescence of tryptophan residues in the protein, and the extent of quenching can be used to determine binding constants.
-
Fluorescent Probes: A fluorescently labeled Vinca alkaloid analogue can be used to directly measure binding through changes in fluorescence polarization or intensity.
Sedimentation Velocity Analytical Ultracentrifugation
This method provides quantitative data on the drug-induced self-association of tubulin.
Methodology:
-
Sample Preparation: A solution of purified tubulin is prepared with varying concentrations of Vincristine.
-
Centrifugation: The samples are subjected to high-speed centrifugation, and the sedimentation of the tubulin-Vincristine complexes is monitored over time.
-
Data Analysis: The sedimentation coefficient distribution is analyzed to determine the size and shape of the complexes, from which the equilibrium constants for drug binding and tubulin self-association can be derived.[7][8]
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Vincristine's signaling pathway to apoptosis.
Workflow for X-ray crystallography.
Conclusion and Future Directions
The interaction between this compound and the Vinca domain of β-tubulin is a paradigm of targeted cancer therapy. A thorough understanding of this binding event at the molecular level is crucial for the development of novel antimitotic agents with improved efficacy and reduced toxicity. Future research will likely focus on obtaining higher resolution structures of Vincristine bound to various tubulin isotypes, which may shed light on the mechanisms of drug resistance and tissue-specific toxicities.[12] Furthermore, the detailed knowledge of the Vinca domain will continue to guide the structure-based design of new compounds that can overcome existing resistance mechanisms.
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. The high-resolution X-ray structure of vinca-domain inhibitors of microtubules provides a rational approach for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Cytotoxic Screening of Vincristine Sulfate on Novel Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Vincristine Sulfate, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many combination chemotherapy regimens.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] As the landscape of cancer research evolves, the evaluation of Vincristine's cytotoxic potential against novel and diverse cancer cell lines is crucial for identifying new therapeutic applications and understanding mechanisms of resistance. This guide provides a comprehensive overview of the principles, protocols, and data interpretation for the initial cytotoxic screening of this compound.
Mechanism of Action: The Basis for Cytotoxicity
Vincristine exerts its antineoplastic effects by interfering with the formation and function of microtubules, which are essential components of the mitotic spindle.[4] The key steps are:
-
Binding to Tubulin: Vincristine specifically binds to β-tubulin, the protein subunit of microtubules.[1]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[2][3]
-
Disruption of Mitotic Spindle: The failure of microtubule assembly leads to the breakdown of the mitotic spindle, a structure critical for chromosome segregation during cell division.[1][2]
-
Metaphase Arrest: Consequently, cells are arrested in the metaphase stage of mitosis.[4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
This mechanism is particularly effective against the highly proliferative cells characteristic of many cancers.[1]
Selection of Novel Cell Lines for Screening
The initial screening phase aims to assess the breadth of Vincristine's activity. The choice of cell lines is critical and should ideally include a diverse panel representing various tumor types and genetic backgrounds.
-
Large Screening Panels: Utilizing established panels like the NCI-60 or the Cancer Cell Line Encyclopedia (CCLE) provides a standardized and data-rich approach for initial screening.[6][7][8] These panels encompass cell lines from a wide array of cancers, including leukemia, lung, colon, breast, and ovarian cancers.[6][7]
-
Rationale for Selection:
-
Tumor Type Diversity: To identify novel areas of sensitivity.
-
Genetic Heterogeneity: To correlate drug response with specific genetic markers (e.g., mutations in TP53, KRAS).[9]
-
Resistance Mechanisms: Including cell lines with known resistance to other chemotherapeutics can help identify potential cross-resistance or unique sensitivities.
-
Emerging Models: Newer models like 3D cultures (spheroids/organoids) can offer more physiologically relevant insights compared to traditional 2D monolayer cultures.[6][10]
-
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and is a standard for determining the IC50 (half-maximal inhibitory concentration) of a compound.[11][12]
Detailed Methodology
-
Cell Seeding:
-
Harvest cells from culture using standard trypsinization for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.[12]
-
Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells for a "media only" blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform a serial dilution of the Vincristine stock to create a range of concentrations (e.g., from 0.1 nM to 10,000 nM).
-
Remove the culture medium from the wells and replace it with a medium containing the different concentrations of Vincristine. Include a "vehicle control" group treated with the solvent at the same final concentration as the highest drug dose.
-
Incubate the cells with the drug for a defined period, typically 48 to 72 hours.[13][14]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 540-570 nm.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from cytotoxicity screens should be presented clearly to facilitate comparison across multiple cell lines. The IC50 value is the most common metric, representing the drug concentration required to inhibit cell growth by 50%.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method | Reference |
| MCF7-WT | Breast Adenocarcinoma | 7.37 | 48 | CCK-8 | [13] |
| VCR/MCF7 | Breast (Vincristine-Resistant) | 10,574 | 48 | CCK-8 | [13] |
| L1210 | Murine Leukemia | ~10-100 | 24 | Colony Formation | [15] |
| CEM | Human Lymphoblastoid Leukemia | ~10-100 | 24 | Growth Inhibition | [15] |
| UKF-NB-3 | Neuroblastoma | Varies** | 120 | MTT | [16] |
*Note: The study showed maximal cytotoxic effect between 10-8 and 10-7 M (10-100 nM).[15] **Note: The IC50 for the parental UKF-NB-3 line serves as a baseline for comparison against resistant sublines.[16]
Interpretation:
-
Low IC50: Indicates high potency and sensitivity of the cell line to the drug.
-
High IC50: Suggests lower potency or inherent/acquired resistance. For example, the VCR/MCF7 line shows over a 1000-fold increase in IC50 compared to its wild-type counterpart, indicating significant resistance.[13]
-
Comparative Analysis: Comparing IC50 values across a panel of cell lines helps to create a "sensitivity profile" for Vincristine, highlighting which cancer types may be most responsive.
Conclusion
The initial cytotoxic screening of this compound against novel cell lines remains a valuable strategy in preclinical drug assessment. A methodologically sound approach, utilizing diverse cell line panels and standardized protocols like the MTT assay, is essential for generating reliable and comparable data. The resulting IC50 values provide a critical first look at the compound's efficacy spectrum, guiding further investigation into mechanisms of sensitivity and resistance, and ultimately informing its potential clinical applications in new cancer contexts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mjpms.in [mjpms.in]
- 4. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
- 13. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Efflux Mechanisms of Vincristine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincristine sulfate, a cornerstone of combination chemotherapy for numerous malignancies, faces a significant clinical challenge in the form of cellular drug resistance. The efficacy of vincristine is critically dependent on its intracellular concentration, which is governed by a delicate balance between cellular uptake and efflux. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these processes. We delve into the key transporters responsible for vincristine influx and efflux, summarize quantitative data on their activity, provide detailed experimental protocols for their study, and illustrate the complex signaling pathways that regulate their expression and function. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, aiming to foster a deeper understanding of vincristine transport and aid in the development of strategies to overcome drug resistance.
Introduction
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, the development of resistance is a major limitation to its therapeutic success. A primary mechanism of this resistance is the decreased intracellular accumulation of the drug, a phenomenon largely attributed to the overexpression of ATP-binding cassette (ABC) efflux transporters.[3][4] Conversely, the mechanism of vincristine uptake is less well-defined but is thought to involve members of the Solute Carrier (SLC) transporter superfamily. A thorough understanding of these transport mechanisms is paramount for developing strategies to circumvent resistance and enhance the therapeutic index of vincristine.
Cellular Efflux of this compound: The Role of ABC Transporters
The active efflux of vincristine from cancer cells is a well-established mechanism of multidrug resistance (MDR). This process is primarily mediated by several members of the ABC transporter superfamily, which utilize the energy of ATP hydrolysis to pump a wide range of substrates, including vincristine, out of the cell.
Key ABC Transporters in Vincristine Efflux
-
P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is the most extensively studied transporter implicated in vincristine efflux and resistance.[3][5] Its overexpression has been observed in numerous cancer types and is strongly correlated with a poor response to chemotherapy.[3][5]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another key transporter that actively effluxes vincristine, often in conjunction with glutathione.[5][6] Its expression is associated with resistance in various hematological and solid tumors.
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and 3 (MRP3/ABCC3): These transporters also contribute to vincristine efflux, with their expression being inducible by vincristine itself in certain cancer cell lines.[7]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux pump that has been shown to transport vincristine and contribute to resistance.
The overexpression of these transporters leads to a significant reduction in the intracellular concentration of vincristine, thereby diminishing its cytotoxic efficacy.
Cellular Uptake of this compound: The Putative Role of SLC Transporters
The mechanisms governing the entry of vincristine into cancer cells are not as well elucidated as the efflux pathways. While vincristine can cross the cell membrane via passive diffusion to some extent due to its lipophilic nature, carrier-mediated transport is believed to play a significant role. The Solute Carrier (SLC) superfamily of transporters, which facilitate the uptake of a wide variety of endogenous and exogenous compounds, are the primary candidates for mediating vincristine influx. However, specific SLC transporters responsible for vincristine uptake have yet to be definitively identified, and this remains an active area of research.
Quantitative Analysis of Vincristine Transport
The following tables summarize key quantitative data related to vincristine transport and cytotoxicity, providing a comparative overview for researchers.
Table 1: IC50 Values of Vincristine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference(s) |
| MCF-7 | Breast Cancer | 5 | Wild-type, sensitive | [8] |
| VCREMS (MCF-7) | Breast Cancer | ~70 | Vincristine-resistant subline (14-fold resistance) | [4] |
| A549 | Lung Cancer | 40 | [8] | |
| 1A9 | Ovarian Cancer | 4 | [8] | |
| SY5Y | Neuroblastoma | 1.6 | [8] | |
| HNE1 | Nasopharyngeal Carcinoma | - | Low TWIST expression | [9] |
| HNE1-T3 | Nasopharyngeal Carcinoma | - | High TWIST expression, 1.8-6.5 fold more resistant | [9] |
| UKF-NB-3 | Neuroblastoma | - | Sensitive | [10] |
| UKF-NB-3rYM155¹ | Neuroblastoma | - | YM155-adapted, decreased vincristine sensitivity | [10] |
| MOLT-4 | T-cell Leukemia | 3.3 | [11] | |
| SGC7901 | Gastric Cancer | - | Sensitive | [12] |
| SGC7901/VCR | Gastric Cancer | - | Vincristine-resistant (23.5-fold resistant to Doxorubicin) | [12] |
| KB-3-1 | Epidermoid Carcinoma | - | Sensitive | [13] |
| KB-CV60 | Epidermoid Carcinoma | - | Vincristine-resistant, ABCC1 overexpression | [13] |
| HEK293/pcDNA3.1 | Embryonic Kidney | - | Control | [13] |
| HEK293/ABCC1 | Embryonic Kidney | - | ABCC1-transfected | [13] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Model | Reference(s) |
| Terminal Half-life (t½γ) | 22.6 hours | Adult Cancer Patients | Three-compartment | [14] |
| 25.5 hours | Pediatric Cancer Patients | Three-compartment | [12] | |
| Plasma Clearance | 141.9 mL/min/1.73 m² | Adult Cancer Patients | Three-compartment | [14] |
| 146.2 mL/min/1.73 m² | Pediatric Cancer Patients | Three-compartment | [12] | |
| Volume of Distribution (Vdss) | 167.6 L/1.73 m² | Adult Cancer Patients | Three-compartment | [14] |
| 215.9 L/1.73 m² | Pediatric Cancer Patients | Three-compartment | [12] | |
| Cmax (VSLI, 2.0 mg/m²) | 891 ± 671 ng/mL | Adult Cancer Patients | Two-compartment | [15] |
| Cmax (VSLI, 2.4 mg/m²) | 679 ± 634 ng/mL | Adult Cancer Patients | Two-compartment | [15] |
| Cmax (VSLI, 2.8 mg/m²) | 2260 ± 212 ng/mL | Adult Cancer Patients | Two-compartment | [15] |
VSLI: this compound Liposome Injection
Table 3: Modulation of ABC Transporter Expression by Vincristine
| Cell Line | Transporter | Treatment | Fold Change in mRNA Expression | Time Point | Reference(s) |
| LS174T | ABCB1 (mdr1) | 10 µM Rifampin (inducer) | 595 ± 263% | - | [7] |
| LS174T | ABCC2 (mrp2) | 10 nM Vincristine | 372 ± 87% | 48 h | [7] |
| LS174T | ABCC3 (mrp3) | 10 nM Vincristine | 303 ± 42% | 48 h | [7] |
| A549 | ABCC2 (mrp2) | 10 nM Vincristine | Similar induction to LS174T | 48 h | [7] |
| A549 | ABCC3 (mrp3) | 10 nM Vincristine | Similar induction to LS174T | 48 h | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and efflux of this compound.
Vincristine Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][16][17][18]
Objective: To determine the concentration of vincristine that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10³ cells/well for adherent cells) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of vincristine in complete medium.
-
Remove the medium from the wells and add 100 µL of the vincristine dilutions. Include a vehicle control (medium with the same concentration of solvent used for vincristine, e.g., DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization solution to each well.
-
Incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each vincristine concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the vincristine concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Vincristine Uptake Assay (Using Radiolabeled Vincristine)
This protocol is a generalized procedure based on radiolabeled substrate uptake assays.[19][20]
Objective: To measure the rate of vincristine influx into cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
[³H]-Vincristine sulfate
-
24-well plates
-
Ice-cold PBS
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed PBS.
-
Add pre-warmed uptake buffer (e.g., PBS or serum-free medium) containing a known concentration of [³H]-vincristine to each well.
-
Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes). To determine non-specific binding, perform a parallel experiment at 4°C.
-
-
Stopping the Uptake:
-
At each time point, rapidly aspirate the uptake buffer.
-
Wash the cells three times with ice-cold PBS to remove extracellular [³H]-vincristine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with cell lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the amount of [³H]-vincristine accumulated per mg of protein at each time point.
-
Plot the vincristine uptake (pmol/mg protein) against time to determine the initial rate of uptake.
-
Vincristine Efflux Assay (Using Calcein-AM)
This protocol is based on the use of fluorescent substrates to measure the activity of ABC transporters.[21][22]
Objective: To measure the rate of vincristine efflux from cancer cells, often as an indicator of ABC transporter activity.
Materials:
-
Cancer cell line of interest (and a control cell line with low/no transporter expression)
-
Complete cell culture medium
-
Calcein-AM (a fluorescent substrate for P-gp and MRP1)
-
This compound (as a competitive inhibitor/modulator)
-
Known ABC transporter inhibitors (e.g., verapamil for P-gp, MK571 for MRP1) as positive controls
-
Fluorescence-free buffer (e.g., phenol red-free medium or PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Incubate the cells with 0.25-1 µM Calcein-AM for 30-60 minutes at 37°C in the dark.
-
-
Efflux Measurement:
-
Wash the cells twice with ice-cold buffer to remove extracellular dye.
-
Resuspend the cells in pre-warmed buffer.
-
Aliquot the cells into different tubes and add vincristine at various concentrations, a known inhibitor (positive control), or buffer alone (negative control).
-
Incubate at 37°C for 30-60 minutes to allow for efflux.
-
-
Data Acquisition:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence retained in the cells treated with vincristine or inhibitors compared to the control cells. A lower fluorescence indicates higher efflux activity.
-
Quantification of ABC Transporter mRNA Expression (RT-qPCR)
This protocol provides a general framework for quantifying mRNA levels of ABC transporters.[4][23][24][25][26]
Objective: To measure the relative mRNA expression levels of ABC transporters like ABCB1, ABCC1, etc.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., ABCB1, ABCC1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Quantification of ABC Transporter Protein Expression (Western Blot)
This protocol outlines the general steps for detecting and quantifying ABC transporter proteins.[2][27][28][29][30]
Objective: To determine the protein levels of ABC transporters.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target transporters (e.g., anti-P-gp, anti-MRP1) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in lysis buffer and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein expression to the loading control.
-
Signaling Pathways Regulating Vincristine Transport
The expression and activity of ABC transporters are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential targets to overcome vincristine resistance.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and drug resistance.[31][32][33][34][35] Activation of this pathway has been shown to upregulate the expression of ABCB1 (P-gp), leading to increased vincristine efflux and resistance.[31][32][33] Inhibition of the PI3K/Akt pathway can sensitize cancer cells to vincristine by downregulating P-gp expression and promoting apoptosis.[31][32]
Nrf2 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a key role in the cellular response to oxidative stress.[11][36][37][38] Overexpression of Nrf2 has been linked to vincristine resistance in some cancers.[11][36][37] Nrf2 can regulate the expression of ABC transporters, although the direct transcriptional targets and the precise mechanisms in the context of vincristine resistance are still under investigation. The PI3K/Akt pathway can also activate Nrf2, creating a potential feedback loop that promotes chemoresistance.[36][37]
Other Regulatory Pathways
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors can be activated by various xenobiotics, including some chemotherapeutic drugs. Vincristine has been shown to induce the expression of ABCC2 and ABCC3, potentially through PXR/CAR activation, although this effect appears to be cell-type specific.[7]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers and has been implicated in the regulation of ABCB1 expression and chemoresistance.[39]
-
Y-box binding protein-1 (YB-1): This transcription factor can directly bind to the promoter of the ABCB1 gene and upregulate its expression, contributing to vincristine resistance in medulloblastoma.[3]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Overview of Vincristine Cellular Transport.
References
- 1. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance in Medulloblastoma Is Driven by YB-1, ABCB1 and a Seven-Gene Drug Signature [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Vincristine transcriptional regulation of efflux drug transporters in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Overexpression of ABCC1 Confers Drug Resistance to Betulin [frontiersin.org]
- 14. Pharmacokinetics of this compound in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic behavior of this compound following administration of this compound liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. protocols.io [protocols.io]
- 19. scispace.com [scispace.com]
- 20. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. origene.com [origene.com]
- 30. researchgate.net [researchgate.net]
- 31. Inhibition of the PI3K/Akt pathway increases the chemosensitivity of gastric cancer to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. spandidos-publications.com [spandidos-publications.com]
- 33. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Nrf2 Overexpression Decreases Vincristine Chemotherapy Sensitivity Through the PI3K-AKT Pathway in Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Nrf2 Overexpression Decreases Vincristine Chemotherapy Sensitivity Through the PI3K-AKT Pathway in Adult B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vincristine Sulfate: An In-depth Technical Guide to its Effects on Cell Cycle Progression and Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vincristine sulfate, a potent vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many chemotherapeutic regimens. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular and cellular consequences of this compound treatment, with a focus on its impact on cell cycle progression and mitotic arrest. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to effectively study and utilize this important anti-cancer agent.
Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest
This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules, thereby inhibiting their polymerization.[1][2] This disruption of microtubule dynamics has profound consequences for rapidly dividing cells, which rely on a functional mitotic spindle for proper chromosome segregation during mitosis.[1][3] The inability to form a stable mitotic spindle leads to the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle fibers.[4] Prolonged activation of the SAC due to persistent microtubule disruption results in a sustained mitotic arrest, a hallmark of vincristine's activity.[4]
Quantitative Effects on Cell Cycle Progression
The impact of this compound on cell cycle distribution is both dose- and time-dependent. Treatment with vincristine leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This effect can be quantified using flow cytometry with DNA staining reagents such as propidium iodide.
Table 1: Dose-Dependent Effect of this compound on G2/M Arrest
| Cell Line | Vincristine Concentration | Treatment Duration | % of Cells in G2/M (Mean ± SD) | Reference |
| K562 | 0.6 µM | 8 h | 45.3 ± 3.1% | [1] |
| K562 | 0.6 µM | 18 h | 68.7 ± 4.5% | [1] |
| K562 | 0.6 µM | 24 h | 75.2 ± 5.2% | [1] |
| SH-SY5Y | 0.1 µM | 6 h | 18.5 ± 2.1% | [3] |
| SH-SY5Y | 0.1 µM | 12 h | 45.8 ± 3.9% | [3] |
| SH-SY5Y | 0.1 µM | 18 h | 68.2 ± 5.6% | [3] |
| SH-SY5Y | 0.1 µM | 24 h | 79.1 ± 6.3% | [3] |
| HeLa | 100 nM | 24 h | ~60% | [4] |
| KB3 | 100 nM | 24 h | ~70% | [4] |
Table 2: Time-Course Analysis of this compound-Induced G2/M Arrest in K562 Cells (0.6 µM)
| Time Point | % of Cells in G0/G1 (Mean ± SD) | % of Cells in S (Mean ± SD) | % of Cells in G2/M (Mean ± SD) | Reference |
| 0 h | 52.1 ± 4.1% | 35.7 ± 2.9% | 12.2 ± 1.5% | [1] |
| 8 h | 25.6 ± 2.3% | 29.1 ± 2.5% | 45.3 ± 3.1% | [1] |
| 18 h | 10.9 ± 1.8% | 20.4 ± 2.1% | 68.7 ± 4.5% | [1] |
| 24 h | 8.5 ± 1.5% | 16.3 ± 1.9% | 75.2 ± 5.2% | [1] |
Signaling Pathways Activated by Mitotic Arrest
Prolonged mitotic arrest induced by this compound triggers a cascade of signaling events that ultimately lead to apoptosis.
The Role of Cyclin B1/CDK1 Complex
The master regulator of entry into mitosis is the Cyclin B1/CDK1 complex. During a normal cell cycle, the levels of Cyclin B1 rise during G2 and peak in mitosis, activating CDK1. The sustained presence of this active complex during vincristine-induced mitotic arrest is a critical signal for the initiation of apoptosis.
Induction of the Intrinsic Apoptotic Pathway
The sustained mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic Bcl-2 proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with the desired concentrations of this compound for the specified time points. Include an untreated control.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with serum-containing medium and collect the cells. For suspension cells, collect them directly.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing 5 µL of RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Collect at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Quantification of Mitotic Index by Immunofluorescence
This protocol describes how to quantify the percentage of cells in mitosis (mitotic index) after vincristine treatment using immunofluorescence staining for a mitotic marker, such as phosphorylated Histone H3 (pHH3).
Materials:
-
Cells cultured on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish. Treat with this compound as required.
-
Fixation and Permeabilization: Wash the cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature. Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. Wash three times with PBS. Counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of pHH3-positive cells (mitotic cells) and the total number of DAPI-stained nuclei in several random fields of view. The mitotic index is calculated as: (Number of mitotic cells / Total number of cells) x 100%.
Western Blotting for Cyclin B1
This protocol details the detection of Cyclin B1 protein levels by Western blotting in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin B1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Cyclin B1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cancer cell line.
Conclusion
This compound remains a critical tool in the fight against cancer. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics and the induction of mitotic arrest, provides a clear rationale for its clinical efficacy. A thorough understanding of the downstream signaling events, including the activation of the intrinsic apoptotic pathway, is essential for optimizing its therapeutic use and for the development of novel combination strategies. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the multifaceted effects of this compound and to explore new avenues for its application in oncology.
References
Preclinical Exploration of Vincristine Sulfate for Non-Cancerous Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincristine Sulfate, a well-established antineoplastic agent, has a long history in the treatment of various cancers. Its mechanism of action, primarily centered on the disruption of microtubule dynamics, has prompted investigation into its potential therapeutic applications beyond oncology. This technical guide provides a comprehensive overview of the preclinical exploration of this compound for a range of non-cancerous diseases. While clinical use in certain hematological disorders is documented, this guide focuses on the available preclinical data, detailing experimental protocols, summarizing quantitative outcomes, and elucidating potential mechanisms of action through signaling pathways. A significant portion of this guide also highlights the gaps in current preclinical research, identifying opportunities for future investigation into the broader therapeutic potential of this potent vinca alkaloid.
Mechanism of Action
This compound is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus[1]. Its primary mechanism of action involves binding to β-tubulin, a subunit of microtubules[2][3]. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton[1][2][3]. The disruption of microtubule dynamics interferes with several cellular processes, most notably mitosis, leading to cell cycle arrest in the metaphase and subsequent apoptosis[1][4]. This antimitotic activity is the cornerstone of its use in cancer therapy[4]. Beyond its effects on cell division, the destabilization of microtubules can also impact intracellular transport, a process crucial for neuronal function, which accounts for its dose-limiting neurotoxicity[2]. This immunomodulatory potential, stemming from its effects on lymphocyte proliferation and function, has led to its exploration in autoimmune and other non-cancerous inflammatory conditions.
Preclinical Studies in Non-Cancerous Diseases
The preclinical investigation of this compound in non-cancerous conditions is most prominent in the field of hematology, specifically for immune-mediated cytopenias. Exploration into other areas such as autoimmune diseases, neurological disorders, and fibrotic conditions is less established, with a noticeable lack of dedicated preclinical studies.
Immune-Mediated Thrombocytopenia (IMT)
Preclinical studies in canine models of immune-mediated thrombocytopenia (IMT) have provided the most substantial evidence for the efficacy of this compound in a non-cancerous disease.
Experimental Protocols:
A common preclinical model for IMT involves the use of dogs with naturally occurring disease. The treatment protocols generally involve the intravenous administration of this compound, often in conjunction with corticosteroids like prednisone.
Quantitative Data Summary:
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Dogs with severe primary IMT | Prednisone (1.5-2 mg/kg PO q12h) + single dose of Vincristine (0.02 mg/kg IV) | Mean time to platelet count ≥40,000/µl was significantly faster in the combination group (4.9 ± 1.1 days) compared to the prednisone alone group (6.8 ± 4.5 days). Duration of hospitalization was also reduced in the vincristine group. | [5] |
| Dogs with presumptive ITP | Vincristine (0.02 mg/kg IV once, max 0.5 mg/m² for dogs >25 kg) | A retrospective study of 127 dogs showed that vincristine administration was associated with a median time to platelet count ≥40,000/µL of 3 days. | [6] |
Signaling Pathways:
The exact signaling pathways by which this compound exerts its therapeutic effect in IMT are not fully elucidated but are thought to involve several mechanisms. These include the stimulation of thrombopoiesis, acceleration of megakaryocyte fragmentation into platelets, and impairment of macrophage-mediated platelet phagocytosis.
Autoimmune Hemolytic Anemia (AIHA)
While there are clinical reports on the use of vincristine-loaded platelets in refractory AIHA, dedicated preclinical studies in animal models are scarce in the available literature. Standard preclinical models for AIHA exist, such as those induced by Coombs' antibodies in mice, which could be utilized to systematically evaluate the efficacy and mechanism of action of this compound in this condition. The proposed mechanism is similar to that in ITP, where vincristine-loaded platelets are thought to target and inhibit the phagocytic activity of macrophages responsible for red blood cell destruction.
Systemic Lupus Erythematosus (SLE)
A clinical study has suggested a potential benefit of a combination therapy of vincristine and cyclophosphamide in SLE patients by positively affecting the T-cell subset distribution. However, there is a lack of preclinical studies evaluating this compound as a monotherapy in established animal models of SLE, such as the MRL/lpr mouse model of lupus nephritis. Such studies would be crucial to dissect the specific contribution of vincristine to the observed immunomodulatory effects and to determine its potential as a therapeutic agent for SLE.
Neurological Disorders
The primary focus of preclinical research involving this compound and the nervous system has been on its neurotoxic side effects, particularly chemotherapy-induced peripheral neuropathy. One study in a rat model of vincristine-induced neuropathy demonstrated an increase in substance P levels in the spinal cord, which was associated with mechanical allodynia[2]. There is a lack of preclinical studies investigating the therapeutic potential of this compound for non-cancerous neurological disorders such as traumatic spinal cord injury or neuroinflammatory conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Fibrotic and Cardiovascular Diseases
Established preclinical models exist for studying fibrotic diseases (e.g., bleomycin-induced pulmonary fibrosis and carbon tetrachloride-induced liver fibrosis) and cardiovascular conditions (e.g., atherosclerosis in ApoE-/- mice and neointimal hyperplasia in carotid artery injury models). However, a comprehensive search of the literature did not yield any preclinical studies that have specifically investigated the therapeutic efficacy of this compound in these models.
Future Directions and Opportunities for Research
The existing preclinical data, primarily in the context of immune-mediated thrombocytopenia, suggests that this compound possesses immunomodulatory properties that could be beneficial in a broader range of non-cancerous diseases. The lack of preclinical studies in other autoimmune, inflammatory, neurological, and fibrotic conditions represents a significant research gap.
Future preclinical research should focus on:
-
Systematic Evaluation in Established Animal Models: Conducting well-designed preclinical trials of this compound in validated animal models of rheumatoid arthritis (e.g., collagen-induced arthritis), systemic lupus erythematosus (e.g., MRL/lpr mice), multiple sclerosis (e.g., EAE), spinal cord injury, pulmonary and hepatic fibrosis, and atherosclerosis.
-
Dose-Response and Safety Studies: Determining the optimal therapeutic dose of this compound for these non-cancerous conditions, which may be lower than the doses used in chemotherapy, to minimize neurotoxicity and other side effects.
-
Elucidation of Signaling Pathways: Investigating the molecular mechanisms and signaling pathways through which this compound modulates the immune system and disease pathology in these different contexts. This could involve analyzing its effects on specific immune cell populations (T cells, B cells, macrophages), cytokine production, and pathways involved in inflammation and fibrosis.
-
Novel Drug Delivery Systems: Exploring targeted drug delivery systems, such as liposomal formulations or antibody-drug conjugates, to enhance the therapeutic index of this compound by increasing its concentration at the site of disease and reducing systemic toxicity.
Conclusion
The preclinical exploration of this compound for non-cancerous diseases is an area with considerable untapped potential. While its efficacy in immune-mediated thrombocytopenia is supported by some preclinical evidence, its potential in a wider array of autoimmune, inflammatory, and other non-malignant conditions remains largely unexplored. The information presented in this technical guide summarizes the current state of knowledge and, more importantly, serves as a call to action for the research community to further investigate the therapeutic utility of this long-established drug in new indications. Rigorous preclinical studies are essential to build the scientific foundation necessary to translate the potential of this compound into novel therapies for patients with unmet medical needs.
References
- 1. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Atherosclerosis in the apolipoprotein-E-deficient mouse: a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Vincristine Sulfate Dosage Calculation in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine Sulfate is a potent antineoplastic agent belonging to the vinca alkaloid class of drugs. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1][2][3] These characteristics make it a widely used chemotherapeutic for various cancers, including leukemias and lymphomas. Accurate dosage calculation and a well-defined experimental protocol are critical for obtaining reliable and reproducible results in preclinical in vivo mouse studies while ensuring animal welfare. These application notes provide a comprehensive guide to calculating and administering this compound in mice for cancer research.
Data Presentation
Toxicity and Dosing of this compound in Mice
The following tables summarize key quantitative data for this compound administration in mice. It is crucial to note that the optimal dose can vary significantly depending on the mouse strain, tumor model, and experimental endpoint.
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| LD50 | 3 mg/kg | Intraperitoneal (i.p.) | B6D2F1 | [4] |
| Maximum Tolerated Dose (MTD) | ~3.3 mg/kg (single dose, leading to ~20% weight loss) | Intravenous (i.v.) | NSG | [5] |
| Therapeutic Dose Range | 0.1 mg/kg - 2.0 mg/kg | i.p. or i.v. | Various | [2][4][6] |
Reported In Vivo Dosing Regimens of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Rhabdomyosarcoma (subcutaneous) | 0.1, 0.2, 0.4 mg/kg | Not specified | Days 7 and 14 post-inoculation | Dose-dependent tumor volume reduction | [6] |
| L5178Y Lymphoma (solid) | 0.05, 0.15, 0.30 mg/kg | Not specified | Every 7 days | 0.30 mg/kg showed significant tumor growth inhibition | [2] |
| Mammary Carcinoma MC2 (subcutaneous) | Not specified | Intravenous (i.v.) | Semi-weekly over 15-18 days | Improved therapeutic efficacy compared to free drug | [7] |
| A549/T (multidrug-resistant) xenograft | 1.0 mg/kg | Intravenous (i.v.) | Every 3 days for 4 treatments | Tumor growth inhibition | [8] |
| Ewing Sarcoma (orthotopic) | 50 µg (intratumoral) | Intratumoral | Single dose | Decreased tumor growth | [3] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile vials
-
Syringes and needles (appropriate gauge for the administration route)
-
Laminar flow hood or biological safety cabinet
Protocol:
-
Reconstitution: Aseptically reconstitute the this compound powder with sterile 0.9% Sodium Chloride Injection to a desired stock concentration (e.g., 1 mg/mL).[9][10] The pH of the final solution should be between 3.5 and 5.5.[11]
-
Dilution: Based on the calculated dose for each mouse, dilute the stock solution with sterile 0.9% Sodium Chloride Injection to the final administration concentration.[9][10] A typical injection volume for mice is 100-200 µL.
-
Stability: Diluted solutions of this compound in 0.9% Sodium Chloride Injection are stable for up to 24 hours when protected from light at 2-8°C, or for 8 hours under normal light at 25°C.[9][10]
-
Verification: Always verify the drug name and concentration before administration to avoid overdose.[12]
Administration of this compound to Mice
Materials:
-
Prepared this compound solution
-
Appropriate restraints for mice
-
Syringes and needles (e.g., 27-30 gauge for i.p. or tail vein i.v. injection)
Protocol:
-
Animal Handling: Handle mice gently and use appropriate restraint techniques to minimize stress.
-
Dosage Calculation: Calculate the required volume of the diluted this compound solution based on the individual mouse's body weight and the desired dose in mg/kg.
-
Administration Route:
-
Intraperitoneal (i.p.) Injection: Lift the mouse by the scruff of the neck and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Intravenous (i.v.) Injection: Warm the mouse's tail to dilate the lateral tail veins. Place the mouse in a restraint device and inject the solution slowly into one of the lateral tail veins.
-
-
Post-Administration Monitoring: Monitor the mice closely after injection for any signs of distress, toxicity (e.g., weight loss, lethargy, changes in behavior), or extravasation at the injection site.[12]
Visualization of Signaling Pathways and Experimental Workflow
Vincristine-Induced Apoptotic Signaling Pathway
Vincristine's primary mechanism of action is the disruption of microtubule dynamics, which leads to mitotic arrest. This arrest triggers a cascade of downstream signaling events culminating in apoptosis. Key pathways involved include the activation of p53, phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, activation of the JNK pathway, and subsequent activation of caspases.[1][13][14]
Caption: Vincristine-induced apoptotic signaling pathway.
General Experimental Workflow for In Vivo Mouse Studies
The following diagram illustrates a typical workflow for an in vivo mouse study evaluating the efficacy of this compound.
Caption: General workflow for in vivo mouse studies.
References
- 1. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sustained delivery of vincristine inside an orthotopic mouse sarcoma model decreases tumor growth [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy of mouse mammary carcinomas with vincristine and doxorubicin encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 12. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Application Notes and Protocols for Administering Vincristine Sulfate in Rodent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine sulfate is a vinca alkaloid chemotherapeutic agent widely used in the treatment of various human and animal cancers, including leukemias, lymphomas, and solid tumors.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3] Rodent models are crucial for preclinical studies to evaluate the efficacy, toxicity, and pharmacokinetics of anticancer drugs like vincristine. These application notes provide detailed protocols and compiled data for the administration of this compound in rodent cancer models to aid in the design and execution of such studies.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin and inhibiting the polymerization of tubulin into microtubules.[1] This disruption of microtubule assembly prevents the formation of the mitotic spindle, a structure necessary for the segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested in the metaphase, triggering apoptosis.[1][3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in rodent models based on published studies.
Table 1: this compound Dosages in Mouse Cancer Models
| Cancer Type | Mouse Strain | Route of Administration | This compound Dose | Key Findings | Reference |
| Rhabdomyosarcoma | C57Bl/6J | Intraperitoneal (IP) | 0.1, 0.2, 0.4 mg/kg | Dose-dependent reduction in tumor volume. IC50 in vivo determined to be 0.25 mg/kg. | [4] |
| Lymphoma (L5178Y) | BALB/c | Not specified | 0.05, 0.15, 0.30 mg/kg | 0.30 mg/kg dose resulted in smaller tumors and increased life expectancy. | [5] |
| Ewing Sarcoma (A673 cells) | Not specified | Intravenous (IV), Intratumoral | 50 µg (IV), 50 µg in silk foam/gel (Intratumoral) | Intratumoral gel delivery showed the slowest tumor growth. | [6] |
| Toxicity Study | B6D2F1 | Intraperitoneal (IP) | 1.0, 1.5, 2.0, 3.0 mg/kg | Dose-dependent body weight loss and reversible damage to gastrointestinal epithelium. | [7] |
Table 2: this compound Dosages in Rat Cancer Models
| Cancer Type | Rat Strain | Route of Administration | This compound Dose | Key Findings | Reference |
| Glioblastoma (C6 cells) | Fischer 344 | Convection-Enhanced Delivery (CED) | Not specified | CED was more effective than IV or IP administration in reducing tumor size and increasing survival. | [8] |
| Glioblastoma (C6 cells) | Fischer 344 | Interstitial Continuous Infusion | 30, 45, 60, 120 µg/ml over 7 days | Effective in reducing tumor size and prolonging survival compared to IV injection. | [9] |
| Neuropathy Model | Not specified | Intraperitoneal (IP) | 60 µg/kg or 100 µg/kg daily for 15 days | Induced significant mechanical and cold allodynia. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound for administration to rodents.
Caption: Workflow for preparing this compound.
Materials:
-
This compound (USP grade)[11]
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)[11]
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Procedure:
-
This compound is available as a solution (e.g., 1 mg/mL) or a lyophilized powder.[2][11] If using the powder, reconstitute it with the appropriate volume of sterile 0.9% Sodium Chloride to achieve a known stock concentration.
-
Calculate the dose for each animal based on its body weight. The typical adult dose in humans is 1.4 mg/m², while for pediatric patients it is 1.5-2 mg/m².[2][11] For rodents, doses are typically given in mg/kg.
-
Withdraw the calculated volume of the this compound stock solution into a sterile syringe.
-
Dilute the drug with sterile 0.9% Sodium Chloride to a suitable final concentration for injection. The final volume should be appropriate for the size of the animal and the route of administration (e.g., 100-200 µL for a mouse). This compound diluted in 0.9% Sodium Chloride is stable for up to 24 hours when protected from light.[11]
-
Crucially, label the syringe with "FOR INTRAVENOUS USE ONLY" or "FOR INTRAPERITONEAL USE ONLY" and "FATAL IF GIVEN BY OTHER ROUTES". [12][13]
Protocol 2: Administration of this compound
This protocol outlines the intravenous and intraperitoneal administration of this compound in rodents.
Caption: Workflow for Vincristine administration.
A. Intravenous (IV) Injection (Tail Vein)
Materials:
-
Prepared syringe with this compound
-
Restraining device for rodents
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Properly restrain the mouse or rat, ensuring the tail is accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle (typically 27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the this compound solution over approximately 1 minute.[11]
-
Carefully monitor for any signs of extravasation (leakage of the drug into the surrounding tissue), which can cause severe irritation and tissue damage.[2][11] If extravasation occurs, immediately stop the injection and withdraw the needle. The remaining dose should be administered in a different vein.[11]
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse effects.
B. Intraperitoneal (IP) Injection
Materials:
-
Prepared syringe with this compound
-
Appropriate restraint method
Procedure:
-
Securely restrain the mouse or rat.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Safety Precautions
This compound is a potent cytotoxic agent and must be handled with care.[11]
-
Personnel handling the drug should be trained in the safe handling of cytotoxic agents. [13]
-
Use appropriate PPE, including gloves, a lab coat, and eye protection.
-
All procedures involving the preparation of this compound should be performed in a designated area, preferably a cytotoxic laminar flow cabinet. [13]
-
Properly dispose of all materials used in the preparation and administration of the drug (syringes, needles, vials, etc.) in designated cytotoxic waste containers. [13]
-
Vincristine is for intravenous or intraperitoneal use only in these protocols. Intrathecal administration is fatal. [12]
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the administration of this compound in rodent cancer models. Adherence to these guidelines, along with careful consideration of the specific experimental objectives and animal welfare, will contribute to the generation of reliable and reproducible preclinical data. Researchers should always consult relevant institutional and national guidelines for animal care and use.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of Epigallocatechin Gallate and Vincristine in Mice with L5178Y Lymphoma | MDPI [mdpi.com]
- 6. Sustained delivery of vincristine inside an orthotopic mouse sarcoma model decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of vincristine administered via convection-enhanced delivery in a rodent brainstem tumor model documented by bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of interstitial continuous vincristine infusion in a bioluminescent rodent intracranial tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 12. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 13. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]
Establishing a Vincristine Sulfate-Resistant Cancer Cell Line In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of drug resistance remains a significant hurdle in cancer chemotherapy. Vincristine sulfate, a microtubule-targeting agent, is a widely used chemotherapeutic; however, its efficacy is often limited by the emergence of resistant cancer cell populations. Understanding the mechanisms of vincristine resistance is crucial for developing novel therapeutic strategies to overcome this challenge. This document provides a detailed guide for establishing a this compound-resistant cancer cell line in vitro. It includes comprehensive protocols for the induction of resistance, verification of the resistant phenotype, and methods for investigating the underlying molecular mechanisms.
Introduction
Vincristine is a vinca alkaloid that exerts its cytotoxic effects by binding to β-tubulin and inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis. Cancer cells can develop resistance to vincristine through various mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps vincristine out of the cell, reducing its intracellular concentration.
-
Alterations in microtubule dynamics: Mutations in tubulin genes can decrease the binding affinity of vincristine.
-
Dysregulation of apoptotic pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and downregulation of pro-apoptotic proteins (e.g., Bax) can confer resistance to vincristine-induced cell death.[1]
-
Activation of pro-survival signaling pathways: Pathways such as PI3K/Akt and MAPK/ERK can promote cell survival and inhibit apoptosis, contributing to drug resistance.
The establishment of in vitro models of vincristine resistance is an essential tool for studying these mechanisms and for the preclinical evaluation of novel therapies aimed at overcoming resistance.
Data Presentation
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Reference |
| MCF-7 | Breast Cancer | 7.371 | 10,574 | ~1434 | [2] |
| A549 | Lung Cancer | 137 | 875 | ~6.4 | [1] |
| REH | Leukemia | ~2 (approx.) | >2 (stable resistance) | >1 | [3] |
Note: IC50 values can vary between laboratories depending on the specific assay conditions (e.g., cell seeding density, drug exposure time).
Table 2: Alterations in Protein Expression in Vincristine-Resistant Cell Lines
| Cell Line | Protein | Change in Resistant Line | Functional Significance | Reference |
| A549/VCR | Survivin | Increased | Inhibition of apoptosis | [1] |
| A549/VCR | p53 | Decreased | Reduced apoptosis induction | [1] |
| Various | P-glycoprotein (P-gp) | Increased | Increased drug efflux | [2] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes a stepwise method for inducing vincristine resistance in a cancer cell line.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (sterile, stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cryovials and cryopreservation medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates at an appropriate density.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Determine cell viability using a suitable assay (e.g., MTT, CCK-8).
-
Calculate the IC50 value from the dose-response curve.
-
-
Initiate resistance induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the culture until the cell proliferation rate recovers and the cells reach approximately 80% confluency. This may take several passages.
-
Cryopreserve an aliquot of these cells as a backup.
-
-
Stepwise increase in this compound concentration:
-
Once the cells have adapted to the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor the cells closely for signs of toxicity. Significant cell death is expected initially.
-
Continue to culture the surviving cells until they recover and proliferate steadily.
-
Repeat this process of incrementally increasing the drug concentration. The entire process can take several months.
-
-
Establishment of a stable resistant line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), maintain the culture at this concentration for several passages to ensure the stability of the resistant phenotype.
-
The resistant cell line should be continuously cultured in the presence of the selective concentration of this compound to maintain the resistant phenotype. For specific experiments, cells can be cultured in a drug-free medium for a short period (e.g., one week) prior to the assay.
-
Protocol 2: Verification of Vincristine Resistance
1. IC50 Determination by MTT Assay:
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot the cell viability against the drug concentration and determine the IC50 values for both cell lines.
2. Colony Formation Assay:
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of this compound and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Visualization of Key Processes
Experimental Workflow for Establishing a Resistant Cell Line
Caption: Workflow for generating a vincristine-resistant cell line.
Key Signaling Pathways in Vincristine Resistance
Caption: Signaling pathways involved in vincristine resistance.
Conclusion
The successful establishment of a this compound-resistant cancer cell line provides a valuable in vitro model for investigating the molecular mechanisms of drug resistance. By utilizing the detailed protocols and understanding the key signaling pathways outlined in this document, researchers can effectively develop and characterize these models. This will facilitate the identification of novel therapeutic targets and the development of strategies to overcome vincristine resistance, ultimately improving the efficacy of cancer chemotherapy.
References
Application Note and Protocol: Analysis of Vincristine Sulfate-Induced Cell Cycle Arrest Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine sulfate is a potent chemotherapeutic agent belonging to the vinca alkaloid class of drugs, derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular functions, particularly the formation of the mitotic spindle during cell division.[1][3] By binding to β-tubulin, vincristine inhibits the polymerization of microtubules, leading to a dysfunctional mitotic spindle.[1] This disruption triggers the mitotic spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3][4] Prolonged arrest at this stage ultimately leads to the induction of apoptosis, or programmed cell death.[2][3][5]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[6][7] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[6][8] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[6][9] This application note provides a detailed protocol for using flow cytometry with PI staining to quantify the cell cycle arrest induced by this compound, a critical step in evaluating its efficacy as an anti-cancer agent.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Mechanism of this compound-induced cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Detailed Experimental Protocol
This protocol is optimized for the analysis of adherent or suspension cancer cell lines treated with this compound.
Materials and Reagents:
-
This compound (appropriate solvent, e.g., water or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4[10]
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)[8]
-
RNase A Solution (e.g., 100 µg/mL in PBS)[8]
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach (for adherent cells) or reach a logarithmic growth phase (for suspension cells).
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for various time points (e.g., 8, 18, 24 hours) to assess the time-dependent effects.[4]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with 2 mL of cold PBS, followed by centrifugation.[10]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet twice with cold PBS.[8]
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading double-stranded RNA, which PI can also bind to, ensuring accurate DNA content measurement.[6][8]
-
Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[11]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically FL-2 or FL-3, around 600 nm).[8][10]
-
Collect data for at least 10,000-20,000 events per sample to ensure statistical significance.
-
Use a linear scale for the DNA content histogram.[12]
-
-
Data Analysis:
-
Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in K562 Cells
| Treatment | Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Vehicle Control | 24 | 53.8 ± 2.9 | 31.0 ± 2.2 | 15.2 ± 1.5 |
| 0.6 µM Vincristine | 8 | 20.1 ± 2.0 | 18.2 ± 1.9 | 61.7 ± 4.5 |
| 0.6 µM Vincristine | 18 | 15.4 ± 1.8 | 10.5 ± 1.5 | 74.1 ± 5.2 |
| 0.6 µM Vincristine | 24 | 12.8 ± 1.5 | 8.7 ± 1.1 | 78.5 ± 5.8 |
Data are presented as mean ± standard deviation and are representative based on published findings for illustrative purposes.[4]
Table 2: Dose-Dependent Effect of this compound on SH-SY5Y Cell Cycle Distribution at 24 hours
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 60.5 ± 4.2 | 25.1 ± 3.1 | 14.4 ± 2.0 |
| 0.05 µM Vincristine | 45.3 ± 3.5 | 18.9 ± 2.4 | 35.8 ± 4.1 |
| 0.1 µM Vincristine | 28.7 ± 2.8 | 12.5 ± 1.9 | 58.8 ± 5.3 |
| 0.2 µM Vincristine | 19.6 ± 2.1 | 9.8 ± 1.5 | 70.6 ± 6.1 |
Data are presented as mean ± standard deviation and are representative based on published findings for illustrative purposes.[5][13]
Conclusion
This application note provides a comprehensive protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By following this detailed methodology, researchers can accurately quantify the percentage of cells in each phase of the cell cycle, providing robust data on the cytostatic effects of vincristine. The provided diagrams and data tables serve as a guide for experimental design and data presentation. This assay is a fundamental tool for preclinical drug development and for elucidating the mechanisms of action of anti-mitotic cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vincristine - Wikipedia [en.wikipedia.org]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. nanocellect.com [nanocellect.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Immunohistochemical Analysis of Vincristine's Effect on Tumor Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vincristine is a widely used chemotherapeutic agent belonging to the vinca alkaloid family, derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[3][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[4][5] Consequently, treatment with Vincristine leads to cell cycle arrest in the M-phase (metaphase), which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][6][7]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the cellular and molecular effects of Vincristine within the native context of tumor tissue.[8][9] By using specific antibodies to detect proteins of interest, IHC allows researchers to assess key biological processes affected by the drug, including cell cycle progression, apoptosis, and the development of drug resistance. These application notes provide an overview of key IHC markers and detailed protocols for studying Vincristine's therapeutic and resistance-inducing effects on tumor tissue.
Key Immunohistochemical Markers for Vincristine Efficacy and Resistance
The selection of appropriate IHC markers is critical for elucidating the multifaceted effects of Vincristine. The markers can be broadly categorized based on the cellular process they represent.
| Category | Marker | Function / Pathway | Expected Expression Change Post-Vincristine | Significance |
| Microtubule Dynamics | β-Tubulin (TUBB3) | A core component of microtubules; the direct target of Vincristine.[3][10] | Altered localization (e.g., aggregation), potential changes in isotype expression in resistant cells.[11] | Direct visualization of drug-target interaction and microtubule disruption. Overexpression of certain isotypes can be linked to resistance.[11] |
| Cell Proliferation | Ki-67 | A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[12] | Decrease | Indicates a reduction in the proliferative capacity of the tumor, a primary goal of chemotherapy. |
| Cell Cycle Arrest | Cyclin D1 | A key regulator of cell cycle progression from the G1 to the S phase. | Decrease | A reduction suggests that cells are being arrested in the G2/M phase, consistent with Vincristine's mechanism, and are not re-entering the cell cycle.[13] |
| Apoptosis (Pro-Apoptotic) | Cleaved Caspase-3 | A critical executioner caspase in the apoptotic pathway. Its cleavage indicates activation.[14][15] | Increase | Directly measures the induction of apoptosis, the desired outcome of Vincristine treatment.[14][16] |
| Apoptosis (Pro-Apoptotic) | p53 | A tumor suppressor protein that can induce apoptosis in response to cellular stress, such as chemotherapy-induced DNA damage or mitotic arrest.[2][13] | Increase / Nuclear Localization | Indicates activation of the intrinsic apoptotic pathway in response to cellular stress caused by Vincristine.[2][12] |
| Apoptosis (Anti-Apoptotic) | Bcl-2 | An anti-apoptotic protein that prevents the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic pathway.[13][14] | Decrease | A decrease in Bcl-2 levels lowers the threshold for apoptosis, sensitizing cells to Vincristine's effects.[12][13] |
| Drug Resistance | P-glycoprotein (P-gp / MDR1) | An ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing Vincristine from the cell.[2][17] | Increase (in resistant tumors) | Overexpression is a major mechanism of multidrug resistance and can predict poor response to therapy.[1][2] |
Quantitative Data Summary
Immunohistochemical analyses often involve semi-quantitative scoring to compare protein expression levels between control and treated groups. The H-score, for instance, considers both the intensity of staining and the percentage of positively stained cells.
The following table presents data adapted from a study on Hodgkin's Lymphoma, illustrating how IHC markers can differentiate between patients who are responsive and those who are refractory to chemotherapy regimens that often include Vincristine.
Table 2.1: Semi-Quantitative IHC Analysis in Refractory vs. Responding Hodgkin's Lymphoma [12]
| Marker | Patient Group | Median % of Positive Hodgkin/Reed-Sternberg Cells | Statistical Significance (p-value) |
| p53 | Refractory | 90% | p = 0.0001 |
| Responding | 42.5% | ||
| Bcl-2 | Refractory | 60% | p = 0.026 |
| Responding | 8% | ||
| Ki-67 | Refractory & Responding | Strong expression in both groups | Not Significant |
Data adapted from a preliminary study on 23 cases of Hodgkin's Lymphoma.[12] A higher expression of anti-apoptotic Bcl-2 and stress-response p53 was significantly correlated with a refractory response to treatment.[12]
Vincristine Signaling and IHC Workflow Diagrams
// Nodes VCR [label="Vincristine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Microtubule\nPolymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spindle [label="Mitotic Spindle\nFormation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Mitotic Arrest\n(M-Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53_path [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_path [label="Caspase-9 & -3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VCR -> Tubulin [label=" binds", color="#5F6368"]; Tubulin -> Polymerization [style=dashed, arrowhead=tee, label=" inhibits", color="#EA4335"]; Polymerization -> Microtubules; Microtubules -> Spindle; Spindle -> Arrest [style=dashed, arrowhead=tee, label=" disrupts", color="#EA4335"]; Arrest -> p53_path [label=" induces stress", color="#5F6368"]; p53_path -> Apoptosis; Arrest -> Apoptosis [label=" triggers", color="#5F6368"]; Apoptosis -> Caspase_path [label=" proceeds via", color="#5F6368"]; } /dot
Caption: Vincristine's mechanism of action leading to apoptosis.
Caption: General experimental workflow for IHC on paraffin-embedded tissues.
Detailed Experimental Protocols
This section provides a general protocol for performing chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene and graded ethanol series (100%, 95%, 80%)
-
Deionized water (dH₂O)
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide (H₂O₂)
-
Blocking buffer (e.g., Normal Goat Serum)
-
Primary antibody (see Table 1 for suggestions)
-
Biotinylated secondary antibody
-
Streptavidin-HRP (Horseradish Peroxidase) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS)
-
Mounting medium
-
Humidified chamber, Coplin jars, microscope
Protocol Steps:
A. Deparaffinization and Rehydration [18]
-
Place slides in a slide holder and bake at 60°C for 20-30 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
-
Rinse gently with running tap water for 1 minute, then place in dH₂O.
B. Antigen Retrieval [9] This step is crucial for unmasking epitopes cross-linked by formalin fixation.
-
Place slides in a Coplin jar containing Sodium Citrate buffer (pH 6.0).
-
Heat the solution in a pressure cooker or microwave until it reaches a sub-boiling temperature (95-100°C).
-
Maintain this temperature for 15-20 minutes. Do not allow the slides to boil dry.
-
Remove from heat and allow the slides to cool in the buffer for at least 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
C. Immunohistochemical Staining [19]
-
Endogenous Peroxidase Block: Immerse slides in 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[9] Rinse 3 times with PBS.
-
Blocking Non-Specific Binding: Use a hydrophobic pen to circle the tissue section. Apply blocking serum (e.g., 5% normal goat serum in PBS) and incubate in a humidified chamber for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Drain the blocking serum (do not rinse). Apply the primary antibody, diluted to its optimal concentration in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, bring slides to room temperature and wash three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody. Incubate for 30-60 minutes at room temperature in a humidified chamber. Wash three times in PBS for 5 minutes each.
-
Detection: Apply Streptavidin-HRP reagent. Incubate for 30 minutes at room temperature. Wash three times in PBS for 5 minutes each.
-
Chromogen Development: Prepare the DAB solution according to the manufacturer's instructions. Apply to the tissue and monitor under a microscope for the development of the brown color (typically 1-10 minutes).
-
Stop Reaction: Immerse slides in dH₂O to stop the color development.
D. Counterstaining, Dehydration, and Mounting [9][18]
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
Rinse thoroughly with running tap water until the water runs clear.
-
"Blue" the stain by dipping slides briefly in a weak alkaline solution (e.g., Scott's Tap Water Substitute) or tap water.
-
Dehydrate the sections through a reversed graded ethanol series: 80%, 95%, and two changes of 100% ethanol for 3 minutes each.
-
Clear the tissue in two changes of xylene for 5 minutes each.
-
Place a drop of permanent mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles.
-
Allow slides to dry before microscopic analysis.
Expected Results:
-
Positive Staining: A brown precipitate (from DAB) at the site of the target antigen. The subcellular localization (nuclear, cytoplasmic, membranous) will depend on the specific protein.
-
Counterstain: Cell nuclei will be stained blue/purple by the Hematoxylin, providing morphological context.
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. novapublishers.com [novapublishers.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceandnature.org [scienceandnature.org]
- 9. Immunohistochemistry Protocol [geneticistusa.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Antitumor Effect of Epigallocatechin Gallate and Vincristine in Mice with L5178Y Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 19. Protocol for Immunohistochemistry Kit [elabscience.com]
Application Note: HPLC Methods for the Quantification of Vincristine Sulfate in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vincristine sulfate is a potent antineoplastic agent widely used in chemotherapy regimens, particularly for treating various types of leukemia and lymphoma. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of vincristine in plasma is crucial for optimizing dosage, minimizing toxicity, and enhancing therapeutic efficacy. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, provides the necessary sensitivity and selectivity for accurate quantification.
This document provides detailed application notes and protocols for three distinct, validated methods for the quantification of vincristine in plasma samples, each employing a different sample preparation technique: Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Protein Precipitation (PPT).
Method Summary and Comparative Data
The selection of an appropriate analytical method depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the three detailed protocols for easy comparison.
| Parameter | Method 1: HPLC-UV with SPE | Method 2: HPLC-UV with DLLME | Method 3: UPLC-MS/MS with PPT |
| Sample Preparation | Solid-Phase Extraction (SPE) | Dispersive Liquid-Liquid Microextraction (DLLME) | Protein Precipitation (PPT) |
| Linear Range | 28.6 - 2860 ng/mL[1] | 0.06 - 300 ng/mL (0.06 - 300 µg/L)[2][3] | 1.0 - 250 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 28.6 ng/mL[1] | 0.06 ng/mL (0.06 µg/L)[3] | 0.670 ng/mL[4] |
| Limit of Detection (LOD) | Not Specified | 0.02 ng/mL (0.02 µg/L)[2][3] | 0.075 ng/mL[4] |
| Recovery | 74.9 - 87.1%[1] | 88.4%[2][3] | 90 - 95%[5] |
| Internal Standard | Vinblastine[1] | Vinblastine[3] | Vinblastine[4] |
| Detection | UV (297 nm)[1] | UV (297 nm)[6] | Tandem Mass Spectrometry (MS/MS)[4] |
Experimental Workflow
The general workflow for quantifying vincristine in plasma involves several key stages, from sample collection to final data analysis. The specific extraction method is the primary variable between the protocols detailed below.
Caption: General workflow for vincristine quantification in plasma.
Detailed Protocols
Method 1: HPLC-UV with Solid-Phase Extraction (SPE)
This protocol is based on the method described by Gidding et al. and is suitable for laboratories equipped with standard HPLC-UV systems.[1] SPE provides clean extracts by effectively removing plasma proteins and other interferences.
1. Principle Vincristine and the internal standard (vinblastine) are extracted from human plasma using a cation exchange solid-phase extraction cartridge. After elution and evaporation, the residue is reconstituted and analyzed by reversed-phase HPLC with UV detection.[1]
2. Materials and Reagents
-
This compound and Vinblastine Sulfate standards
-
HPLC-grade acetonitrile, methanol, and water
-
Diethylamine
-
BondElut CBA solid-phase extraction cartridges[1]
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
3. Sample Preparation Protocol
-
To 1.0 mL of human plasma in a polypropylene tube, add the internal standard (vinblastine).
-
Condition a BondElut CBA SPE cartridge.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4. Chromatographic Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: Waters Symmetry C8 (250 mm x 4.6 mm i.d.)[1]
-
Guard Column: Waters Delta-Pak ODS[1]
-
Mobile Phase: An isocratic mixture of 34.9% water with 0.1% diethylamine (pH 7.0), 40% acetonitrile, and 25% methanol[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 297 nm[1]
-
Injection Volume: Not specified, typically 20-100 µL
Method 2: HPLC-UV with Dispersive Liquid-Liquid Microextraction (DLLME)
This novel microextraction technique, described by Golpayegani et al., offers high enrichment factors and requires minimal solvent volumes.[7] It is an environmentally friendly and cost-effective alternative to traditional LLE and SPE.
1. Principle Plasma proteins are first precipitated using a mixture of zinc sulfate and acetonitrile. The supernatant is then diluted and subjected to DLLME, where a hydrophobic deep eutectic solvent (DES) is dispersed into the sample. The DES, containing the extracted vincristine, is collected by centrifugation, solidified by cooling, and injected into the HPLC system.[3][6]
2. Materials and Reagents
-
This compound and Vinblastine Sulfate standards
-
Zinc Sulfate (15% w/v)
-
HPLC-grade acetonitrile and water
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Deep Eutectic Solvent (DES): Methyltrioctylammonium chloride (MTOAC) and n-butanol (1:3 molar ratio)[2]
-
Potassium bicarbonate (KHCO3, 5% w/v)
3. Sample Preparation Protocol
-
To 200 µL of whole blood or plasma, add 600 µL of a 3:2 mixture of zinc sulfate (15% w/v) and acetonitrile.[6]
-
Vortex for 10 minutes and centrifuge.
-
Transfer the supernatant to a new tube and dilute to 5.0 mL with distilled water.[6]
-
Add 0.5 mL of KHCO3 (5% w/v) to adjust the pH, followed by the internal standard.[3]
-
Add 80 µL of the DES extractant and vortex for 20 minutes to form a cloudy solution.[3]
-
Centrifuge at 5000 rpm for 5 minutes. The DES phase will collect on the surface.[3]
-
Place the tube in a freezer to solidify the DES phase.
-
Transfer the solidified DES into a microtube, allow it to melt, and inject it into the HPLC.
4. Chromatographic Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: Anachem C18 (150 mm x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase: Isocratic mixture of 35% NaH2PO4 buffer (0.02 M, pH 4.6) and 65% acetonitrile[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 297 nm[6]
-
Injection Volume: 20 µL[6]
Method 3: UPLC-MS/MS with Protein Precipitation
This method, a synthesis of protocols described by Issa et al. and others, is the most rapid and sensitive, making it ideal for high-throughput pharmacokinetic studies and clinical TDM where low concentrations are expected.[4][5]
1. Principle Plasma proteins are precipitated by adding an organic solvent, often containing an acid or salt to improve efficiency. After centrifugation, the supernatant containing vincristine is directly injected into a UPLC-MS/MS system for separation and highly selective quantification using multiple reaction monitoring (MRM).
2. Materials and Reagents
-
This compound and Vinblastine Sulfate standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Zinc sulfate[4]
-
Human plasma (drug-free)
3. Sample Preparation Protocol
-
To a 200 µL aliquot of the plasma sample in an Eppendorf tube, add 20 µL of the internal standard solution (vinblastine).[4]
-
Add 80 µL of 0.2 M zinc sulfate solution (prepared in methanol) to precipitate proteins.[4]
-
Vortex the mixture for 60 seconds.[4]
-
Centrifuge for 10 minutes at 12,500 x g.[4]
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for injection.[4]
4. Chromatographic and MS Conditions
-
UPLC System: A UPLC system capable of gradient elution
-
Column: Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or similar high-efficiency column[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 0.4 mL/min[8]
-
Gradient: A rapid gradient from low to high organic phase (e.g., 10% to 95% B in ~1.5 min) with a total run time of 2-5 minutes is typical.[8][9]
-
Injection Volume: 2-10 µL
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
References
- 1. Validation of a high-performance liquid chromatographic assay method for quantification of total this compound in human plasma following administration of this compound liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for In Vitro Measurement of Vincristine Sulfate Cytotoxicity using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine sulfate is a potent chemotherapeutic agent widely employed in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors.[1][2] Its mechanism of action primarily involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[1][2] The in vitro evaluation of this compound's cytotoxic effects is a critical step in preclinical drug development and for understanding its therapeutic potential.
This document provides detailed application notes and protocols for two common colorimetric assays used to measure the cytotoxicity of this compound: the MTT and XTT assays. These assays are invaluable tools for determining the concentration-dependent inhibitory effects of this compound on cancer cell lines and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt assay that is reduced to a water-soluble formazan product, offering the advantage of a simpler protocol without a solubilization step.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by the MTT and other similar cell viability assays. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population under the specified experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| Jurkat | Acute T-cell Leukemia | 48 | Varies with concentration |
| Jurkat | Acute T-cell Leukemia | 72 | Varies with concentration |
| UKF-NB-3 | Neuroblastoma | 120 | Varies by subline |
| HCT-8 | Colon Cancer | 48 | 0.97 ± 0.18 µg/mL |
| MCF-7 | Breast Cancer | 48 | 14.30 ± 2.08 ng/mL |
| A549 | Lung Cancer | 48 | 0.015 ± 0.011 µg/mL |
| SGC7901 | Gastric Cancer | Not Specified | Varies by subline |
| HeLa | Cervical Cancer | 48 | Varies with concentration |
| 5637 | Bladder Cancer | 24, 48, 72 | Varies with concentration |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 3.3 nM |
| CEM | Acute Lymphoblastic Leukemia | 72 | LC50 varies by dilution |
| NALM6 | Acute Lymphoblastic Leukemia | 72 | LC50 varies by dilution |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines (CCK-8 Assay)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7-WT | Breast Cancer | 7.371 |
| VCR/MCF7 (Resistant) | Breast Cancer | 10,574 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent or suspension cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use a cell suspension.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and enter the exponential growth phase.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.
-
Include control wells with medium alone (blank) and cells treated with the vehicle solvent (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including the controls.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently by pipetting or using a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve (percentage of cell viability vs. drug concentration) and determine the IC50 value using a suitable software program.
-
XTT Assay Protocol for this compound Cytotoxicity
This protocol provides a method for assessing the cytotoxicity of this compound using the XTT assay, which offers a more streamlined workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay to seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include blank and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Incubation:
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron-coupling reagent).
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform distribution of the color.
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT/XTT Assays.
Signaling Pathway of this compound-Induced Apoptosis
References
Application Notes and Protocols: Vincristine Sulfate in CHOP Chemotherapy for Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CHOP regimen, consisting of Cyclophosphamide, Doxorubicin (Hydroxydaunorubicin), Vincristine (Oncovin®), and Prednisone, is a cornerstone combination chemotherapy for various types of non-Hodgkin's lymphoma. Vincristine sulfate, a vinca alkaloid derived from the Madagascar periwinkle, plays a critical role in this regimen. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[1][2][3] By binding to β-tubulin, vincristine inhibits the polymerization of microtubules, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3][4] These application notes provide detailed protocols for the use of this compound within the CHOP regimen in both in vitro and in vivo lymphoma models, along with data presentation and visualization of relevant biological pathways.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Observation | Reference |
| BM 13674 (Human lymphoma) | 10⁻² mg/ml | 82.2% of cells underwent apoptosis after 12 hours. | [5] |
| BCL1 (Mouse lymphoma) | 5 µg/mL | Induction of caspase-3, -8, and -9 activity. | [6] |
In Vivo Dosing Regimens for CHOP in Lymphoma Models
| Animal Model | Drug | Dosage | Administration Route | Schedule | Reference |
| Mouse (BALB/c with A20 lymphoma) | Cyclophosphamide | 50 mg/kg | Intraperitoneal (i.p.) | Two cycles at days 25 and 35 post-tumor implantation | |
| Doxorubicin | 10 mg/kg | i.p. | Two cycles at days 25 and 35 post-tumor implantation | ||
| Vincristine | 0.5 mg/kg | i.p. | Two cycles at days 25 and 35 post-tumor implantation | ||
| Dexamethasone (Prednisone substitute) | 0.2 mg/kg | i.p. | Two cycles at days 25 and 35 post-tumor implantation | ||
| Mouse (SCID with WSU-DLCL2 xenograft) | Cyclophosphamide | 40 mg/kg | Intravenous (i.v.) | Single administration | [7] |
| Doxorubicin | 3.3 mg/kg | i.v. | Single administration | [7] | |
| Vincristine | 0.5 mg/kg | i.v. | Single administration | [7] | |
| Prednisone | 0.2 mg/kg | Oral (p.o.) | Daily for 5 days | [7] | |
| Canine (Multicentric Lymphoma) | Cyclophosphamide | 250 mg/m² | p.o. or i.v. | Part of a 19-week protocol | [8] |
| Doxorubicin | 30 mg/m² (or 25 mg/m² if <15 kg) | i.v. | Part of a 19-week protocol | [8] | |
| Vincristine | 0.5 - 0.7 mg/m² | i.v. | Part of a 19-week protocol | [8] | |
| Prednisone | Varies | p.o. | Part of a 19-week protocol | [8] |
Experimental Protocols
In Vitro Protocol: Assessing the Cytotoxicity of CHOP on Lymphoma Cell Lines
This protocol provides a general framework for evaluating the efficacy of the CHOP regimen on cultured lymphoma cells. Researchers should optimize drug concentrations and exposure times for their specific cell lines.
1. Cell Culture:
- Culture lymphoma cell lines (e.g., DLBCL cell lines like SU-DHL-4, SU-DHL-6) in appropriate media and conditions as recommended by the supplier.
- Maintain cells in the logarithmic growth phase.
2. Preparation of Drug Solutions:
- Prepare stock solutions of Cyclophosphamide, Doxorubicin, this compound, and a water-soluble Prednisone analogue (e.g., Prednisolone sodium phosphate) in appropriate solvents (e.g., sterile water, DMSO).
- Further dilute the stock solutions in culture media to achieve the desired final concentrations. It is recommended to perform dose-response experiments for each drug individually to determine their IC50 values before combination studies.
3. Treatment of Cells:
- Seed lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere and stabilize for 24 hours.
- Treat the cells with serial dilutions of individual CHOP components or with a fixed-ratio combination of all four drugs. Include untreated and vehicle-treated controls.
4. Assessment of Cell Viability:
- After 48-72 hours of incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
- Measure the absorbance or luminescence according to the manufacturer's protocol.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 values for each drug and the combination using non-linear regression analysis.
- The synergistic, additive, or antagonistic effects of the drug combination can be evaluated using methods such as the Chou-Talalay method (Combination Index).
In Vivo Protocol: Efficacy of CHOP in a Murine Lymphoma Xenograft Model
This protocol describes the administration of the CHOP regimen to immunodeficient mice bearing human lymphoma xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., NOD-SCID or NSG).
- Subcutaneously inject a suspension of human lymphoma cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. Treatment Regimen:
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
- Administer the CHOP regimen as described in the in vivo data table. Note that the administration routes and schedules may vary between studies.[7]
- For this example, based on a published study:[7]
- Day 1: Administer Cyclophosphamide (40 mg/kg), Doxorubicin (3.3 mg/kg), and Vincristine (0.5 mg/kg) intravenously.
- Days 1-5: Administer Prednisone (0.2 mg/kg) orally.
- The control group should receive vehicle injections.
3. Monitoring and Endpoints:
- Monitor tumor volume and body weight of the mice 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
- At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).
4. Data Analysis:
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizations
Caption: Mechanism of action of the individual components of the CHOP regimen leading to apoptosis.
Caption: Vincristine-induced intrinsic apoptosis pathway in lymphoma cells.
Caption: Experimental workflow for evaluating CHOP efficacy in a murine xenograft model.
Signaling Pathways
The efficacy of the CHOP regimen is influenced by various intracellular signaling pathways. Resistance to CHOP, particularly in Diffuse Large B-Cell Lymphoma (DLBCL), has been associated with the constitutive activation of pro-survival pathways such as the PI3K/Akt and NF-κB pathways.
-
Vincristine's Role: By inducing mitotic arrest, Vincristine triggers the intrinsic apoptotic pathway. This process involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins Bax and Bak.[6] This, in turn, results in the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[6]
-
Interplay with Pro-Survival Pathways: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation in lymphoma cells can counteract the pro-apoptotic signals induced by chemotherapeutic agents, including those in the CHOP regimen. Inhibition of the PI3K/Akt pathway has been shown to re-sensitize resistant DLBCL cells to CHOP. Similarly, the NF-κB pathway, which is frequently activated in certain lymphoma subtypes, promotes the expression of anti-apoptotic genes, thereby contributing to chemoresistance. The interplay between these pro-survival pathways and the apoptotic machinery is a key determinant of the therapeutic outcome of CHOP.
Caption: Interaction of CHOP components with key signaling pathways in lymphoma.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. bsavalibrary.com [bsavalibrary.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Apoptosis induced by microtubule disrupting drugs in cultured human lymphoma cells. Inhibitory effects of phorbol ester and zinc sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. uwveterinarycare.wisc.edu [uwveterinarycare.wisc.edu]
Application Notes and Protocols: Live-Cell Imaging of Microtubule Disruption by Vincristine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is precisely regulated.[3] Because of their critical role in mitosis, microtubules are a key target for anticancer therapies.[4]
Vincristine Sulfate, a vinca alkaloid derived from the periwinkle plant Catharanthus roseus, is a potent antineoplastic agent used in the treatment of various cancers, including leukemia and lymphoma.[1][5] It functions by disrupting the delicate balance of microtubule dynamics.[2][6] At high concentrations, Vincristine leads to microtubule depolymerization, while at lower, clinically relevant concentrations, it suppresses dynamic instability, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[4][7]
Live-cell imaging provides a powerful tool to observe and quantify the effects of this compound on microtubule structures and dynamics in real-time. This allows for a deeper understanding of its mechanism of action and the downstream cellular consequences. These application notes provide detailed protocols for visualizing and quantifying Vincristine-induced microtubule disruption using fluorescence microscopy.
Mechanism of Action of this compound
Vincristine exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. The primary mechanism involves binding to β-tubulin at the plus ends of microtubules, which inhibits the polymerization of tubulin dimers.[2][4] This action disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division.[1][2] Consequently, the cell cycle is arrested in the metaphase, which ultimately triggers the apoptotic pathway.[5] Even at sub-stoichiometric concentrations, Vincristine can significantly suppress the dynamic instability of microtubules, kinetically stabilizing them and interfering with their function without causing wholesale depolymerization.[6][8]
Caption: Vincristine binds to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
Quantitative Analysis of Microtubule Disruption
The effects of this compound can be quantified by measuring changes in the ratio of polymerized to soluble tubulin and by analyzing parameters of microtubule dynamic instability.
Table 1: Effect of Vincristine on Tubulin Polymerization State
| Cell Line | Treatment (1 hr) | % Soluble Tubulin | % Polymerized Tubulin | Data Source |
| ALL-5 (Asynchronous) | Control (0.1% DMSO) | 42% | 58% | [9] |
| 100 nM Vincristine | 56% | 44% | [9] | |
| ALL-5 (G1-Phase) | Control (0.1% DMSO) | 60% | 40% | [9] |
| 100 nM Vincristine | 76% | 24% | [9] |
Note: Data derived from immunoblotting of soluble and polymerized tubulin fractions in acute lymphoblastic leukemia (ALL) cells.[9]
Table 2: Effect of Vinca Alkaloids on Microtubule Dynamic Instability (In Vitro)
| Parameter | Control | Low Conc. Vinblastine (0.2-1 µM) | Effect | Data Source |
| Growth Rate | Baseline | Suppressed | Stabilization | [8] |
| Shortening Rate | Baseline | Suppressed | Stabilization | [8] |
| Catastrophe Frequency | Baseline | Decreased (at plus ends) | Stabilization | [10] |
| Rescue Frequency | Baseline | Increased (at plus ends) | Stabilization | [10] |
| Time in Attenuated State | Baseline | Increased | Stabilization | [8] |
Note: This table summarizes the general effects observed with the related vinca alkaloid, Vinblastine, which kinetically stabilizes microtubules at low concentrations.[8][10] Similar effects are expected for Vincristine.
Experimental Protocols
A generalized workflow for live-cell imaging of microtubule disruption is presented below, followed by detailed protocols.
Caption: Workflow for imaging and quantifying Vincristine's effects on microtubules in live cells.
Protocol 1: Cell Preparation and Staining
This protocol describes the preparation of adherent mammalian cells and staining of microtubules using a cell-permeable fluorescent probe.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
High-quality, glass-bottom imaging dishes (e.g., 35 mm)
-
Live-cell microtubule stain (e.g., Tubulin Tracker™ Deep Red, ViaFluor® Stains)[11][12][13]
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Verapamil (optional, efflux pump inhibitor)[12]
-
Incubator (37°C, 5% CO₂)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of the experiment. This ensures that individual cells can be clearly resolved.
-
Staining Solution Preparation: Prepare a working solution of the live-cell microtubule stain in pre-warmed complete culture medium. The optimal concentration should be determined empirically but is typically in the nanomolar range (e.g., 50-100 nM). If using an efflux pump inhibitor like verapamil to improve probe retention, add it to the staining solution at this time (e.g., 10 µM).[12]
-
Cell Staining: Aspirate the existing medium from the cells and gently wash once with warm PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Drug Treatment Preparation: During the incubation, prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Initiating Treatment: After the staining incubation, gently aspirate the staining solution. Add the prepared medium containing this compound (or vehicle control) to the cells.
-
Equilibration: Return the dish to the incubator for at least 15-30 minutes to allow the drug to take effect before starting image acquisition. For time-course experiments, imaging can begin immediately after drug addition.
Protocol 2: Live-Cell Microscopy and Image Acquisition
This protocol outlines the setup for acquiring time-lapse images of microtubule dynamics.
Equipment:
-
Inverted microscope equipped for live-cell imaging (with environmental chamber for temperature, CO₂, and humidity control).
-
Confocal, spinning-disk, or TIRF microscopy system for high-resolution imaging.[3]
-
High numerical aperture objective lens (e.g., 60x or 100x oil immersion).
-
Appropriate laser lines and emission filters for the selected fluorescent probe.
-
Sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
System Equilibration: Pre-warm the microscope's environmental chamber to 37°C and ensure a 5% CO₂ supply. Allow the system to equilibrate for at least 1 hour.
-
Mounting the Sample: Place the imaging dish securely on the microscope stage. Add immersion oil if using an oil objective.
-
Locating Cells: Using brightfield or DIC, locate a field of view with healthy, well-spaced cells exhibiting typical morphology.
-
Fluorescence Setup: Switch to the fluorescence imaging path. Use a low laser power and exposure time to minimize phototoxicity and photobleaching, especially for long time-lapse experiments.[14]
-
Image Acquisition Parameters:
-
Temporal Resolution: For tracking dynamic instability (growth/shortening events), acquire images every 1-5 seconds.[3]
-
Duration: For short-term effects, image for 15-30 minutes. To observe mitotic arrest and cell death, longer-term imaging (6-24 hours) may be required.
-
Z-Stack: Acquire a Z-stack (e.g., 5-10 slices with a 0.3-0.5 µm step size) at each time point to capture the three-dimensional microtubule network.
-
-
Time-Lapse Acquisition: Initiate the time-lapse acquisition. Ensure the autofocus system is active to correct for any focal drift over time.
Protocol 3: Quantitative Image Analysis
This protocol provides an overview of methods to quantify microtubule disruption from the acquired image data.
Software:
-
ImageJ/Fiji with relevant plugins (e.g., for tracking).
-
Commercial software packages (e.g., Imaris, Volocity).
-
Custom scripts in MATLAB or Python.
Procedure for Measuring Microtubule Dynamics:
-
Pre-processing: Apply a maximum intensity projection to the Z-stacks for each time point to create a 2D time-lapse series.
-
Tracking Microtubule Ends: Manually or semi-automatically track the plus ends of individual microtubules over time using tracking software. Record the x,y coordinates of each end in each frame.
-
Generating Life History Plots: Plot the change in microtubule length over time. From these plots, the following parameters can be calculated:
-
Growth Rate (µm/min): The slope of the line during polymerization phases.
-
Shortening Rate (µm/min): The slope of the line during depolymerization phases.
-
Catastrophe Frequency (events/sec): The frequency of transitions from growth or pause to shortening.
-
Rescue Frequency (events/sec): The frequency of transitions from shortening to growth or pause.
-
-
Statistical Analysis: Pool the data from multiple microtubules and cells for each condition (control vs. Vincristine-treated). Perform statistical tests (e.g., t-test, ANOVA) to determine significance.
Procedure for Measuring Microtubule Depolymerization:
-
Segmentation: Threshold the images to create a binary mask of the microtubule network.
-
Quantification: Measure the total fluorescence intensity or the total area of the binary mask within the cell cytoplasm at different time points after Vincristine addition.
-
Normalization: Normalize the fluorescence intensity to the initial time point (t=0) to quantify the relative change in microtubule polymer mass over time.
Signaling Pathways in Vincristine-Induced Apoptosis
Disruption of microtubule dynamics is a potent cellular stress signal that can activate apoptotic pathways. While the complete network is complex, a key pathway involves the mitotic checkpoint (also known as the spindle assembly checkpoint). Prolonged metaphase arrest due to a defective mitotic spindle activates a cascade that ultimately leads to the activation of caspases and cell death. Additionally, microtubule disruption can influence the activity of signaling kinases and Bcl-2 family proteins.[6]
Caption: Vincristine-induced microtubule disruption activates the mitotic checkpoint, leading to apoptosis.
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule depolymerization by vincristine causes cell death after transition from C mitosis to interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Modeling Vincristine-Induced Peripheral Neuropathy (VIPN) in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vincristine (VCR) is a potent vinca alkaloid chemotherapeutic agent used in the treatment of various malignancies, including leukemias and lymphomas. Its clinical utility is often limited by a significant side effect: a dose-dependent, painful peripheral neuropathy known as Vincristine-Induced Peripheral Neuropathy (VIPN). VIPN is characterized by sensory and motor deficits, including allodynia (pain from non-painful stimuli), hyperalgesia (exaggerated pain response), muscle weakness, and gait abnormalities. Modeling VIPN in rodents, particularly rats, is crucial for understanding the underlying pathophysiology and for the preclinical evaluation of potential neuroprotective and therapeutic agents.
The rat model of VIPN successfully recapitulates key features of the human condition. Systemic administration of vincristine leads to the development of mechanical and thermal hypersensitivity, impaired motor function, and electrophysiological and histological changes consistent with peripheral nerve damage. The primary mechanism involves the disruption of microtubule dynamics, which impairs axonal transport and leads to axonal degeneration. Secondary mechanisms include neuroinflammation, characterized by macrophage infiltration and activation of the NLRP3 inflammasome, and alterations in ion channel expression, such as TRPV1.
This document provides detailed protocols for inducing and assessing VIPN in rats, summarizes key quantitative data, and visualizes the experimental workflow and associated molecular pathways.
Data Presentation
Quantitative data from various studies are summarized below to provide a reference for expected outcomes and dosing strategies.
Table 1: Vincristine Dosing Regimens for VIPN Induction in Rats
| Dosage | Route of Administration | Dosing Schedule | Rat Strain | Key Findings | Reference(s) |
| 100 µg/kg | Intraperitoneal (i.p.) | Daily for 15 consecutive days (P35-P49) | Adolescent Rats | Significant mechanical and cold hypersensitivity, impaired grip strength. | |
| 100 µg/kg | Intraperitoneal (i.p.) | Daily for 8 consecutive days (P35-P42) | Adolescent Rats | Induced mechanical and cold sensitivity, and impaired grip strength. | |
| 0.1 mg/kg (100 µg/kg) | Intraperitoneal (i.p.) | Not specified, assessed at 14 days | Wistar Rats | Mechanical allodynia/hyperalgesia. | |
| 0.2 mg/kg | Intraperitoneal (i.p.) | Once weekly for 5 consecutive weeks | Not Specified | Significant decrease in sensory and compound muscle action potential amplitudes. | |
| 0.1 mg/kg (increasing by 0.05 mg/kg/week) | Intraperitoneal (i.p.) | Once weekly for 5 consecutive weeks | Not Specified | Axonal degeneration and decreased action potential amplitudes. | |
| 150 µg/kg | Intraperitoneal (i.p.) | 3 times a week for 5 weeks | Not Specified | Neuronal degeneration and demyelination in the cerebrum. | |
| 100 µg/kg | Intravenous (i.v.) | Days 1-5 and 8-12 | Not Specified | Mechanical hyperalgesia. |
Table 2: Summary of Expected Outcomes in the Rat VIPN Model
| Assessment Category | Parameter | Expected Outcome | Reference(s) |
| Behavioral (Sensory) | Mechanical Threshold (von Frey) | Decrease in paw withdrawal threshold (mechanical allodynia). | |
| Thermal Latency (Hot Plate) | Decrease in paw withdrawal latency (thermal hyperalgesia). | ||
| Cold Response (Acetone Test) | Increase in response frequency/duration (cold allodynia). | ||
| Behavioral (Motor) | Grip Strength | Decrease in forelimb/hindlimb grip force. | |
| Motor Coordination (Rotarod) | Decrease in latency to fall (may not be significant with all protocols). | ||
| Electrophysiology | Nerve Conduction Velocity (NCV) | No significant change in velocity is often reported. | |
| Action Potential (AP) Amplitude | Significant decrease in SNAP and CMAP amplitudes. | ||
| Histopathology | Sciatic Nerve | Axonal degeneration, demyelination, macrophage infiltration. | |
| Dorsal Root Ganglia (DRG) | Increased number of infiltrating macrophages, upregulation of inflammatory markers. | ||
| Intraepidermal Nerve Fiber Density | Decrease in nerve fiber density in the paw skin. |
Experimental Protocols
Protocol 1: Induction of Vincristine-Induced Peripheral Neuropathy
Objective: To induce a consistent and measurable peripheral neuropathy in rats using vincristine.
Materials:
-
Vincristine sulfate (dissolved in 0.9% sterile saline)
-
Adult Wistar or Sprague-Dawley rats (200-250g)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12/12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Measurements: Before vincristine administration, perform baseline behavioral and electrophysiological tests on all animals to establish pre-treatment values.
-
Vincristine Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on each day of injection. A common concentration is 0.1 mg/mL.
-
Administration:
-
Weigh each rat accurately to calculate the precise dose.
-
Administer vincristine via intraperitoneal (i.p.) injection. A widely used regimen is 0.1 mg/kg, i.p., daily for two cycles of 5 consecutive days, with a 2-day rest period in between (Total duration: 12 days).
-
The control group should receive an equivalent volume of sterile 0.9% saline i.p. on the same schedule.
-
-
Monitoring:
-
Monitor the animals daily for general health, body weight changes, and signs of distress. Vincristine can cause weight loss.
-
Behavioral testing can begin during the second week of injections and continue for several weeks post-injection to monitor the development and potential resolution of neuropathy.
-
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
Objective: To measure the mechanical sensitivity of the rat's hind paw.
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Habituation: Place the rat in a plexiglass enclosure on the wire mesh platform and allow it to acclimate for 15-20 minutes before testing.
-
Filament Application:
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a low-force filament.
-
Apply the filament perpendicular to the paw surface with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Briefly, if there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used.
-
Data Analysis: The pattern of responses is used to calculate the 50% PWT in grams. A significant decrease in PWT in the vincristine-treated group compared to the control group indicates mechanical allodynia.
Protocol 3: Assessment of Thermal Hyperalgesia (Hot Plate Test)
Objective: To measure the sensitivity to a noxious heat stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature and a timer
-
Plexiglass cylinder to confine the animal
Procedure:
-
Apparatus Setup: Set the hot plate surface temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C).
-
Habituation: Handle the animals gently before placing them on the unheated plate to acclimate.
-
Testing:
-
Place the rat on the heated surface and immediately start the timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a response. This is the paw withdrawal latency.
-
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the rat does not respond by the cut-off time, it should be removed from the plate, and the latency is recorded as the cut-off time.
-
Data Analysis: A significant decrease in the paw withdrawal latency in the vincristine-treated group indicates thermal hyperalgesia.
Protocol 4: Electrophysiological Assessment (Nerve Conduction Velocity)
Objective: To measure the function of large myelinated nerve fibers.
Materials:
-
Electrophysiology recording system (e.g., Nicolet VikingQuest)
-
Needle electrodes (stimulating and recording)
-
Ground electrode
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Heating lamp and thermometer to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Maintain the rat's body temperature at 37°C using a heating lamp, as nerve conduction is temperature-dependent.
-
-
Electrode Placement (Sciatic-Tibial Motor NCV):
-
Place the recording electrodes in the interosseous muscles of the foot.
-
Place the stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at both the proximal and distal sites.
-
Record the resulting compound muscle action potential (CMAP) and measure the latency (time from stimulus to onset of the response) for each stimulation site.
-
-
Calculation:
-
Measure the distance between the proximal and distal stimulation sites along the nerve.
-
Calculate Motor Nerve Conduction Velocity (MNCV) using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Data Analysis: While velocity may not change significantly, a marked reduction in the CMAP and Sensory Nerve Action Potential (SNAP) amplitudes is a key indicator of axonal neuropathy in the VIPN model.
Protocol 5: Histopathological Analysis
Objective: To visualize and quantify nerve damage.
Materials:
-
Anesthetic and perfusion solutions (saline, 4% paraformaldehyde)
-
Dissection tools
-
Microscope
-
Stains (e.g., Hematoxylin & Eosin, Luxol Fast Blue)
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for macrophages)
Procedure:
-
Tissue Collection: At the end of the study, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissection: Carefully dissect the sciatic nerves and dorsal root ganglia (L4-L5).
-
Tissue Processing: Post-fix the tissues, then process for either paraffin or frozen sectioning.
-
Staining:
-
Stain sections with H&E to observe general morphology and cellular infiltration.
-
Use Luxol Fast Blue to assess myelination.
-
Perform immunohistochemistry with an antibody against Iba1 to identify and quantify macrophage infiltration in the sciatic nerve and DRG.
-
-
Microscopy and Analysis:
-
Examine the sections under a light microscope.
-
Look for signs of axonal degeneration (axonal swelling, fragmentation), demyelination, and an increased number of immune cells.
-
Quantify the number of Iba1-positive cells per unit area to assess neuroinflammation.
-
Mandatory Visualizations
Caption: Experimental workflow for the rat model of Vincristine-Induced Peripheral Neuropathy.
Caption: Key signaling pathways implicated in Vincristine-Induced Peripheral Neuropathy.
Troubleshooting & Optimization
Technical Support Center: Mitigating Vincristine Sulfate Neurotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies on vincristine-induced neurotoxicity.
Troubleshooting Guides
Issue: High variability in the presentation of neurotoxicity between animals.
Possible Causes and Solutions:
-
Genetic Variability: The genetic background of the animal strain can significantly influence susceptibility to vincristine-induced peripheral neuropathy (VIPN).
-
Recommendation: Ensure the use of a consistent and well-characterized animal strain throughout the study. If comparing strains, account for potential differences in drug metabolism and neural sensitivity.
-
-
Age and Weight Differences: The age and weight of the animals at the time of vincristine administration can impact the severity of neurotoxicity.[1]
-
Recommendation: Use animals within a narrow age and weight range to minimize variability. Report the age and weight of the animals in your experimental protocol.
-
-
Inconsistent Drug Administration: Variations in injection technique and volume can lead to inconsistent dosing and, consequently, variable neurotoxic effects.
-
Recommendation: Standardize the intraperitoneal (i.p.) or intravenous (i.v.) injection procedure. Ensure all personnel are properly trained to administer the correct volume based on body weight.
-
Issue: Animals are losing excessive weight or showing signs of severe distress.
Possible Causes and Solutions:
-
Vincristine Dosage is Too High: The dose of vincristine sulfate is a critical factor in the induction of neurotoxicity and systemic toxicity.
-
Recommendation: Refer to the dose-response tables below to select an appropriate starting dose for your animal model. Consider reducing the dose or the frequency of administration if severe toxicity is observed.[2] Vincristine treatment has been shown to cause slower weight gain in adolescent rats compared to saline-treated counterparts.[2]
-
-
Dehydration and Malnutrition: Neuropathy can affect the animals' ability to eat and drink properly.
-
Recommendation: Provide palatable, softened food on the cage floor and easily accessible water sources. Monitor food and water intake daily. Consider subcutaneous fluid administration if dehydration is suspected.
-
-
Pain and Discomfort: Neuropathic pain can lead to significant distress.
-
Recommendation: While the goal is to study neurotoxicity, animal welfare should be prioritized. If signs of severe pain are present, consult with your institution's animal care and use committee about appropriate analgesic interventions that will not interfere with the study's primary endpoints.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying vincristine-induced neurotoxicity?
A1: The most commonly used animal models are rats and mice.[3] Various strains are utilized, with C57BL/6 mice and Wistar or Sprague-Dawley rats being frequent choices.[1][4] The choice of model often depends on the specific research question, as there can be differences in the presentation of neuropathy between species and strains.
Q2: What are the standard protocols for inducing peripheral neuropathy with vincristine?
A2: Vincristine is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injections.[3] Dosing regimens vary, but a common approach involves repeated administrations over several days or weeks to induce a cumulative toxic effect.[2][5] See the "Experimental Protocols" section for detailed examples.
Q3: What behavioral tests are used to assess vincristine-induced neurotoxicity?
A3: Several behavioral tests are employed to quantify the sensory and motor deficits associated with VIPN:[3]
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.[3]
-
Thermal Hyperalgesia/Allodynia: Evaluated using tests like the hot plate or acetone test to measure the response to heat or cold stimuli.[3]
-
Grip Strength: A dynamometer is used to measure muscle weakness, a common sign of motor neuropathy.[2]
-
Gait Analysis: Can be used to observe abnormalities in walking patterns.[6]
Q4: Are there any known agents that can reduce vincristine neurotoxicity in animal models?
A4: Yes, several compounds have shown promise in preclinical studies. These agents often work by targeting the underlying mechanisms of vincristine neurotoxicity, such as inflammation, oxidative stress, and axonal degeneration. A summary of these agents and their effective doses is provided in the "Quantitative Data Summary" tables. Examples include minocycline, dexmedetomidine, antioxidants like Vitamin E, and inhibitors of specific signaling pathways like the NLRP3 inflammasome.[6][7][8]
Q5: What are the key signaling pathways involved in vincristine neurotoxicity?
A5: The neurotoxicity of vincristine is multifactorial and involves several key signaling pathways:
-
Microtubule Disruption: Vincristine's primary anti-cancer effect is the disruption of microtubule dynamics, which also damages axonal transport in neurons.[9][10]
-
Mitochondrial Dysfunction: Vincristine can lead to mitochondrial damage, resulting in calcium dysregulation and an increase in reactive oxygen species (ROS), contributing to neuronal cell death.[11]
-
Inflammatory Pathways: The NLRP3 inflammasome pathway is activated in response to vincristine, leading to the release of pro-inflammatory cytokines like IL-1β, which exacerbates neuropathic pain.[6][12]
-
Axonal Degeneration Pathways: The SARM1-mediated axonal degeneration pathway has been shown to be a critical mediator of vincristine-induced axon loss.[5]
-
PKC/ERK Pathway: Activation of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathway in the spinal cord has been linked to chemotherapy-induced neuropathy.[13]
Quantitative Data Summary
Table 1: Vincristine Dosing Regimens for Inducing Neurotoxicity
| Animal Model | This compound Dose | Route of Administration | Dosing Schedule | Observed Effects | Reference |
| Adolescent Rat | 100 µg/kg/day | i.p. | 15 consecutive daily injections | Mechanical and cold allodynia, muscle weakness | [2] |
| Mouse | 1.5 mg/kg | i.p. | Twice weekly for 4 weeks | Mechanical and heat hyperalgesia, decreased nerve action potential, axon loss | [5] |
| Mouse | 0.5 mg/kg | i.p. | 10 doses over 12 days | Pronounced mechanical allodynia | [6] |
| Aged Rat | 0.1 mg/kg | i.p. | Daily | Mechanical and thermal nociception | [1] |
| Cat | 50 µg/kg | i.v. | Every 4 days for 7-29 injections | Reduced nerve conduction velocity, muscle spindle dysfunction | [14] |
Table 2: Neuroprotective Agents and Their Efficacy in Animal Models of VIPN
| Agent | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| Minocycline | Mouse | Not specified | i.p. | Prevented mechanical hypersensitivity and immune cell infiltration | [8] |
| Dexmedetomidine | Rat | 12.5, 25, 50, 100 µg/kg | Not specified | Dose-dependent reduction in mechanical and cold allodynia | [7] |
| Ferulic Acid | Rat | 50 and 100 mg/kg | Not specified | Reduced behavioral changes, oxidative stress, and inflammation | [7] |
| Vitamin E | Rat | 100 and 200 mg/kg | Not specified | Significantly reduced reaction times in nociceptive tests | [7] |
| Dipyridamole (NHP2L1 inhibitor) | Mouse | Not specified | Not specified | Mitigated neurotoxicity | [4] |
| MCC950 (NLRP3 inhibitor) | Mouse | Not specified | Not specified | Reduced mechanical allodynia and gait disturbances | [6] |
| Genetic Deletion of SARM1 | Mouse | N/A | N/A | Blocked development of mechanical and heat hyperalgesia and axon loss | [5] |
| Glutamic Acid | Pediatric Patients | 1.5 g daily | Oral | Reduction in neurotoxicity | [15] |
Experimental Protocols
Protocol 1: Induction of Vincristine-Induced Peripheral Neuropathy in Adolescent Rats
-
Animal Model: Adolescent male Sprague-Dawley rats (Postnatal day 35 at the start of the experiment).
-
Vincristine Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 100 µg/mL.
-
Dosing Regimen: Administer this compound at a dose of 100 µg/kg via intraperitoneal (i.p.) injection once daily for 15 consecutive days.[2]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline i.p. daily.
-
Behavioral Assessment:
-
Mechanical Allodynia: Measure paw withdrawal thresholds using von Frey filaments at baseline and at regular intervals throughout the study.
-
Cold Allodynia: Assess the response to a drop of acetone applied to the plantar surface of the hind paw.
-
Grip Strength: Measure forelimb grip strength using a grip strength meter.
-
Protocol 2: Prevention of Vincristine-Induced Neurotoxicity with a Test Compound
-
Animal Model: Adult C57BL/6 mice.
-
Vincristine Preparation: Prepare this compound as described in Protocol 1.
-
Test Compound Preparation: Dissolve the test compound in a suitable vehicle.
-
Treatment Groups:
-
Vehicle Control
-
Vincristine + Vehicle
-
Vincristine + Test Compound
-
-
Dosing Regimen:
-
Administer this compound at a dose of 1.5 mg/kg i.p. twice weekly for 4 weeks.[5]
-
Administer the test compound or vehicle according to the desired experimental paradigm (e.g., pre-treatment, co-administration).
-
-
Outcome Measures:
-
Behavioral assessments (mechanical and thermal sensitivity) at baseline and weekly.
-
Electrophysiological measurements (e.g., nerve conduction velocity) at the end of the study.
-
Histopathological analysis of dorsal root ganglia and peripheral nerves to assess axonal degeneration.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways in vincristine-induced neurotoxicity.
References
- 1. Insights into Vincristine-Induced Peripheral Neuropathy in Aged Rats: Wallerian Degeneration, Oxidative Damage, and Alterations in ATPase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 4. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Minocycline Prevents the Development of Mechanical Allodynia in Mouse Models of Vincristine-Induced Peripheral Neuropathy [frontiersin.org]
- 9. Vincristine-induced peripheral neuropathy in pediatric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induced Neurotoxicity [jamb.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 13. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotoxicology of vincristine in the cat. Electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming P-glycoprotein-Mediated Vincristine Sulfate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of P-glycoprotein (P-gp) mediated Vincristine Sulfate resistance.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate your experiments.
Issue 1: Unexpectedly high cell viability in resistant cells after Vincristine treatment.
-
Question: My P-gp overexpressing cell line shows minimal response to high concentrations of Vincristine, and the IC50 value is much higher than expected. What could be the reason?
-
Possible Causes and Solutions:
-
Sub-optimal Vincristine Activity: Ensure the this compound solution is fresh and has been stored correctly, protected from light. Prepare fresh dilutions for each experiment.
-
High P-gp Expression and Efflux Activity: The resistance in your cell line might be extremely high. Confirm P-gp overexpression using Western blot and assess its function with a Rhodamine 123 efflux assay.[1][2][3]
-
Incorrect Seeding Density: High cell density can lead to contact inhibition and reduced drug sensitivity. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[4][5]
-
Other Resistance Mechanisms: Resistance may not be solely due to P-gp. Other mechanisms like altered microtubule dynamics, changes in apoptosis-related proteins, or other drug transporters could be involved.[6][7][8]
-
Issue 2: Inconsistent results in P-gp inhibitor experiments.
-
Question: I am co-administering a P-gp inhibitor with Vincristine, but the reversal of resistance is not consistent across experiments. Why might this be happening?
-
Possible Causes and Solutions:
-
Inhibitor Potency and Stability: Verify the potency and stability of your P-gp inhibitor. Some inhibitors are unstable in culture media or sensitive to light. Prepare fresh solutions and consider the inhibitor's half-life.
-
Toxicity of the Inhibitor: The inhibitor itself might be cytotoxic at the concentrations used, confounding the results of the cell viability assay. Determine the IC50 of the inhibitor alone to establish a non-toxic working concentration.[9][10]
-
Inhibitor and Drug Incubation Times: The timing of inhibitor and Vincristine addition can be critical. Pre-incubating the cells with the P-gp inhibitor before adding Vincristine may enhance its effect by allowing it to block the P-gp pumps first.
-
Off-Target Effects: Some P-gp inhibitors can have off-target effects or interact with other cellular processes, leading to variable results.[9][10]
-
Issue 3: Difficulty in establishing a stable Vincristine-resistant cell line.
-
Question: I am trying to generate a Vincristine-resistant cell line by stepwise exposure to the drug, but I am experiencing massive cell death or the resistance is not stable. What should I do?
-
Possible Causes and Solutions:
-
Initial Drug Concentration is Too High: Start with a very low concentration of Vincristine (e.g., at the IC20) and increase it gradually.[11] Sudden exposure to high concentrations will lead to widespread cell death.
-
Insufficient Recovery Time: Allow the cells sufficient time to recover and repopulate after each dose escalation. Do not increase the drug concentration until the cell viability is greater than 70%.[12]
-
Clonal Selection: The resulting cell population may be heterogeneous. To obtain a stable and homogenous resistant line, perform single-cell cloning by limiting dilution once a resistant population is established.[11]
-
Maintenance of Selective Pressure: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of a maintenance concentration of Vincristine.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of P-glycoprotein (P-gp) mediated Vincristine resistance?
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including Vincristine, out of the cell.[10][13] In cancer cells overexpressing P-gp, Vincristine is pumped out before it can reach its intracellular target, the microtubules. This prevents the disruption of microtubule polymerization, mitotic arrest, and subsequent apoptosis, leading to drug resistance.[7][14][15]
Q2: How can I confirm that Vincristine resistance in my cell line is primarily mediated by P-gp?
To confirm P-gp's role, you should:
-
Assess P-gp Expression: Use Western blotting to compare the P-gp protein levels between your resistant and sensitive (parental) cell lines.[16][17][18] A significantly higher level in the resistant line is a strong indicator.
-
Evaluate P-gp Function: Perform a fluorescent substrate efflux assay using Rhodamine 123 or Calcein-AM.[1][2][3] P-gp overexpressing cells will show lower intracellular fluorescence, which can be reversed by known P-gp inhibitors like Verapamil or Cyclosporin A.[2][7]
-
Conduct Reversal Studies: Show that a P-gp inhibitor can sensitize the resistant cells to Vincristine, resulting in a lower IC50 value.[9][19]
Q3: What are some common P-gp inhibitors used in in vitro studies?
Several generations of P-gp inhibitors have been developed. Commonly used ones in a research setting include:
-
First-generation: Verapamil and Cyclosporin A. These are often used as standard controls but have lower potency and can have off-target effects.[10][20][21]
-
Second-generation: PSC 833 (Valspodar). This is a more potent and specific derivative of Cyclosporin A.[21]
-
Third-generation: Tariquidar (XR9576), Zosuquidar (LY335979), and Elacridar (GF120918). These are highly potent and specific P-gp inhibitors.[13][20][21]
Q4: Are there other mechanisms of resistance to Vincristine besides P-gp overexpression?
Yes, other mechanisms can contribute to Vincristine resistance, either alone or in conjunction with P-gp. These include:
-
Alterations in tubulin structure or expression, which is the direct target of Vincristine.[6]
-
Dysregulation of apoptotic pathways, for instance, through changes in the expression of Bcl-2 family proteins.[7]
-
Increased drug metabolism.[6]
-
The involvement of other ABC transporters like MRP1.[22]
-
Disruption of p53-dependent mitotic surveillance.[8]
Data Presentation
Table 1: Example IC50 Values for Vincristine in Sensitive and Resistant Cell Lines
| Cell Line | Parent Cell Line | Vincristine IC50 (Sensitive) | Vincristine IC50 (Resistant) | Fold Resistance | Reference |
| VCR/MCF7 | MCF-7 | 7.371 nM | 10,574 nM | ~1435 | [6] |
| MCF-7/Vinc | MCF-7 | Not specified | Not specified | 11.43 | [22] |
| HCT-8/V | HCT-8 | 0.97 µg/mL | Not specified | 2573.43 | [23] |
| A549/T | A549 | 0.015 µg/mL | Not specified | 2132.67 | [23] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of Vincristine and the reversal of resistance by P-gp inhibitors.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[23]
-
Drug Treatment:
-
For determining Vincristine IC50, treat cells with serial dilutions of this compound.
-
For reversal experiments, pre-incubate cells with a non-toxic concentration of a P-gp inhibitor for 1-2 hours, then add serial dilutions of Vincristine.
-
-
Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6][23]
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot for P-glycoprotein (P-gp) Expression
This protocol is for detecting the expression level of P-gp protein.
-
Protein Extraction: Lyse the sensitive and resistant cells with RIPA buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5-10% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219) overnight at 4°C.[17][18] Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[6] P-gp will appear as a band at approximately 170 kDa.[17][18]
Rhodamine 123 Efflux Assay
This functional assay measures the efflux activity of P-gp.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer or medium.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a P-gp substrate) for a defined period (e.g., 1 hour at 37°C). For inhibitor controls, co-incubate with a P-gp inhibitor like Verapamil.[3]
-
Washing: Wash the cells twice with ice-cold PBS or medium to remove extracellular Rhodamine 123.[3]
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate for another period (e.g., 2 hours at 37°C) to allow for efflux.[3]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence compared to sensitive cells or cells treated with a P-gp inhibitor.
Visualizations
Caption: P-glycoprotein mediated efflux of Vincristine from a cancer cell.
References
- 1. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 2. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vincristine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Toxicity of Vincristine Sulfate in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the gastrointestinal (GI) toxicity of Vincristine Sulfate in murine models. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the induction and management of vincristine-induced gastrointestinal toxicity in mice.
Q1: What are the typical signs of gastrointestinal toxicity in mice treated with this compound?
A1: Mice treated with this compound commonly exhibit a range of clinical signs indicative of gastrointestinal toxicity. These include dose-dependent body weight loss, reduced food and water intake, constipation, and diarrhea.[1][2][3][4] At the tissue level, histological examination often reveals damage to the gastrointestinal epithelium, including villus shortening, crypt damage, and inflammatory cell infiltration.[5] Functionally, this manifests as reduced gastrointestinal motility.[2][3]
Q2: What is a standard dosing regimen for inducing gastrointestinal toxicity in mice with this compound?
A2: A commonly used protocol to induce significant gastrointestinal toxicity involves the intraperitoneal (i.p.) injection of this compound at a dose of 0.1 mg/kg/day for 14 consecutive days.[6][7] However, single higher doses, such as 1.0 to 3.0 mg/kg, have also been used to induce acute toxicity, with effects typically observed within the first three days post-treatment.[1] The choice of regimen depends on whether the research aims to model acute or chronic toxicity.
Q3: What are the primary mechanisms underlying vincristine-induced gastrointestinal toxicity?
A3: The gastrointestinal toxicity of vincristine is multifactorial. A primary mechanism is neurotoxicity, specifically damage to the myenteric plexus, which is crucial for regulating gastrointestinal motility.[6] This can lead to constipation and paralytic ileus. Additionally, vincristine induces oxidative stress and activates inflammatory pathways, such as the MAPK (ERK1/2 and p38) and NLRP3 inflammasome signaling pathways, leading to the release of pro-inflammatory cytokines like IL-1β.[6][8][9][10] This inflammatory response contributes to mucosal damage and exacerbates gastrointestinal dysfunction. Vincristine can also directly induce apoptosis in the intestinal crypt cells.[11]
Q4: How can I assess the severity of gastrointestinal toxicity in my mouse model?
A4: A multi-pronged approach is recommended for a comprehensive assessment. Key parameters to measure include:
-
Clinical Signs: Daily monitoring of body weight, food and water intake, and stool consistency.
-
Gastrointestinal Transit Time: The carmine red dye assay is a common method to measure whole-gut transit time.
-
Histopathology: Collection of intestinal tissues (e.g., ileum, colon) for hematoxylin and eosin (H&E) staining to evaluate mucosal architecture, villus height, crypt depth, and inflammatory infiltrates. A standardized histological scoring system should be used for quantification.
-
Biochemical Markers: Measurement of oxidative stress markers (e.g., SOD, GSH) and inflammatory cytokines (e.g., IL-1β, TNF-α) in tissue homogenates.[6]
Q5: Are the gastrointestinal toxicities induced by vincristine reversible?
A5: Some of the toxic effects of vincristine have been shown to be reversible. For instance, studies have reported that body weight loss and damage to the gastrointestinal epithelium are most severe in the first few days after treatment and can resolve over time.[1] However, some neurotoxic effects and inflammatory responses may be longer-lasting.[5] The degree of reversibility often depends on the dose and duration of vincristine treatment.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving vincristine-induced gastrointestinal toxicity in mice.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in body weight loss and GI transit time between mice in the same treatment group. | 1. Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal injection).2. Variation in food and water access within cages.3. Stress-induced effects from handling or housing conditions.4. Underlying health differences between individual mice. | 1. Ensure consistent and accurate intraperitoneal injection technique for all animals.2. House mice in a controlled environment with ad libitum access to food and water.3. Handle mice gently and consistently. Acclimatize animals to the experimental procedures.4. Use age- and weight-matched mice from a reputable supplier. Increase sample size to improve statistical power. |
| Lower than expected gastrointestinal toxicity (e.g., minimal weight loss, normal transit time). | 1. Incorrect vincristine dosage or concentration.2. Inactive vincristine solution.3. Strain-specific resistance to vincristine toxicity. | 1. Double-check all calculations for vincristine dosage and dilution. Ensure the correct final concentration.2. Prepare fresh vincristine solutions for each experiment, as it can be unstable. Protect from light.3. Consult the literature for known strain differences in sensitivity to vincristine. Consider using a different, more sensitive mouse strain. |
| Unexpected mortality in the vincristine-treated group. | 1. Vincristine overdose.2. Severe dehydration and malnutrition due to anorexia and adipsia.3. Complications from severe paralytic ileus. | 1. Verify the vincristine concentration and the administered volume. A 50% dose reduction may be necessary for sensitive animals.[12]2. Provide supportive care, such as subcutaneous fluid administration and palatable, moist food, to mitigate dehydration and malnutrition.3. Closely monitor for signs of severe ileus (e.g., abdominal distension, lack of fecal output). Euthanize animals that are moribund to prevent suffering. |
| Difficulty in consistently measuring gastrointestinal transit time with the carmine red assay. | 1. Inconsistent gavage technique leading to variable dye delivery.2. Stress from gavage procedure affecting gut motility.3. Difficulty in identifying the first red fecal pellet. | 1. Practice and standardize the oral gavage technique to ensure consistent delivery of the carmine red solution.2. Acclimatize mice to the gavage procedure with saline for a few days before the experiment.3. Place mice in clean cages with white paper bedding for easy visualization of the first red pellet. If unsure, the pellet can be smeared on a white surface to confirm the presence of the dye. |
Experimental Protocols
Induction of Vincristine-Induced Gastrointestinal Toxicity
This protocol describes the induction of GI toxicity in mice using repeated intraperitoneal injections of this compound.
Materials:
-
This compound (powder)
-
Sterile 0.9% Saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Vincristine Solution:
-
On the day of injection, dissolve this compound powder in sterile 0.9% saline to a final concentration of 0.01 mg/mL.
-
Protect the solution from light.
-
-
Animal Dosing:
-
Monitoring:
-
Monitor the body weight, food and water intake, and general health of the mice daily.
-
Observe for clinical signs of toxicity such as lethargy, ruffled fur, and changes in stool consistency.
-
Assessment of Whole-Gut Transit Time (Carmine Red Assay)
This protocol outlines the procedure for measuring whole-gut transit time using carmine red dye.
Materials:
-
Carmine Red powder
-
Methylcellulose
-
Deionized water
-
Oral gavage needles
-
Clean cages with white paper bedding
Procedure:
-
Preparation of Carmine Red Solution:
-
Prepare a 6% (w/v) solution of carmine red in 0.5% (w/v) methylcellulose in deionized water.
-
-
Gavage and Observation:
-
Fast the mice for 4-6 hours before the assay, with free access to water.
-
Administer 200 µL of the carmine red solution to each mouse via oral gavage.
-
Record the time of gavage for each mouse.
-
Place each mouse in a clean, individual cage with white paper bedding for easy observation of fecal pellets.
-
Record the time of the appearance of the first red-colored fecal pellet for each mouse.
-
-
Calculation:
-
The whole-gut transit time is the time elapsed between the oral gavage and the appearance of the first red fecal pellet.
-
Histopathological Evaluation of Intestinal Mucositis
This protocol provides a method for the histological assessment of intestinal damage.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope with imaging software
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the mice and collect segments of the small intestine (ileum) and large intestine (colon).
-
Gently flush the intestinal segments with cold PBS to remove luminal contents.
-
Fix the tissues in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
-
Microscopic Examination and Scoring:
-
Examine the stained sections under a light microscope.
-
Assess for changes in villus height, crypt depth, inflammatory cell infiltration, and overall mucosal architecture.
-
Use a standardized scoring system to quantify the degree of intestinal mucositis.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the gastrointestinal toxicity of this compound in mice.
Table 1: Effect of this compound on Body Weight in Mice
| Treatment Group | Dosing Regimen | Duration | % Body Weight Change (Mean ± SEM) | Reference |
| Control (Saline) | 0.9% Saline, i.p. | 14 days | +5.2 ± 1.1% | Fictionalized Data |
| Vincristine | 0.1 mg/kg/day, i.p. | 14 days | -15.8 ± 2.3% | Fictionalized Data |
| Vincristine | 1.5 mg/kg, single dose, i.p. | 3 days | -10.5 ± 1.8% | [1] |
| Vincristine | 3.0 mg/kg, single dose, i.p. | 3 days | -18.2 ± 2.5% | [1] |
Table 2: Effect of this compound on Whole-Gut Transit Time in Mice
| Treatment Group | Dosing Regimen | Duration | Transit Time (minutes, Mean ± SEM) | Reference |
| Control (Saline) | 0.9% Saline, i.p. | 14 days | 125 ± 10 | Fictionalized Data |
| Vincristine | 0.1 mg/kg/day, i.p. | 14 days | 240 ± 25 | Fictionalized Data |
Table 3: Histomorphological Changes in the Ileum of Mice Treated with this compound
| Treatment Group | Dosing Regimen | Duration | Villus Height (µm, Mean ± SEM) | Crypt Depth (µm, Mean ± SEM) | Reference |
| Control (Saline) | 0.9% Saline, i.p. | 10 days | 350 ± 20 | 120 ± 8 | [5] |
| Vincristine | 0.1 mg/kg/day, i.p. | 10 days | 280 ± 15 | 105 ± 7 | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in vincristine-induced gastrointestinal toxicity.
Caption: Vincristine-induced gastrointestinal toxicity signaling cascade.
Caption: Experimental workflow for studying vincristine GI toxicity.
Caption: Troubleshooting logic for vincristine GI toxicity studies.
References
- 1. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of vincristine and monosodium glutamate on gastrointestinal motility and visceral sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. Preclinical evaluation of the effects on the gastrointestinal tract of the antineoplastic drug vincristine repeatedly administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of oxytocin on vincristine-induced gastrointestinal dysmotility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of oxytocin on vincristine-induced gastrointestinal dysmotility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune-mediated vincristine-induced neuropathy: Unlocking therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vincristine leads to colonic myenteric neurons injury via pro-inflammatory macrophages activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell death induced by vincristine in the intestinal crypts of mice and in a human Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Optimizing Vincristine Sulfate concentration for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Vincristine Sulfate concentration for maximum efficacy and minimal toxicity in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a vinca alkaloid that primarily exerts its anti-cancer effects by disrupting microtubule dynamics.[1] It binds to β-tubulin, a subunit of microtubules, and inhibits their polymerization.[1] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective. For example, a study on murine and human leukemia cell lines showed that concentrations between 10⁻⁸ M (10 nM) and 10⁻⁷ M (100 nM) produced a maximum cytotoxic effect.[3] The IC50 (the concentration that inhibits 50% of cell growth) for the SH-SY5Y neuroblastoma cell line has been reported to be 0.1 µM.[2] It is crucial to determine the optimal concentration for each specific cell line and experimental setup.
Q3: What are the main toxicities associated with this compound?
The primary and dose-limiting toxicity of this compound is neurotoxicity, which can manifest as peripheral neuropathy.[4] Other potential toxicities include myelosuppression (a decrease in the production of blood cells), constipation, and alopecia (hair loss). In an experimental setting, it is important to be aware of the potential for extravasation (leakage) during intravenous administration in animal models, as this can cause significant tissue irritation.[4]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results (e.g., MTT, XTT).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells to prevent cell settling.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Drug instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the drug from light as it is light-sensitive.
-
-
Possible Cause 4: Variation in incubation time.
-
Solution: Standardize the incubation time with this compound across all experiments. The cytotoxic effect of vincristine is dependent on the duration of exposure.[3]
-
Problem 2: Difficulty in achieving significant G2/M arrest in cell cycle analysis.
-
Possible Cause 1: Suboptimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces G2/M arrest in your specific cell line. The effective concentration can vary between cell types.
-
-
Possible Cause 2: Incorrect timing of analysis.
-
Solution: Conduct a time-course experiment to identify the time point at which the maximum G2/M population is observed. The peak of G2/M arrest may occur at different times post-treatment depending on the cell line's doubling time.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to this compound. Consider using a different cell line or investigating mechanisms of resistance, such as the expression of drug efflux pumps like P-glycoprotein.
-
Problem 3: Low signal or inconsistent results in apoptosis assays (e.g., Annexin V).
-
Possible Cause 1: Harvesting technique.
-
Solution: When harvesting adherent cells, be gentle to avoid inducing mechanical cell death (necrosis), which can lead to false-positive results. Use a non-enzymatic cell dissociation solution if possible. For suspension cells, pellet them gently.
-
-
Possible Cause 2: Inappropriate timing.
-
Solution: Apoptosis is a dynamic process. Analyze cells at different time points after this compound treatment to capture the peak of apoptotic events. Early apoptosis (Annexin V positive, PI negative) precedes late apoptosis/necrosis (Annexin V positive, PI positive).
-
-
Possible Cause 3: Reagent issues.
-
Solution: Ensure that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh reagents and protect fluorescent dyes from light.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time |
| SH-SY5Y | Neuroblastoma | 0.1 µM | Not Specified |
| UKF-NB-3 | Neuroblastoma | Varies (decreased sensitivity in YM155-adapted sublines) | 120 hours |
| MCF7-WT | Breast Cancer | 7.371 nM | 48 hours |
| VCR/MCF7 (Resistant) | Breast Cancer | 10,574 nM | 48 hours |
| L1210 | Murine Leukemia | 4.4 nM | Continuous |
| S49 | Murine Lymphoma | 5 nM | Continuous |
| HeLa | Cervical Cancer | 1.4 nM | Continuous |
| HL-60 | Human Leukemia | 4.1 nM | Continuous |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and PI Staining
This protocol is for detecting apoptosis in cells treated with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for evaluating this compound.
References
Troubleshooting inconsistent results in Vincristine Sulfate cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Vincristine Sulfate cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect cell viability?
This compound is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular functions, particularly mitosis.[1] Vincristine binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[1] This disruption prevents the formation of the mitotic spindle, a necessary structure for chromosome segregation during cell division, leading to mitotic arrest at the metaphase stage.[1][3] This inhibition of cell division is particularly effective against rapidly proliferating cancer cells.[1][2] Ultimately, this cell cycle arrest triggers apoptosis (cell death).[2]
Q2: At what phase of the cell cycle is this compound most effective?
This compound is considered a cell cycle phase-specific agent, primarily targeting cells in the M phase (mitosis).[3][4] By disrupting microtubule assembly, it causes cells to arrest in metaphase.[3] However, studies have shown that Vincristine can also induce cell death in other phases. For instance, in primary acute lymphoblastic leukemia (ALL) cells, Vincristine has been observed to cause cell death directly during the G1 phase, while cells in the S or G2/M phases die following mitotic arrest.[5][6]
Q3: How stable is this compound in cell culture medium?
This compound is stable for extended periods under proper storage conditions. One study demonstrated that this compound, both as a concentrate in glass containers and diluted in 0.9% NaCl in PE bags, remains stable (with less than 10% degradation) for at least 31 days at both refrigerator (2-8°C) and room temperature (15-25°C).[7][8] However, for aqueous solutions prepared for cell culture, it is often recommended to use them within a day to ensure consistent activity.[9]
Q4: Can the solvent used to dissolve this compound affect the assay results?
Yes, the solvent can impact the results. This compound is soluble in organic solvents like DMSO and dimethylformamide.[9] When preparing stock solutions, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is insignificant, as these solvents can have physiological effects at low concentrations.[9] It is recommended to keep the final DMSO concentration low, for example, at a fixed final concentration of 0.1%.[5] High concentrations of DMSO (as low as 1% v/v) can have cytotoxic effects on cells and negatively impact cell viability, leading to inaccurate results.[10]
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results in this compound cell viability assays, such as the MTT assay.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate.[10] 3. Incomplete formazan solubilization (MTT assay): Formazan crystals are not fully dissolved before reading absorbance. | 1. Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette carefully and consider pre-wetting pipette tips. 2. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. 3. Use an appropriate solubilization agent (e.g., DMSO or 10% SDS in 0.01 M HCl). [5] Ensure complete dissolution by gentle mixing or shaking and visually inspect wells under a microscope before reading. |
| IC50 values are not reproducible between experiments | 1. Variation in cell passage number or health: Cells at high passage numbers may have altered sensitivity. 2. Inconsistent drug incubation time: The cytotoxic effect of Vincristine is dependent on the duration of exposure.[11] 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Strictly adhere to the planned incubation times for all experiments. 3. Regularly calibrate and monitor incubator conditions. |
| Low signal-to-noise ratio | 1. Suboptimal cell seeding density: Too few or too many cells can lead to unreliable results. 2. MTT concentration is too high or too low: Excess MTT can be toxic to cells, while insufficient MTT will result in a weak signal.[12] | 1. Optimize cell seeding density for your specific cell line. Cells should be in the logarithmic growth phase during the assay. 2. Determine the optimal MTT concentration for your cell line. A starting concentration of 0.5 mg/mL is often recommended.[12] |
| Inconsistent results between different viability assays (e.g., MTT vs. XTT) | 1. Different mechanisms of action of the assays: MTT reduction relies on NADH, while XTT uses NADPH. The compound being tested might selectively interfere with one of these pathways.[13] 2. Direct interaction of the compound with the assay reagents. | 1. Use multiple, mechanistically different viability assays to confirm results (e.g., trypan blue exclusion, LDH assay). [13][14] 2. Run controls to check for direct reduction of the assay reagent by this compound alone (without cells). |
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO).[5]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). The duration is critical as Vincristine's effect is time-dependent.[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[5]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action.
General Workflow for a Cell Viability Assay
Caption: A general workflow for conducting a cell viability assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (Leurocristine) | alkaloid | inhibitor of microtubule polymerization| tubulin inhibitor| CAS 2068-78-2 | NSC67574; NSC-67574; Vincasar PFS, Oncovin, VCR| InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. akademiamedycyny.pl [akademiamedycyny.pl]
- 8. The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride | Semantic Scholar [semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Vincristine Sulfate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental data for researchers and drug development professionals working to enhance the therapeutic index of Vincristine Sulfate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development of improved Vincristine formulations.
Liposomal Vincristine Formulations
Liposomal encapsulation is a primary strategy to reduce the toxicity and improve the antitumor efficacy of Vincristine. By encapsulating Vincristine, these formulations can prolong plasma half-life, increase drug accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, and mitigate toxic side effects.
Question: My liposomal Vincristine formulation shows low encapsulation efficiency (<90%). What are common causes and solutions?
Answer: Low encapsulation efficiency is a frequent challenge. Vincristine can be encapsulated with nearly 100% efficiency using a transmembrane pH gradient. Consider the following factors:
-
Incorrect pH Gradient: The trapping mechanism relies on a pH gradient between the acidic interior of the liposome and the neutral external buffer. Ensure the internal buffer (e.g., citrate buffer) is at the correct low pH and the external buffer (e.g., HEPES buffered saline, pH 7.4) is properly exchanged.
-
Lipid Composition: The choice of lipids is critical for both drug retention and encapsulation. Sphingomyelin/cholesterol-based liposomes are commonly used and have shown excellent drug retention properties. Ensure high-purity lipids are used.
-
Incubation Temperature and Time: The drug loading process is temperature-dependent. An incubation step, for example at 60-65°C for 10-30 minutes, is often required to actively load Vincristine into the vesicles. Verify that your incubation parameters are optimal for your specific lipid composition.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation or incomplete encapsulation. Ratios around 0.1:1 (wt/wt) are often cited. Optimization experiments with varying ratios may be necessary.
Question: I'm observing rapid drug leakage from my liposomes during in vitro stability studies. How can I improve drug retention?
Answer: Poor drug retention compromises the formulation's ability to reduce systemic toxicity. Key factors influencing retention include:
-
Lipid Bilayer Rigidity: The inclusion of cholesterol in the lipid bilayer increases its rigidity and reduces permeability, thereby enhancing drug retention. Sphingomyelin also contributes to a more stable bilayer compared to some other phospholipids.
-
Inadequate pH Gradient: Over time, the pH gradient can dissipate, leading to drug leakage. Ensure the liposomes are stored in an appropriate buffer and that the initial gradient is sufficiently strong.
-
Storage Conditions: Liposomal formulations should be stored at recommended temperatures (often refrigerated) to maintain stability. The prepared drug may be stable for no more than 12 hours at room temperature.
Antibody-Drug Conjugates (ADCs)
Vincristine-based ADCs aim to deliver the cytotoxic payload directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
Question: My Vincristine-ADC shows low potency or high off-target toxicity in cell-based assays. What are potential reasons?
Answer: The performance of an ADC is a multifactorial issue involving the antibody, linker, and payload.
-
Linker Chemistry: The choice of linker is critical. A cleavable linker (e.g., a valine-citrulline linker) is often used to ensure the release of the active Vincristine payload inside the target cell. If the linker is too stable, the drug may not be released efficiently, leading to low potency. Conversely, if it's too labile, premature drug release can cause off-target toxicity.
-
Drug-to-Antibody Ratio (DAR): The number of Vincristine molecules per antibody affects both potency and safety. A low DAR may result in insufficient efficacy, while a high DAR can lead to aggregation and increased off-target toxicity. An average DAR of 3.6 to 4.5 has been explored in preclinical studies.
-
Target Antigen Expression: The efficacy of the ADC is dependent on the expression level of the target antigen on the cancer cells. Confirm that your target cell line has high and homogeneous expression of the antigen.
-
Internalization: The antibody must be efficiently internalized by the cancer cell for the payload to be released. Verify the internalization capacity of your chosen antibody.
Combination Therapies
Combining Vincristine with other chemotherapeutic agents can enhance its anticancer effects and potentially allow for lower, less toxic doses.
Question: How do I design an experiment to test for synergy between Vincristine and a new therapeutic agent?
Answer: To assess synergy, you must compare the effect of the combination to the effects of each individual agent.
-
Determine IC50 Values: First, perform dose-response assays for each drug individually on your target cancer cell line to determine their respective IC50 (half-maximal inhibitory concentration) values.
-
Combination Matrix: Design a matrix of experiments using various concentrations of both drugs, typically centered around their IC50 values.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs inhibit each other).
-
-
Mechanism of Action: Investigate the underlying mechanisms. For example, Vincristine is an antimitotic agent that disrupts microtubule dynamics. Combining it with a DNA-damaging agent like cyclophosphamide or a topoisomerase inhibitor like doxorubicin targets different cellular processes, which is a common basis for synergistic regimens like CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone).
Quantitative Data
The following tables summarize key data comparing standard Vincristine with improved formulations.
Table 1: Comparative Toxicity of Vincristine Formulations
| Formulation | Animal Model | Dose (mg/kg) | Outcome | Reference |
| Free Vincristine | ICR Mice | 4.0 | 100% mortality | |
| Liposomal Vincristine (SRLV-1) | ICR Mice | 4.0 | 100% mortality | |
| Liposomal Vincristine (SRLV-2) | ICR Mice | 3.0 | 0% mortality | |
| Free Vincristine | Murine Model | Subcutaneous | Gross skin necrosis and ulceration | |
| Liposomal Vincristine | Murine Model | Subcutaneous | Mild, prolonged inflammation; no necrosis |
Table 2: In Vitro Potency of Vincristine-ADCs
| Conjugate | Cell Line | Target | IC50 (nM) | Reference |
| Free Vincristine | SK-BR-3 (HER2+) | - | ~1.6 | |
| Trastuzumab-Vincristine (T-VCR) | SK-BR-3 (HER2+) | HER2 | ~0.016 | |
| Free Vincristine | Ramos (CD20+) | - | ~2.5 | |
| Rituximab-Vincristine (R-VCR) | Ramos (CD20+) | CD20 | ~0.15 |
Note: Trastuzumab-Vincristine conjugates demonstrated potency approximately 2 orders of magnitude greater than free Vincristine on HER2-positive cells.
Key Experimental Protocols
Protocol 1: Preparation of Liposomal Vincristine (pH Gradient Method)
This protocol provides a general methodology for encapsulating this compound into liposomes.
-
Lipid Film Hydration:
-
Prepare a lipid mixture (e.g., sphingomyelin and cholesterol) in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an acidic buffer (e.g., citrate buffer) to form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To produce unilamellar vesicles of a defined size (e.g., ~100 nm), subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This is typically done under high pressure using an extruder device.
-
-
Creation of pH Gradient:
-
Exchange the external acidic buffer with a neutral buffer (e.g., HEPES-buffered saline, pH 7.4). This can be achieved through dialysis or size-exclusion chromatography (e.g., using a Sephadex column). This step creates the transmembrane pH gradient.
-
-
Drug Loading:
-
Prepare a solution of this compound.
-
Add the Vincristine solution to the liposome suspension to achieve the desired drug-to-lipid ratio (e.g., 0.1:1 wt/wt).
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60-65°C) for a defined period (e.g., 10-30 minutes) to facilitate active drug loading.
-
-
Characterization:
-
Measure encapsulation efficiency by separating free drug from encapsulated drug (e.g., via chromatography) and quantifying the drug in each fraction (e.g., using HPLC).
-
Determine vesicle size and polydispersity index using dynamic light scattering (DLS).
-
Diagrams and Workflows
Vincristine's Mechanism of Action and Resistance
Vincristine functions by binding to tubulin, preventing the polymerization of microtubules. This arrests the cell cycle in metaphase, leading to apoptosis. A key mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove Vincristine from the cancer cell.
Caption: Mechanism of Vincristine action and P-glycoprotein-mediated resistance.
Strategies to Improve Vincristine's Therapeutic Index
The core problem with Vincristine is its low therapeutic index, primarily due to dose-limiting neurotoxicity. Major strategies focus on improving drug delivery to tumor sites while minimizing exposure to healthy tissues.
Caption: Key strategies and goals for improving Vincristine's therapeutic index.
Experimental Workflow for ADC Development
Developing a Vincristine-ADC involves a multi-step process from conjugation to in vivo evaluation.
Caption: A simplified experimental workflow for Vincristine-ADC development.
Why are my cells not responding to Vincristine Sulfate treatment?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with vincristine sulfate treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected cytotoxic response to this compound. What are the potential reasons?
A1: Lack of response to vincristine is often multifactorial. The primary reasons can be categorized as either issues with the experimental setup or acquired cellular resistance.
Experimental Troubleshooting:
-
Drug Integrity: this compound solutions can degrade. Ensure it has been stored correctly (typically at 2-8°C, protected from light) and that the prepared dilutions are fresh.[1][2] this compound injection, when diluted with 0.9% Sodium Chloride, is stable for up to 24 hours when protected from light at 2-8°C or for 8 hours under normal light at 25°C.[2]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. High cell density can reduce the effective drug concentration per cell. Conversely, cells that are not actively dividing will be less sensitive to vincristine, as its primary mechanism is mitotic arrest.[3][4]
-
Assay-Specific Issues: The endpoint assay used to measure cytotoxicity (e.g., MTT, XTT) may have its own sources of error. Refer to the specific assay troubleshooting guides below.
Cellular Resistance Mechanisms: If experimental issues are ruled out, your cells may have intrinsic or acquired resistance to vincristine. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), actively pumps vincristine out of the cell, preventing it from reaching its intracellular target.[5][6]
-
Alterations in Microtubule Dynamics: Changes in the expression of different β-tubulin isotypes or mutations in the tubulin protein can reduce the binding affinity of vincristine to its target.[7]
-
Evasion of Apoptosis: Dysregulation of apoptotic pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, can prevent the cell from undergoing programmed cell death even after mitotic arrest.[8][9]
Q2: How can I determine if my cells are overexpressing P-glycoprotein (P-gp)?
A2: You can assess P-gp activity using a functional assay, such as the Rhodamine 123 efflux assay. This assay measures the cell's ability to pump out a fluorescent substrate of P-gp. Cells with high P-gp activity will retain less Rhodamine 123 and exhibit lower fluorescence. This can be confirmed by using a known P-gp inhibitor, like verapamil, which should increase Rhodamine 123 retention in resistant cells. For a detailed method, see the "Experimental Protocols" section.
Q3: What are typical IC50 values for vincristine in sensitive versus resistant cell lines?
A3: IC50 values can vary significantly between cell lines and experimental conditions. However, resistant cell lines typically show a dramatic increase in their IC50 value compared to their sensitive parental counterparts. The "fold resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.
Quantitative Data Summary
The following tables provide example IC50 values for vincristine in sensitive and resistant cancer cell lines, demonstrating the concept of acquired resistance.
Table 1: Vincristine IC50 in MCF-7 Breast Cancer Cells
| Cell Line | Description | Vincristine IC50 (nM) | Fold Resistance | Reference |
| MCF-7 | Parental, sensitive | 7.37 | 1x | [10] |
| MCF-7/VCR | Vincristine-resistant | 10,574 | ~1435x | [10] |
Table 2: Vincristine IC50 in A549 Lung Cancer Cells
| Cell Line | Description | Vincristine IC50 (µM) | Fold Resistance | Reference |
| A549 | Parental, sensitive | 0.02 ± 0.003 | 1x | [11] |
| A549/VCR | Vincristine-resistant | 1.25 ± 0.15 | ~62.5x | [11] |
Troubleshooting Guides for Key Experiments
Guide 1: MTT Cytotoxicity Assay
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low absorbance readings in all wells (including controls) | 1. Low cell number or poor cell health. 2. MTT reagent degraded (sensitive to light). 3. Incomplete solubilization of formazan crystals. 4. Incorrect wavelength used for reading. | 1. Optimize seeding density; ensure cells are in logarithmic growth phase. Use a cell line with a lower passage number.[4] 2. Prepare fresh MTT solution and store it protected from light.[3] 3. Ensure complete mixing after adding the solubilization buffer (e.g., DMSO). You can use a multichannel pipette or an orbital shaker.[1] 4. Use a wavelength between 550-600 nm for measurement.[12] |
| High absorbance in "no cell" (blank) controls | 1. Contamination of culture medium (bacterial or fungal). 2. Phenol red in the medium can interfere. | 1. Use sterile technique and check medium for contamination.[13] 2. Use phenol red-free medium for the assay or ensure proper background subtraction.[1] |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inaccurate pipetting of drug or reagents. | 1. Ensure a single-cell suspension before plating and mix the cell suspension between plating wells. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and be consistent with technique. |
Guide 2: Rhodamine 123 Efflux Assay (for P-gp Function)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low fluorescence in all cells (including sensitive controls) | 1. Rhodamine 123 concentration is too low or degraded. 2. Insufficient loading time. 3. Incorrect flow cytometer settings (laser/filter). | 1. Use a fresh, validated stock of Rhodamine 123 at an appropriate concentration (e.g., 1-5 µM). 2. Ensure adequate incubation time (e.g., 30-60 minutes) for the dye to enter the cells. 3. Use appropriate excitation (e.g., 488 nm laser) and emission (e.g., 530/30 nm filter) settings for Rhodamine 123.[14] |
| High fluorescence in resistant cells (no efflux observed) | 1. P-gp inhibitor (e.g., verapamil) is not working or absent. 2. The resistance mechanism is not P-gp mediated. 3. Efflux was performed at a low temperature (e.g., 4°C), inhibiting P-gp function. | 1. Confirm the activity of the P-gp inhibitor. 2. Investigate other resistance mechanisms, such as altered tubulin isotypes. 3. Ensure the efflux step is performed at 37°C, as P-gp is an active, energy-dependent transporter.[15] |
| High variability between samples | 1. Inconsistent cell numbers. 2. Dead cells are included in the analysis. | 1. Count cells accurately before starting the assay. 2. Use a viability dye (e.g., Propidium Iodide) to gate on live cells during flow cytometry analysis.[15] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include "untreated" and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium. For adherent cells, avoid dislodging the cells. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Reading: Shake the plate gently for 15 minutes to dissolve the crystals.[1] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the vincristine concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay
This protocol assesses P-glycoprotein (P-gp) function by flow cytometry.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment (Control): For control wells, pre-incubate cells with a P-gp inhibitor (e.g., 20 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 5 µM. Incubate for 30-40 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cell pellets in pre-warmed (37°C) medium (with and without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: After the efflux period, place cells on ice to stop the process. Analyze the intracellular fluorescence using a flow cytometer (Excitation: 485 nm, Emission: 530 nm).[1]
-
Interpretation: Resistant cells with active P-gp will show low fluorescence, while sensitive cells or resistant cells treated with a P-gp inhibitor will show high fluorescence.
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting lack of response to vincristine.
P-glycoprotein (P-gp) Efflux Mechanism
Caption: Mechanism of P-gp mediated vincristine efflux.
Signaling Pathways in Vincristine Resistance
Caption: Key cellular mechanisms contributing to vincristine resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Resistance in Medulloblastoma Is Driven by YB-1, ABCB1 and a Seven-Gene Drug Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Vincristine Sulfate in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vincristine Sulfate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in primary cell cultures?
A1: The most significant off-target effect of this compound is neurotoxicity, particularly in primary neuron cultures.[1][2][3] This manifests as neurite network destruction, axonal degeneration, and neuronal cell death.[1][4] Vincristine can also impact other primary cells, such as endothelial cells, by increasing the expression of adhesion molecules.[5]
Q2: What is the mechanism behind this compound's neurotoxicity in primary neurons?
A2: Vincristine's neurotoxicity stems from its primary mechanism of action: disruption of microtubule dynamics.[6] In neurons, this leads to impaired axonal transport. Beyond this, neurotoxicity is exacerbated by:
-
Mitochondrial Dysfunction: Vincristine can alter mitochondrial membrane potential, increase reactive oxygen species (ROS) production, and reduce ATP levels.[7][8]
-
Disrupted Calcium Homeostasis: It can lead to elevated intracellular calcium levels, contributing to abnormal neuronal excitability and damage.[9][10][11]
-
Neuroinflammation: Vincristine can activate the NLRP3 inflammasome in immune cells, leading to the release of inflammatory cytokines like IL-1β that contribute to neuropathy.[12]
Q3: Can the neurotoxic effects of Vincristine be mitigated in vitro?
A3: Yes, several strategies can be employed to mitigate Vincristine's neurotoxicity in primary cell cultures. Co-treatment with neuroprotective agents has shown promise. Examples include:
-
Antioxidants: Agents like glutathione and the mitochondrial-targeted antioxidant mitoquinone can alleviate oxidative stress induced by Vincristine.[8]
-
NLRP3 Inflammasome Inhibitors: Blocking the NLRP3 pathway can prevent the release of inflammatory cytokines that exacerbate neurotoxicity.[12]
-
NHP2L1 Inhibitors: Small molecules that inhibit NHP2L1 have been shown to reduce Vincristine's neurotoxic effects while potentially increasing its anti-leukemic activity.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of primary neuron death at expected therapeutic concentrations. | Primary neurons are highly sensitive to Vincristine's off-target effects. The concentration used may be too high for the specific primary cell type. | Perform a dose-response curve to determine the IC50 for your specific primary cell culture. Start with a lower concentration range than typically used for cancer cell lines. Consider using a neuroprotective co-treatment, such as antioxidants like glutathione. |
| Observed neurite retraction and blebbing, but low cell death. | This is a common early sign of Vincristine-induced neurotoxicity, indicating disruption of the microtubule network and axonal transport. | Quantify neurite outgrowth as a more sensitive measure of neurotoxicity than cell viability alone. Consider time-course experiments to capture the progression from neurite damage to cell death. |
| Inconsistent results between experiments. | Primary cell cultures can have high variability. Passage number, donor variability, and culture conditions can all influence sensitivity to Vincristine. | Standardize your cell culture conditions, including media, supplements, and passage number. Use cells from multiple donors if possible to ensure the robustness of your findings. Always include positive and negative controls in each experiment. |
| Difficulty distinguishing between on-target and off-target effects in co-cultures with cancer cells. | Vincristine's potent anti-mitotic effect can mask more subtle off-target effects. | Use cell-specific markers to differentiate between primary cells and cancer cells in your analysis (e.g., immunofluorescence or flow cytometry). Consider using a transwell system to physically separate the cell types while allowing for shared media. |
Quantitative Data
Table 1: Comparative IC50 Values of this compound
| Cell Line | Cell Type | IC50 Concentration | Reference |
| A549 | Lung Cancer | 40 nM | [14] |
| MCF-7 | Breast Cancer | 5 nM | [14] |
| 1A9 | Ovarian Cancer | 4 nM | [14] |
| SY5Y | Neuroblastoma | 1.6 nM | [14] |
| UKF-NB-3 | Neuroblastoma | Varies (baseline sensitive) | [15] |
| Primary Neurons (iPSC-derived) | Neurons | Neurotoxic effects observed at 3 nM | [16] |
| Primary HUVECs | Endothelial Cells | Increased adhesion molecule expression at 10 nM | [5] |
Experimental Protocols
Protocol 1: Assessing Vincristine-Induced Neurotoxicity using a Neurite Outgrowth Assay
-
Cell Plating: Plate primary neurons (e.g., iPSC-derived sensory neurons) in a 96-well plate at a density that allows for clear visualization of individual neurites.
-
Vincristine Treatment: After allowing the cells to adhere and extend neurites (typically 24-48 hours), treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., Beta-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify total neurite length, number of branches, and number of viable cells per well.
-
-
Data Interpretation: Compare the neurite outgrowth parameters in Vincristine-treated wells to the vehicle control to determine the concentration-dependent neurotoxic effect.
Protocol 2: Evaluating the Protective Effect of Glutathione on Vincristine-Induced Oxidative Stress
-
Cell Culture: Culture primary neurons in a suitable plate format for the chosen readout (e.g., 96-well plate for a plate-based assay, or glass-bottom dish for microscopy).
-
Co-treatment: Pre-treat the cells with a range of Glutathione concentrations for a specified period (e.g., 1-2 hours) before adding this compound. Include controls for Vincristine alone, Glutathione alone, and a vehicle control.
-
Incubation: Incubate for the desired duration to induce oxidative stress (e.g., 24 hours).
-
ROS Detection:
-
Use a fluorescent probe for reactive oxygen species (ROS), such as Dihydroethidium (DHE).
-
Incubate the cells with the ROS probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or by fluorescence microscopy.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control. A reduction in the fluorescence signal in the co-treatment group compared to the Vincristine-alone group indicates a protective effect of Glutathione against oxidative stress.
Visualizations
References
- 1. In vitro model of Chemotherapy induced neuropathy - Vincristine - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Modeling chemotherapy induced peripheral neuropathy (CIPN) in vitro: Prospects and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine-induced peripheral neuropathy in pediatric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dynamics Decrease Prior to Axon Degeneration Induced by Vincristine and are Partially Rescued by Overexpressed cytNmnat1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mitochondrial Dysfunction in Chemotherapy-Induced Peripheral Neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dysregulation of Cellular Calcium Homeostasis in Chemotherapy-Evoked Painful Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jamb.journals.ekb.eg [jamb.journals.ekb.eg]
- 12. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vincristine Sulfate Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-response curve optimization for Vincristine Sulfate in new cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a vinca alkaloid that acts as a microtubule-targeting agent.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[1] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers programmed cell death (apoptosis).[1][2]
Q2: What is a typical starting concentration range for in vitro dose-response experiments with this compound?
A2: A typical starting concentration range for this compound in vitro is between 0.1 nM and 10 µM.[3][4] However, the effective concentration can vary significantly depending on the cancer cell line's sensitivity. It is advisable to perform a broad-range dose-finding experiment initially to narrow down the cytotoxic range for your specific model.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a crystalline solid and can be dissolved in DMSO or sterile, buffered aqueous solutions like PBS (pH 7.2) to create a stock solution.[5] The solubility in PBS is approximately 2 mg/mL.[5] For long-term storage, it is recommended to store the solid compound at -20°C.[5] Aqueous solutions are not recommended for storage for more than one day.[5] Studies have shown that this compound diluted in 0.9% sodium chloride is stable for at least 31 days when stored at either refrigerator (2-8°C) or room temperature (15-25°C), protected from light.[6]
Q4: What is the recommended incubation time for a this compound cytotoxicity assay?
A4: The antitumor effect of Vincristine is dependent on both the concentration and the duration of exposure.[7] Common incubation times for cytotoxicity assays range from 48 to 120 hours.[8][9] A 72-hour incubation period is frequently used.[4] The optimal time depends on the cell line's doubling time and the experimental objectives. It is crucial to ensure that the untreated control cells are still in the logarithmic growth phase at the end of the incubation period.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Uneven drug distribution. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. 3. Mix the plate gently on a plate shaker after adding the drug dilutions. |
| Dose-response curve is flat or shows no effect | 1. The concentration range is too low. 2. The cancer model is resistant to Vincristine. 3. Insufficient incubation time. 4. Drug degradation. | 1. Test a wider and higher range of concentrations (e.g., up to 50 µM). 2. Some cell lines exhibit intrinsic or acquired resistance. Consider investigating resistance mechanisms (e.g., P-glycoprotein expression).[10] 3. Increase the incubation time to allow for sufficient cell cycle progression and induction of apoptosis.[11] 4. Prepare fresh drug dilutions from a validated stock solution for each experiment. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number or health. 2. Fluctuation in incubation conditions (CO2, temperature, humidity). 3. Different cell seeding densities. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Ensure incubators are properly calibrated and maintained. 3. Optimize and strictly adhere to the determined optimal cell seeding density for each experiment.[12] |
| "U-shaped" or other non-sigmoidal dose-response curve | 1. At very high concentrations, the drug may precipitate out of solution. 2. Off-target effects at high concentrations. 3. Issues with the viability assay (e.g., interference from the compound). | 1. Visually inspect the wells with the highest concentrations for any signs of precipitation. Check the solubility of this compound in your specific cell culture medium.[5] 2. Focus the analysis on the sigmoidal portion of the curve and note the off-target effects at higher concentrations. 3. Run a control plate with the drug dilutions in media without cells to check for any direct effect on the assay reagents. |
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines. These values should serve as a reference, and it is recommended to determine the IC50 experimentally for your specific cancer model and conditions.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | 5 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 7.371 | 48 | CCK-8 |
| A549 | Lung Cancer | 40 | Not Specified | Not Specified |
| 1A9 | Ovarian Cancer | 4 | Not Specified | Not Specified |
| SY5Y | Neuroblastoma | 1.6 | Not Specified | Not Specified |
| UKF-NB-3 | Neuroblastoma | Varies (approx. 2-8) | 120 | MTT |
| HeLa | Cervical Cancer | 1.4 - 2.6 | Continuous | Growth Inhibition |
| HL-60 | Leukemia | 4.1 - 5.3 | Continuous | Growth Inhibition |
| CEM | Leukemia | ~10-100 | 1-12 | Growth Inhibition |
Data compiled from multiple sources.[3][8][9][13]
Experimental Protocols
Protocol: Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT, XTT, CCK-8)
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,000-5,000 cells/well) in a 96-well plate.[4][9][12]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A typical range would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and "no treatment" wells.
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the viability reagent (e.g., MTT, XTT, or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Logical troubleshooting flow for dose-response curve experiments.
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective enhancement of vincristine cytotoxicity in multidrug-resistant tumor cells by dilantin (phenytoin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of vincristine on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the stability and solubility of Vincristine Sulfate in experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information for handling Vincristine Sulfate in experimental settings. Below you will find frequently asked questions and troubleshooting advice to ensure the stability and solubility of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in a buffer?
A1: The optimal pH range for this compound stability is between 3.5 and 5.5.[1][2][3][4] The range for maximum stability is reported as pH 4 to 6.[1] Solutions with a pH outside this range can lead to degradation and precipitation, especially at alkaline pH values.[1][2] Commercial formulations are typically adjusted to a pH between 4.0 and 5.0.[3][4]
Q2: What are the recommended solvents and diluents for this compound?
A2: this compound is freely soluble in water and soluble in methanol.[5] For experimental stock solutions, organic solvents like DMSO (solubility ~5 mg/mL) and dimethylformamide (solubility ~3 mg/mL) can be used.[6] For final dilutions in experiments, the most common and recommended diluents are 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[2][7]
Q3: How should I store my this compound solutions?
A3: Both concentrated and diluted solutions should be protected from light and stored under refrigeration (2°C to 8°C).[1][3][7][8] Studies have shown that this compound diluted in 0.9% NaCl is stable for at least 31 days at both refrigerator and room temperature (15-25°C) with less than 10% degradation.[9] However, for aqueous solutions prepared from a solid, it is not recommended to store them for more than one day.[6]
Q4: My this compound precipitated after dilution in my buffer. What happened?
A4: Precipitation is a common issue and is often related to the pH of the buffer. This compound can precipitate in alkaline conditions.[1] Ensure your final buffer pH is within the stable range of 3.5 to 5.5.[2][3] Another possibility is exceeding the solubility limit in the chosen buffer system. The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[6]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is sensitive to light and should be protected from it during storage and handling to prevent degradation.[3][8] Use amber vials or wrap containers in foil.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Cloudiness or Precipitation in the Solution
-
Question: My solution turned cloudy immediately after I diluted my DMSO stock of this compound into a phosphate-buffered saline (PBS) at pH 7.4. Why?
-
Answer: This is likely due to two factors. First, the pH of your PBS (7.4) is outside the optimal stability range of 3.5-5.5, which can cause precipitation.[1] Second, while the solubility in PBS (pH 7.2) is around 2 mg/mL, you may have exceeded this limit, especially if your stock solution was highly concentrated.[6]
-
Solution:
-
Adjust Buffer pH: Use a buffer system with a pH between 4.0 and 5.5, such as a citrate or acetate buffer.
-
Check Final Concentration: Ensure your final concentration does not exceed the solubility limit in your chosen aqueous buffer.
-
Prepare Fresh: Prepare aqueous solutions fresh before each experiment and avoid storing them for more than a day.[6]
-
Issue 2: Inconsistent Experimental Results
-
Question: I am seeing variable results in my cell viability assays. Could my this compound be degrading?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. Key factors that cause degradation are improper pH, exposure to light, and extended storage at room temperature.[1][8]
-
Solution:
-
Confirm pH: Always measure the pH of your final solution after adding the drug.
-
Protect from Light: During incubation and storage, ensure all vessels containing this compound are shielded from light.[3]
-
Control Temperature: Prepare solutions on ice and minimize the time they are kept at room temperature. For longer-term storage, use recommended refrigeration (2-8°C) conditions.[9]
-
Perform Stability Check: If problems persist, perform an HPLC analysis to check the concentration and purity of your solution over the time course of your experiment.
-
Data Summary Tables
Table 1: Solubility of this compound
| Solvent/Buffer | pH | Approximate Solubility | Reference |
|---|---|---|---|
| Water | N/A | Freely Soluble | [5] |
| DMSO | N/A | ~5 mg/mL | [6] |
| Dimethylformamide (DMF) | N/A | ~3 mg/mL | [6] |
| PBS | 7.2 | ~2 mg/mL | [6] |
| Methanol | N/A | Soluble | [5] |
| Ethanol (95%) | N/A | Slightly Soluble |[5] |
Table 2: Stability of this compound in 0.9% NaCl
| Concentration Range | Storage Temperature | Duration | Degradation | Reference |
|---|---|---|---|---|
| 0.01 - 0.12 mg/mL | 4°C | 7 days | Stable | [9] |
| 30 µg/mL | 2-8°C (Refrigerator) | 31 days | < 10% | [9] |
| 30 µg/mL | 15-25°C (Room Temp) | 31 days | < 10% | [9] |
| 0.0015 - 0.08 mg/mL | 25°C (Normal Light) | 8 hours | Stable | [3][5] |
| 0.0015 - 0.08 mg/mL | 25°C (Protected from Light) | 24 hours | Stable |[3][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous buffers.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).[6] d. Vortex gently until the solid is completely dissolved. e. Aliquot the stock solution into small volumes in light-protecting tubes (e.g., amber tubes). f. Store aliquots at -20°C or -80°C for long-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the concentration of this compound and detect degradation products over time.
-
Methodology: This is a representative method; parameters may need optimization for your specific equipment.[9][10]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile, water, methanol, and diethylamine (e.g., 34.9:40:25:0.1 v/v), with the pH adjusted to 7.0 using orthophosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
-
Procedure: a. Prepare this compound solution in the experimental buffer of interest at time zero (T=0). b. Immediately inject a sample into the HPLC system to get the initial concentration peak. c. Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another sample. e. Analyze the chromatograms. Stability is determined by the decrease in the area of the main Vincristine peak and the appearance of new peaks corresponding to degradation products.
Visual Guides
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Key environmental factors affecting this compound stability.
Caption: Experimental workflow for assessing this compound stability via HPLC.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. globalrph.com [globalrph.com]
- 3. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. drugs.com [drugs.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. Validation of a high-performance liquid chromatographic assay method for quantification of total this compound in human plasma following administration of this compound liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle and dispose of Vincristine Sulfate safely in a lab setting
Technical Support Center: Vincristine Sulfate
This guide provides essential information for the safe handling and disposal of this compound in a laboratory environment. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this chemical before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent cytotoxic agent and is considered hazardous.[1] Key hazards include:
-
Toxicity: It is fatal if swallowed and harmful if inhaled or in contact with skin.[1][2][3]
-
Genetic Damage: It is suspected of causing heritable genetic damage.[1][2][3]
-
Reproductive Harm: It may damage fertility or the unborn child.[1][2][3]
-
Eye Damage: It poses a risk of serious damage to the eyes upon contact.[1][4] Accidental contamination can cause severe irritation, and if delivered under pressure, may lead to corneal ulceration.[4]
-
Irritation: It is irritating to the skin and respiratory system.[1]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves are recommended.[5][6][7] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6][7] Gloves should be changed immediately if they become contaminated or damaged.[6]
-
Gown: A disposable, impervious gown, such as one made of polyethylene-coated polypropylene, should be worn.[6][7] It should have a solid front and long sleeves with tight-fitting knit cuffs.[1][6]
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield should be used whenever there is a risk of splashing.[2][5][6]
-
Respiratory Protection: For handling powders outside of a containment unit or when cleaning up spills where aerosols or dust may be generated, a NIOSH-approved respirator (such as an N95) is required.[5][7]
Q3: How should I store this compound in the lab?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] It should be protected from light and moisture.[8] The recommended storage temperature is often refrigerated at 2-8°C (36-46°F). It should be stored locked up, accessible only to authorized personnel.[9]
Q4: What is the correct procedure for disposing of this compound waste?
A4: this compound and any materials contaminated with it must be disposed of as hazardous waste.[1]
-
Segregation: All cytotoxic waste, including unused product, contaminated PPE, and cleanup materials, must be segregated from other laboratory waste.[1]
-
Containers: Use color-coded, leak-proof, and clearly labeled containers specifically designated for cytotoxic waste.[1] Sharps (needles, syringes) must be placed directly into an approved sharps container without being clipped or recapped.[1]
-
Disposal: All waste must be handled according to local, state, and federal regulations, which often mandate incineration for cytotoxic materials.[1] Do not allow wash water from cleaning equipment to enter drains.[1]
Q5: What should I do in case of an accidental exposure?
A5: Immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap, if available.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. Keep them warm and at rest. Seek immediate medical attention.[1][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][9]
-
Reporting: Report the incident to your supervisor and complete any required institutional accident reports.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | White to slightly yellow, amorphous or crystalline powder | [1][10] |
| Molecular Formula | C46H56N4O10 · H2SO4 | [8] |
| Molecular Weight | 923.03 g/mol | [8] |
| Solubility | Soluble in water | [1][8][10] |
| pH | 3.5 - 4.5 (0.1% aqueous solution) | [8][10] |
| Stability | Hygroscopic; decomposes on exposure to light.[1][8] Sensitive to heat.[10] | [1][8][10] |
| Incompatibilities | Strong oxidizing agents, heavy metal salts.[8][10] | [8][10] |
Table 2: Occupational Exposure Limits (OELs)
| Organization/Country | Limit | Source |
| Pfizer OEL | TWA-8 Hr: 0.2 µg/m³ | [9] |
| Lithuania OEL | TWA: 0.05 mg/m³ | [9] |
| Luxembourg OEL | TWA: 0.05 mg/m³ | [9] |
| Note: This product may not have established occupational exposure limits by all region-specific regulatory bodies.[2][8] Always handle with engineering controls and PPE to minimize exposure. |
Experimental Protocols
Protocol 1: Small Spill Cleanup (< 5 mL or 5 g)
This protocol should be followed for minor spills outside of a biological safety cabinet (BSC).
Materials:
-
Cytotoxic spill kit containing: Impervious gown, two pairs of chemotherapy-rated gloves, safety goggles, N95 respirator, absorbent pads, disposable scoop and scraper, and a labeled cytotoxic waste bag.[1][11]
Procedure:
-
Restrict Access: Immediately secure the area and prevent personnel from entering.[11]
-
Don PPE: Put on a gown, two pairs of chemotherapy gloves, safety goggles, and an N95 respirator.[5][11]
-
Contain Spill:
-
Collect Waste: Use a scoop and scraper to collect any broken glass and place it in a chemotherapy sharps container.[11] Carefully place all absorbent pads and contaminated materials into the designated cytotoxic waste disposal bag.[11]
-
Decontaminate Area: Clean the spill area thoroughly twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol.[11]
-
Doff PPE: Remove PPE, placing all disposable items into the cytotoxic waste bag.
-
Final Disposal: Seal the waste bag and dispose of it according to hazardous waste procedures.[1]
-
Wash Hands: Wash hands thoroughly with soap and water.
Protocol 2: Large Spill Cleanup (> 5 mL or 5 g)
This protocol requires a higher level of caution and response.
Materials:
-
Warning signs to post at the perimeter of the spill area.[11]
Procedure:
-
Evacuate & Isolate: Evacuate all non-essential personnel from the area and immediately restrict access.[5][9] Post warning signs.[11]
-
Don PPE: Put on a solid-front gown or coveralls, two pairs of chemotherapy gloves, safety goggles, shoe covers, and an appropriate respirator.[5] An N95 is suitable for powders or aerosols, but volatile agents may require a combination cartridge-type respirator.[5]
-
Contain Spill: Gently cover the spill with absorbent sheets or spill-control pads to limit its spread.[11] For powders, use damp cloths or towels.[11] Do not generate aerosols.[11]
-
Clean Spill: Following the same procedure as for a small spill, collect all contaminated materials and broken glass into the appropriate hazardous waste containers (sharps container and cytotoxic waste bag).[11]
-
Decontaminate: Thoroughly clean all contaminated surfaces twice with a detergent solution, followed by a final rinse or wipe with clean water or 70% isopropyl alcohol.[5][11]
-
Dispose of Waste: Double-bag all contaminated waste in labeled plastic bags for pickup by environmental health and safety personnel.[5]
-
Report: Complete and submit an institutional accident report form within 24 hours.[5]
Mandatory Visualization
Diagram 1: this compound Handling & Disposal Workflow
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. halyardhealth.com [halyardhealth.com]
- 7. aaha.org [aaha.org]
- 8. fishersci.com [fishersci.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. dvm360.com [dvm360.com]
Preventing Vincristine Sulfate precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Vincristine Sulfate in stock solutions.
Troubleshooting Guides
Issue: Precipitation observed in this compound stock solution immediately after preparation.
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Solvent | This compound is freely soluble in water and methanol, and soluble in DMSO and dimethylformamide.[1] Ensure you are using a recommended solvent. For long-term storage, DMSO is often preferred. |
| pH Outside Optimal Range | The optimal pH range for this compound stability in aqueous solutions is 3.5 to 5.5.[2][3] Precipitation can occur at alkaline pH values.[3] Verify the pH of your final solution and adjust if necessary using dilute sulfuric acid or sodium hydroxide.[2] |
| Supersaturation | Attempting to dissolve this compound above its solubility limit in a given solvent can lead to precipitation. Refer to the solubility data to ensure you are working within the appropriate concentration range. |
| Low-Quality Reagents | Impurities in the solvent or the this compound powder can act as nucleation sites for precipitation. Use high-purity, sterile reagents and solvents. |
Issue: Precipitation or cloudiness observed in this compound stock solution during storage.
Possible Causes & Solutions
| Cause | Solution |
| Improper Storage Temperature | For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| Exposure to Light | This compound is sensitive to light.[4] Store stock solutions in amber vials or wrap containers in foil to protect them from light. |
| Solvent Evaporation | Over time, especially if not sealed properly, solvent can evaporate, leading to an increase in the concentration of this compound and potential precipitation. Ensure vials are tightly sealed. |
| Hydrolysis in Aqueous Solutions | Aqueous stock solutions of this compound are not recommended for long-term storage. For use in aqueous buffers like PBS, it is advised to make fresh dilutions from a concentrated organic stock solution and not to store the aqueous solution for more than one day.[1] |
| Interaction with Container Material | While studies have shown stability in glass and polyethylene containers, it is good practice to be aware of potential interactions. Ensure containers are clean and inert. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound for long-term storage?
A1: For long-term storage, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[1] It allows for storage at -20°C with good stability. Water can also be used for preparing stock solutions, which should be stored at 4°C.[5]
Q2: What is the recommended pH for aqueous solutions of this compound?
A2: The recommended pH range for aqueous solutions of this compound is between 3.5 and 5.5.[2][3] Solutions outside this pH range, particularly alkaline solutions, are prone to precipitation.[3]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored protected from light.[4] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing at -20°C is the best practice to avoid repeated freeze-thaw cycles.[1]
Q4: Can I prepare a stock solution of this compound directly in a phosphate-buffered saline (PBS)?
A4: While this compound is soluble in PBS (pH 7.2) at approximately 2 mg/mL, it is not recommended to store aqueous solutions for more than one day.[1] For experiments requiring a PBS-based solution, it is best to prepare a fresh dilution from a concentrated stock in DMSO or water immediately before use.
Q5: My this compound solution has precipitated. Can I redissolve it by heating?
A5: Heating is generally not recommended as it can lead to the degradation of this compound. It is better to discard the precipitated solution and prepare a fresh stock, ensuring all parameters (solvent, pH, concentration, storage) are correct.
Q6: Are there any substances that are incompatible with this compound in solution?
A6: Yes, for example, immediate precipitation occurs when this compound is mixed with Furosemide.[6] It is crucial to avoid mixing this compound with solutions that would alter the pH outside the optimal 3.5 to 5.5 range.[2][3]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 923.0 g/mol ), weigh out 9.23 mg.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of DMSO (in this example, 1 mL).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protecting (amber) sterile vials. Store the aliquots at -20°C for long-term use.
Protocol for Preparation of a 1 mg/mL this compound Stock Solution in Water
Materials:
-
This compound (crystalline solid)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
pH meter or pH strips
Methodology:
-
Weighing: Accurately weigh 1 mg of this compound powder in a sterile vial.
-
Dissolution: Add 1 mL of sterile water to the vial.
-
Mixing: Vortex the solution until the powder is fully dissolved.
-
pH Check (Optional but Recommended): Check the pH of the solution. If it is outside the 3.5-5.5 range, adjust carefully with dilute sulfuric acid or sodium hydroxide.
-
Storage: Store the aqueous stock solution at 4°C, protected from light.[5] It is recommended to use this solution within a short period.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Stock Solution
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. akademiamedycyny.pl [akademiamedycyny.pl]
- 6. This compound (Leurocristine) | alkaloid | inhibitor of microtubule polymerization| tubulin inhibitor| CAS 2068-78-2 | NSC67574; NSC-67574; Vincasar PFS, Oncovin, VCR| InvivoChem [invivochem.com]
Validation & Comparative
A Comparative Analysis of Vincristine Sulfate and Vinblastine Efficacy in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two widely used vinca alkaloids, Vincristine Sulfate and Vinblastine, in leukemia cell lines. The following sections present a synthesis of experimental data on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the efficacy of this compound and Vinblastine in various leukemia cell lines.
Table 1: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the differential cytotoxicity of Vincristine and Vinblastine, which is notably dependent on the duration of drug exposure.
| Cell Line | Exposure Time | This compound IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| L1210 (Mouse Leukemia) | Continuous | 4.4 | 4.0 | [1][2] |
| HL-60 (Human Promyelocytic Leukemia) | Continuous | 4.1 | 5.3 | [1][2] |
| L1210 (Mouse Leukemia) | 4-hour | 100 | 380 | [1][2] |
| HL-60 (Human Promyelocytic Leukemia) | 4-hour | 23 | 900 | [1][2] |
| HL-60/Cl (Human Promyelocytic Leukemia) | 48-hour (Continuous) | 7.6 | 8.1 | [3] |
| HL-60/Cl (Human Promyelocytic Leukemia) | 4-hour | 41 | 1100 | [3] |
Analysis: Under continuous exposure, Vincristine and Vinblastine exhibit comparable cytotoxicity in both L1210 and HL-60 cell lines.[1][2] However, with short-term (4-hour) exposure, Vincristine is significantly more potent than Vinblastine in both cell lines.[1][2] This suggests that Vincristine is retained more effectively or has a more persistent effect within the cells after a short exposure period.[3]
Table 2: Induction of Apoptosis and Cell Cycle Arrest
Vinca alkaloids are known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G2/M phase.
| Cell Line | Drug | Concentration | Time (h) | Apoptotic Cells (%) | G2/M Phase Cells (%) | Reference |
| K562 (Human Myelogenous Leukemia) | Vincristine | 0.6 µM | 8 | - | Increased | [4] |
| 0.6 µM | 18 | - | Increased | [4] | ||
| 0.6 µM | 24 | - | Increased | [4] | ||
| K562 (Human Myelogenous Leukemia) | Vinblastine | 20 nM | 24 | ~15 | - | [5] |
| 60 nM | 24 | ~25 | - | [5] | ||
| 120 nM | 24 | ~35 | - | [5] | ||
| K562 (Human Myelogenous Leukemia) | Vincristine | 60 nM | 24 | ~20 | - | [5] |
| 150 nM | 24 | ~30 | - | [5] | ||
| 300 nM | 24 | ~45 | - | [5] | ||
| ML-1 (Human Myeloid Leukemia) | Vinblastine | 2.2 µM | 24 | ~15 (Sub-G1) | ~60 | [6] |
Analysis: Both Vincristine and Vinblastine induce apoptosis in leukemia cells in a dose-dependent manner.[5] Both drugs are also confirmed to cause an arrest in the G2/M phase of the cell cycle.[3][4][6] Some studies suggest that Vinblastine can induce a rapid, cell cycle phase-independent apoptosis, particularly when combined with other agents that suppress anti-apoptotic proteins like Mcl-1.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add varying concentrations of this compound or Vinblastine to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or Vinblastine for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and Vinblastine in leukemia cells.
Caption: this compound signaling pathway in leukemia cells.
Caption: Vinblastine signaling pathway in leukemia cells.
Experimental Workflow
Caption: General experimental workflow for comparing drug efficacy.
References
- 1. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential cellular retention of vincristine and vinblastine by cultured human promyelocytic leukemia HL-60/Cl cells: the basis of differential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Vincristine Sulfate Outperforms Free Drug in In Vivo Studies: A Head-to-Head Comparison
Researchers and drug development professionals will find compelling in vivo evidence favoring liposomal encapsulation of vincristine sulfate over the conventional free form. A comprehensive review of preclinical data demonstrates that liposomal formulations significantly enhance anti-tumor efficacy, prolong plasma circulation, and mitigate some of the dose-limiting toxicities associated with free this compound.
Liposomal delivery systems for this compound, such as the sphingomyelin/cholesterol-based formulation Marqibo®, have been engineered to optimize the pharmacokinetic and pharmacodynamic profile of this potent anti-cancer agent.[1] In vivo studies across various animal models, including mice, rats, and dogs, consistently reveal a superior therapeutic index for liposomal vincristine compared to its free counterpart.
Enhanced Anti-Tumor Efficacy
Liposomal vincristine has demonstrated significantly greater anti-tumor activity in multiple preclinical cancer models. In mice bearing human small cell lung carcinoma (LXFS 650) and human mammary carcinoma (MX1) xenografts, liposomal vincristine led to more pronounced tumor regressions compared to equitoxic doses of free vincristine.[2] Specifically, in the LXFS 650 model, liposomal vincristine at doses of 0.75 mg/kg and 1.0 mg/kg resulted in complete tumor regressions, while the equitoxic dose of free vincristine only produced less pronounced remissions.[2] Similarly, in a murine model of human multiple myeloma, Marqibo® treatment resulted in a significant reduction in tumor volume compared to both vehicle control and free vincristine, which showed no reduction in tumor volume.[3]
Table 1: Comparative Anti-Tumor Efficacy in Xenograft Models
| Tumor Model | Treatment | Dose (mg/kg) | T/C (%)* | Outcome | Reference |
| Human Mammary Carcinoma (MX1) | Liposomal Vincristine | 1.0 | 3.9 | Partial Remissions | [2] |
| Free Vincristine | 0.6 | 7.0 | Tumor Growth Inhibition | [2] | |
| Human Small Cell Lung Carcinoma (LXFS 650) | Liposomal Vincristine | 0.75 | 0.7 | Complete Tumor Regressions | [2] |
| Liposomal Vincristine | 1.0 | 0.0 | Complete Tumor Regressions | [2] | |
| Free Vincristine | 0.6 | 4.1 | Less Pronounced Remissions | [2] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor activity.
Superior Pharmacokinetic Profile
The improved efficacy of liposomal vincristine is largely attributed to its altered pharmacokinetic properties. Encapsulation within liposomes dramatically increases the plasma circulation time and exposure of vincristine. In a study with LXFS 650 tumor-bearing mice, liposomal vincristine achieved an over 10-fold higher plasma area under the curve (AUC) compared to free vincristine.[2] This prolonged circulation leads to increased drug accumulation in tumor tissues.[2][4]
Pharmacokinetic studies in mice with Lewis lung carcinoma showed that the total drug elimination from circulation for liposomal vincristine was characterized by a prolonged half-life (6.6 h) and a significantly increased plasma AUC (213 µg·h/ml) compared to free vincristine's short half-life (1.36 h) and low AUC (0.59 µg·h/ml).[5] Furthermore, it was determined that over 98% of the total vincristine measured in the plasma of mice administered the liposomal formulation was encapsulated within the liposomes.[5]
Table 2: Comparative Pharmacokinetics in Mice
| Parameter | Liposomal Vincristine (SM/Chol) | Free Vincristine | Reference |
| Half-life (t1/2) | 6.6 h | 1.36 h | [5] |
| Plasma AUC | 213 µg·h/ml | 0.59 µg·h/ml | [5] |
| Volume of Distribution | 2.0 ml | 145 ml | [5] |
Altered Biodistribution and Toxicity Profile
Distribution studies in rats have shown that liposomal vincristine leads to significantly higher drug levels in serum and various organs, including the spleen and liver, while resulting in lower levels in tissues like the colon and stomach compared to the free drug.[6] This altered distribution contributes to a different toxicity profile.
While the qualitative toxicities of liposomal and free vincristine in dogs were similar (anorexia, weight loss, myelosuppression, and gastrointestinal toxicity), single and multiple dose studies in mice indicated that the encapsulated form was less toxic than free vincristine.[6] A significant advantage of the liposomal formulation is the reduction in vincristine-induced dermal toxicity.[7][8] In a murine model, subcutaneous injection of free vincristine caused gross skin necrosis and ulceration, a severe inflammatory reaction, whereas the liposomal formulation resulted in only a mild, prolonged inflammatory condition without the severe tissue damage.[7][8] This is particularly relevant for mitigating the risk of tissue damage from extravasation during intravenous administration.[7]
Encapsulation within liposomes is thought to reduce neurotoxicity by decreasing the amount of free drug in the plasma that can penetrate tissues with tight endothelial junctions.[9] This allows for the potential of dose intensification without a corresponding increase in neurotoxicity, a major dose-limiting factor for conventional vincristine.[10]
Experimental Protocols
In Vivo Anti-Tumor Efficacy Studies
-
Animal Models: Studies utilized various immunodeficient mouse strains (e.g., SCID mice) bearing human tumor xenografts, such as human small cell lung carcinoma (LXFS 650), human mammary carcinoma (MX1), or human multiple myeloma (LAGκ-1A).[2][3]
-
Treatment Administration: Both liposomal and free this compound were administered intravenously. Dosing schedules varied between studies, but often involved single or multiple injections.
-
Efficacy Assessment: Tumor growth was monitored regularly by measuring tumor dimensions with calipers. The primary efficacy endpoint was often tumor growth inhibition, expressed as the T/C ratio. Tumor regressions (partial or complete) were also noted.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic parameters were often determined in mice or rats.
-
Drug Administration: A single intravenous dose of either liposomal or free vincristine was administered.
-
Sample Collection: Blood samples were collected at various time points post-injection.
-
Drug Concentration Analysis: Plasma concentrations of total and/or free vincristine were quantified using methods such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma concentration-time data was used to calculate key pharmacokinetic parameters including half-life (t1/2), area under the curve (AUC), and volume of distribution.
Caption: Workflow for comparative pharmacokinetic analysis.
Mechanism of Action and Liposomal Delivery
Vincristine exerts its cytotoxic effects by binding to tubulin, which disrupts the assembly of microtubules. This leads to metaphase arrest in dividing cells and subsequent apoptosis.[1] Liposomal encapsulation does not alter this fundamental mechanism but rather optimizes the delivery of the drug to the tumor site. The nanoparticles are designed to have a long circulation time and to preferentially accumulate in tissues with leaky vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect. The liposomes then slowly release the encapsulated vincristine, leading to prolonged exposure of the tumor cells to the drug.
Caption: Simplified signaling pathway of vincristine's action.
References
- 1. Marqibo® (this compound liposome injection) improves the pharmacokinetics and pharmacodynamics of vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antitumor activity of vincristine entrapped in vesicular phospholipid gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound liposomal injection for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal and nonliposomal drug pharmacokinetics after administration of liposome-encapsulated vincristine and their contribution to drug tissue distribution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome encapsulated vincristine: preclinical toxicologic and pharmacologic comparison with free vincristine and empty liposomes in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vincristine-induced dermal toxicity is significantly reduced when the drug is given in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Liposomal vincristine for relapsed or refractory Ph-negative acute lymphoblastic leukemia: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Vincristine Allows for Greater Dose Density Without Increased Neurotoxicity - Personalized Medicine in Oncology [personalizedmedonc.com]
Validating a Murine Model for Vincristine Sulfate-Induced Neuropathy: A Comparative Guide
Introduction
Vincristine, a potent alkaloid derived from the periwinkle plant, is a cornerstone of chemotherapy regimens for various malignancies, including leukemias and lymphomas.[1] However, its clinical utility is frequently constrained by a significant, dose-limiting side effect: Vincristine-Induced Peripheral Neuropathy (VIPN).[2][3] VIPN manifests as a debilitating sensorimotor neuropathy, with symptoms ranging from pain and tingling to gait abnormalities and muscle weakness.[4][5] To investigate the underlying pathophysiology and develop effective neuroprotective strategies, robust and reproducible animal models are essential.
This guide provides a comprehensive comparison of methodologies for inducing and validating a murine model of VIPN. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable preclinical platform for studying this common chemotherapy-induced neuropathy.
Experimental Protocols: Inducing and Validating VIPN
The development of a murine VIPN model involves the administration of vincristine to induce neuropathic symptoms, followed by a battery of tests to validate the phenotype.
Protocol 1: Systemic Induction of VIPN via Intraperitoneal (i.p.) Injection
This is the most common method for recapitulating the systemic effects of vincristine treatment.
-
Objective: To induce a widespread, bilateral sensorimotor neuropathy.
-
Methodology:
-
Animal Model: C57BL/6J mice (8-10 weeks old) are frequently used.[3]
-
Acclimatization: Animals are housed under standard conditions with a 12-hour light-dark cycle and allowed to acclimatize for at least one week prior to experimentation.[3]
-
Baseline Testing: Before vincristine administration, baseline measurements for all behavioral and physiological endpoints are recorded.
-
Vincristine Administration: Vincristine sulfate is dissolved in sterile phosphate-buffered saline (PBS). Several dosing regimens have been validated:
-
Regimen A: 1.5 mg/kg administered via i.p. injection twice weekly for 4 weeks.[6]
-
Regimen B: 0.5 mg/kg administered via i.p. injection for 10 doses over a 12-day period.[5]
-
Regimen C (Rats): 0.1 mg/kg administered daily for 5 consecutive days, followed by a 2-day pause, and then another 5 days of injections.[7]
-
-
Control Group: A control group receives vehicle (sterile PBS) injections following the same schedule.
-
Endpoint Analysis: Validation assessments are performed at specified time points throughout and after the dosing period.
-
Protocol 2: Localized Induction of VIPN via Intraplantar (i.pl.) Injection
This method is used to study the peripheral mechanisms of VIPN in isolation.[3]
-
Objective: To induce unilateral neuropathy and investigate local neuro-inflammatory events.
-
Methodology:
-
Animal Model & Acclimatization: As described in Protocol 1.
-
Vincristine Administration: this compound is dissolved in a 5% glucose solution. A low-volume (e.g., 10 µL) injection is made subcutaneously into the plantar surface of one hind paw.
-
Control Group: The contralateral paw can serve as an internal control, or a separate group of animals can receive vehicle injections.
-
Endpoint Analysis: Assessments are focused on the ipsilateral (injected) and contralateral paws.
-
Comparative Data on Induction and Validation
Table 1: Comparison of Vincristine Administration Protocols
| Parameter | Systemic (i.p.) Administration | Local (i.pl.) Administration |
| Primary Application | Modeling systemic neuropathy, central sensitization | Isolating peripheral mechanisms, studying local inflammation[3] |
| Typical Species | Mouse (C57BL/6J), Rat (Sprague-Dawley)[6][7] | Mouse (C57BL/6J)[3] |
| Common Dosing | 0.5 - 1.5 mg/kg, repeated injections[5][6] | 1 pg - 10 µg, repeated injections[3] |
| Key Advantages | High clinical relevance, induces bilateral symptoms | Allows for contralateral control, isolates peripheral neuron effects[3] |
| Key Disadvantages | Potential for systemic toxicity, confounding factors | May not fully replicate the systemic nature of clinical VIPN |
| Reported Outcomes | Mechanical allodynia, gait abnormalities, axon loss[4][6] | Dose-dependent mechanical hypersensitivity, immune cell infiltration[3] |
Table 2: Key Validation Endpoints for Murine VIPN Models
| Endpoint Category | Specific Test | Principle | Measured Outcome |
| Sensory Function | Von Frey Test | Application of calibrated filaments to the plantar surface of the paw to determine the mechanical force required to elicit a withdrawal response.[1] | Mechanical Allodynia (decreased paw withdrawal threshold).[4][8] |
| Hargreaves Test | A focused beam of radiant heat is applied to the plantar paw surface; latency to withdrawal is measured.[1] | Thermal Hyperalgesia (decreased withdrawal latency). | |
| Acetone Test | A drop of acetone is applied to the paw, causing cooling upon evaporation; the frequency or duration of licking/lifting is measured.[1] | Cold Allodynia (increased response to a non-noxious cold stimulus).[9] | |
| Motor Function | Gait Analysis | Automated systems (e.g., CatwalkXT) track paw prints as the mouse walks across a platform.[10] | Gait abnormalities, evidenced by a decrease in paw print area.[4][5][8] |
| Grip Strength Test | Measures the peak force a mouse can exert with its forelimbs or all limbs. | Motor deficit (reduced grip strength).[11] | |
| Electrophysiology | Nerve Conduction Studies | Electrical stimulation of a peripheral nerve (e.g., tail, sciatic) and recording of the resulting nerve or muscle potential at a distance.[1][9] | Decreased Compound Nerve/Muscle Action Potential (CNAP/CMAP) amplitude (indicates axonal loss) and decreased Nerve Conduction Velocity (NCV) (indicates demyelination).[6][12] |
| Histopathology | Intraepidermal Nerve Fiber (IENF) Density | Skin biopsies from the paw are immunostained for nerve markers (e.g., PGP9.5) to quantify nerve endings in the epidermis. | Sensory nerve loss (reduced IENF count).[6] |
| Peripheral Nerve Morphology | Nerves (e.g., sural, sciatic) are processed for microscopy to assess axon and myelin integrity.[6][9] | Axonal degeneration and potential demyelination.[6][12] | |
| Immunohistochemistry | Staining of nerve tissue or spinal cord for markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) or immune cells (e.g., CD68 for macrophages).[7] | Neuroinflammation (increased glial activation), immune cell infiltration.[3][4] |
Visualizing Experimental and Molecular Pathways
To better understand the processes involved in VIPN modeling, diagrams can illustrate the workflow and underlying molecular events.
Caption: Experimental workflow for a murine VIPN model.
Research has identified key inflammatory signaling cascades that contribute to the development of VIPN. One of the most prominent is the NLRP3 inflammasome pathway within macrophages.[4][5]
Caption: The NLRP3 inflammasome signaling pathway in VIPN.
Comparative Analysis of Alternatives
-
Systemic vs. Local Administration: Systemic (i.p.) injection provides a model with high clinical relevance, as patients receive vincristine systemically.[1] However, it can be difficult to disentangle peripheral from central effects. Local (i.pl.) administration is a powerful alternative for specifically studying the response of peripheral sensory neurons and local immune interactions, though it may not fully capture the complexity of the clinical syndrome.[3]
-
Genetic Models: Beyond pharmacological induction, genetic models offer mechanistic insights. For instance, studies using knockout mice lacking components of the NLRP3 signaling pathway (e.g., Nlrp3⁻/⁻, Il1r1⁻/⁻) have been instrumental in confirming the role of this pathway in VIPN.[4] Similarly, mice with a genetic deletion of SARM1, a key protein in axon degeneration pathways, are protected from VIPN, highlighting a different therapeutic angle.[6] Comparing vincristine's effects in these models versus wild-type controls provides a robust validation of specific molecular pathways.
-
Alternative Behavioral Paradigms: While von Frey and Hargreaves tests are standards for sensory testing, they can be labor-intensive. Automated systems for gait analysis provide an objective and high-throughput method for assessing the motor component of neuropathy, which is a key clinical feature.[5][10]
Conclusion
Validating a murine model of this compound-induced neuropathy requires a multi-faceted approach that combines a well-defined induction protocol with a comprehensive set of validation endpoints. The choice between systemic and local administration depends on the specific research question. Systemic models are generally preferred for their clinical relevance, while local models excel at dissecting peripheral mechanisms. A thorough validation should always include behavioral assessments of both sensory and motor function, complemented by electrophysiological and histopathological data to confirm axonal damage.[6][9][12] By carefully selecting and implementing these protocols, researchers can establish a reliable and reproducible model to advance our understanding of VIPN and accelerate the development of new therapeutic interventions.
References
- 1. Vincristine induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 2. Vincristine-Induced Peripheral Neuropathy (VIPN) in Pediatric Tumors: Mechanisms, Risk Factors, Strategies of Prevention and Treatment [mdpi.com]
- 3. Frontiers | Minocycline Prevents the Development of Mechanical Allodynia in Mouse Models of Vincristine-Induced Peripheral Neuropathy [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. Vincristine-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Vincristine Sulfate: Bridging the Gap Between Laboratory and Clinical Efficacy
A Comparative Analysis of In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Vincristine Sulfate, a cornerstone chemotherapeutic agent. By examining its performance in both laboratory-based cell culture assays and preclinical animal models, we aim to provide a clearer understanding of its translational potential and the factors influencing its therapeutic window. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Executive Summary
This compound is a potent antineoplastic agent that exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While in vitro assays consistently demonstrate its high potency with IC50 values in the nanomolar range across a variety of cancer cell lines, its in vivo efficacy is influenced by complex pharmacokinetic and pharmacodynamic factors. This guide synthesizes publicly available data to illuminate the correlation—and occasional divergence—between its performance in controlled cellular systems and living organisms.
Mechanism of Action: A Molecular Perspective
This compound's primary mechanism of action involves its binding to β-tubulin, a subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).
Figure 1. Mechanism of action of this compound.
In Vitro Efficacy: Potency Across Cancer Cell Lines
The in vitro potency of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These studies are crucial for initial drug screening and for understanding the intrinsic sensitivity of different cancer types to the drug.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 3.3 | [1] |
| MCF7-WT | Breast Cancer | 7.371 | [2] |
| A549 | Lung Cancer | 40 | [3] |
| SY5Y | Neuroblastoma | 1.6 | [3] |
| 1A9 | Ovarian Cancer | 4 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Figure 2. General workflow for an MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the drug to exert its effect.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT.
-
Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is determined from the dose-response curve.
In Vivo Efficacy: Performance in Animal Models
In vivo studies in animal models are essential for evaluating the therapeutic efficacy and potential toxicities of a drug in a whole-organism context. These studies provide insights into how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how these factors influence its antitumor activity.
| Animal Model | Cancer Type | This compound Dose | Key Findings | Reference |
| Mice | L5178Y Lymphoma | 0.30 mg/kg | Smaller tumor volumes and improved life expectancy compared to control. | [4] |
| Mice | Ewing Sarcoma (A673 cells) | 50µg (intratumoral gel) | Slowest tumor growth compared to other treatment groups. | [5] |
| Mice | MOLT-4 Xenograft (Leukemia) | 0.5 mg/kg | In combination with SAHA, prolonged survival time. | [1] |
| Rat | - | 0.1 mg/kg/day for 10 days | Induced peripheral neuropathy and gastrointestinal alterations. | [6] |
Experimental Protocol: In Vivo Tumor Xenograft Study
Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common method for assessing the in vivo efficacy of anticancer drugs.
Figure 3. General workflow for a tumor xenograft study.
Detailed Steps:
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).
-
Randomization: The mice are then randomly assigned to different treatment groups, including a control group that receives a vehicle solution.
-
Drug Administration: this compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body weight and overall health of the animals are also monitored to assess toxicity.
-
Endpoint: The study continues until a predetermined endpoint is reached, such as the tumors reaching a maximum allowable size or a specific time point.
-
Data Analysis: The data is analyzed to determine the effect of the treatment on tumor growth inhibition and, in some cases, on the survival of the animals.
Correlation Between In Vitro and In Vivo Efficacy
While a low IC50 value in vitro is generally a prerequisite for a drug's in vivo activity, the correlation is not always linear. Several factors can influence the translation of in vitro potency to in vivo efficacy:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can significantly impact the concentration of the drug that reaches the tumor site.
-
Tumor Microenvironment: The complex microenvironment of a solid tumor, including factors like hypoxia, acidic pH, and the presence of stromal cells, can affect drug penetration and efficacy.
-
Drug Resistance: Cancer cells can develop resistance to this compound through various mechanisms, such as the upregulation of drug efflux pumps (e.g., P-glycoprotein), which may be more pronounced in vivo.
-
Host Factors: The immune system and overall health of the host animal can also play a role in the response to chemotherapy.
Studies have shown that while a strong in vitro response is a good indicator, the complexity of the in vivo environment necessitates direct testing in animal models to accurately predict clinical potential. For instance, a study on leukemia cells suggested that the in vitro effects of vincristine on sulfate incorporation could parallel the clinical outcome in patients.[6]
Conclusion
This compound remains a potent and widely used anticancer agent. Its in vitro efficacy, characterized by low nanomolar IC50 values, is well-established across a broad range of cancer cell lines. However, its translation to in vivo settings is a complex process influenced by a multitude of physiological factors. A thorough understanding of both in vitro and in vivo data, coupled with detailed knowledge of the experimental methodologies, is crucial for researchers and drug developers to effectively harness the therapeutic potential of this compound and to design more effective cancer treatment strategies. The data and protocols presented in this guide serve as a valuable resource for these endeavors.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro and in vivo effects of vincristine and vindesine on leukemic cells from patients with chronic granulocytic leukemia in blast crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance: Vincristine Sulfate and Other Tubulin-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between Vincristine Sulfate and other classes of tubulin-targeting agents (TTAs). Understanding these resistance patterns is critical for designing effective sequential and combination chemotherapy regimens and for the development of novel therapeutics capable of overcoming treatment failure. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to Vincristine and Tubulin-Targeting Agents
This compound is a cornerstone chemotherapeutic agent belonging to the vinca alkaloid class, derived from the periwinkle plant, Catharanthus roseus.[1][2] Its primary mechanism of action involves the inhibition of microtubule formation.[3][4] By binding to β-tubulin, Vincristine prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle.[1][2] This disruption leads to cell cycle arrest in the metaphase and subsequent apoptosis, proving particularly effective against rapidly dividing cancer cells.[1][5][6]
Tubulin-targeting agents (TTAs) are a diverse group of compounds that, like Vincristine, interfere with microtubule dynamics. They are broadly classified into two main groups based on their mechanism: microtubule-destabilizing agents (MDAs) and microtubule-stabilizing agents (MSAs).[7][8] Resistance to one TTA can often confer resistance to others, a phenomenon known as cross-resistance, which presents a significant challenge in cancer therapy.[9]
Mechanisms of Resistance to this compound
Resistance to Vincristine, whether intrinsic or acquired, is multifactorial. The most well-documented mechanisms include:
-
Overexpression of Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1).[9][10] These membrane proteins function as energy-dependent efflux pumps, actively removing Vincristine and other structurally diverse drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[6][10]
-
Alterations in Tubulin: Changes in the drug's target can also confer resistance. This includes mutations in the β-tubulin gene that alter the drug-binding site or changes in the expression of different tubulin isotypes.[11][12] For instance, the overexpression of the βIII-tubulin isotype has been linked to resistance to both vinca alkaloids and taxanes.[13]
Cross-Resistance Analysis with Other Tubulin-Targeting Agents
The degree of cross-resistance between Vincristine and other TTAs is largely dependent on their binding site on tubulin and their susceptibility to shared resistance mechanisms, such as P-gp mediated efflux.
Vinca Alkaloids (e.g., Vinblastine, Vinorelbine)
As agents that share the same "vinca domain" binding site on β-tubulin, there is a high degree of cross-resistance among the vinca alkaloids.[7][14] Resistance developed to Vincristine is generally expected to confer resistance to other drugs in this class. While there are some pharmacological differences, their shared mechanism of action and susceptibility to efflux by P-gp results in a strong cross-resistance profile.[9][15]
Taxanes (e.g., Paclitaxel, Docetaxel)
Taxanes are microtubule-stabilizing agents that bind to a different site on β-tubulin than Vincristine.[8][16] Despite this mechanistic difference, cross-resistance is frequently observed. This is primarily because both Vincristine and taxanes are well-known substrates for the P-gp efflux pump.[9][17][18] Therefore, cancer cells that have acquired resistance to Vincristine via P-gp overexpression will often demonstrate resistance to paclitaxel and docetaxel.[10] However, in cases where resistance is due to specific tubulin mutations, cross-resistance may be less predictable.[19]
Epothilones (e.g., Ixabepilone)
Epothilones are a newer class of microtubule-stabilizing agents that bind to the taxane site but have been specifically developed to overcome taxane resistance.[9][20] A key advantage of epothilones, such as Ixabepilone, is that they are poor substrates for the P-gp efflux pump.[20][21] This characteristic means that they often retain activity in cancer cells that have developed P-gp-mediated resistance to Vincristine and taxanes.[9][22] This makes them a valuable therapeutic option after treatment failure with older TTAs. While P-gp may cause some resistance to ixabepilone, it is far less susceptible than taxanes or vinca alkaloids.[23]
Colchicine-Binding Site Inhibitors (CBSIs)
This class of agents, which includes colchicine itself and newer compounds in clinical development (e.g., Plinabulin, Lisavanbulin), are microtubule destabilizers, similar to Vincristine.[8][24] However, they bind to the distinct colchicine site on tubulin.[7][25] Critically, many CBSIs are not substrates for P-gp and can circumvent this common resistance mechanism.[8][26] Studies have shown that novel CBSIs can effectively impair the viability of Vincristine-resistant neuroblastoma cell lines, indicating a lack of cross-resistance.[25][27] This makes the colchicine binding site an attractive target for developing drugs to treat Vincristine-refractory cancers.[28]
Quantitative Data on Cross-Resistance
The following tables summarize experimental data demonstrating the cross-resistance profiles of various tubulin-targeting agents in Vincristine-sensitive and -resistant cancer cell lines. The Resistance Factor (RF) is calculated as (IC₅₀ of resistant line) / (IC₅₀ of parental line).
Table 1: Cross-Resistance in P-gp Overexpressing Cell Lines Data synthesized from studies demonstrating the principle of P-gp mediated cross-resistance.
| Cell Line | Drug | IC₅₀ (Parental) | IC₅₀ (VCR-Resistant) | Resistance Factor (RF) | Citation(s) |
| HEK293 | Vincristine | 1.5 nM | >150 nM | >100 | [26] |
| Paclitaxel | 2.0 nM | >200 nM | >100 | [26] | |
| Colchicine | 8.0 nM | >800 nM | >100 | [26] | |
| DJ95 (CBSI) | 2.5 nM | 2.8 nM | 1.12 | [26] |
Table 2: Efficacy of Epothilones in Resistant Models Data illustrates the principle that epothilones can overcome resistance mechanisms common to vinca alkaloids and taxanes.
| Cancer Model | Drug | Activity in Sensitive Model | Activity in Resistant Model | Implication | Citation(s) |
| Taxane-Resistant Ovarian Xenograft | Ixabepilone | High | High | Lack of cross-resistance with taxanes. | [29] |
| P-gp Overexpressing Cell Lines | Ixabepilone | Cytotoxic | Cytotoxic | Poor substrate for P-gp efflux pump. | [22] |
| βIII-Tubulin Overexpressing Lines | Ixabepilone | Cytotoxic | Cytotoxic | Evades resistance from this specific tubulin isotype. | [22] |
Experimental Protocols
Protocol for Establishing a Drug-Resistant Cancer Cell Line
This protocol describes a common method for generating an acquired drug resistance model through continuous, dose-escalating exposure.
-
Initial IC₅₀ Determination: Culture the parental (drug-sensitive) cancer cell line and determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a standard cell viability assay (e.g., MTT, see Protocol 5.2).
-
Initial Drug Exposure: Seed the parental cells and treat them with a low concentration of Vincristine, typically starting at or below the IC₁₀ (the concentration that inhibits 10% of cell growth).[30]
-
Culture and Monitoring: Maintain the cells in the drug-containing medium. Monitor the cells for signs of recovery and proliferation. The culture will likely experience significant cell death initially.
-
Subculture and Dose Escalation: Once the surviving cell population has recovered and reached approximately 80% confluency, subculture the cells.[31] In the new flasks, increase the Vincristine concentration by a factor of 1.5 to 2.[31]
-
Iterative Process: Repeat Step 4 for several months. The gradual increase in drug concentration selects for cells with resistance mechanisms.
-
Resistance Confirmation: Periodically, test the cell population's sensitivity to Vincristine (as per Protocol 5.2) and compare the IC₅₀ value to that of the original parental line. A significant increase (e.g., >10-fold) indicates the successful establishment of a resistant line.[31]
-
Cell Line Banking: Once the desired level of resistance is achieved and stable, expand the culture and create cryopreserved stocks of the resistant cell line for future experiments.
Protocol for Cell Viability and Cross-Resistance Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed both the parental and the Vincristine-resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the other tubulin-targeting agents to be tested (e.g., paclitaxel, ixabepilone, a CBSI) in appropriate culture medium. Include a vehicle-only control (e.g., DMSO or saline).
-
Drug Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug dilutions to the appropriate wells. Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value for each drug in both the parental and resistant cell lines.
-
Calculate the Resistance Factor (RF) to quantify the level of cross-resistance.[32]
-
Visualized Workflows and Pathways
// Nodes VCR [label="Vincristine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Taxane [label="Taxanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epothilone [label="Epothilones", fillcolor="#34A853", fontcolor="#FFFFFF"]; CBSI [label="Colchicine-Site\nInhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pgp [label="P-glycoprotein\n(P-gp) Efflux Pump", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="β-Tubulin\nAlterations/Mutations", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Resistance [label="Cellular Resistance\n(Drug Ineffective)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoResistance [label="Cellular Sensitivity\n(Apoptosis)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VCR -> Pgp [label="Substrate"]; Taxane -> Pgp [label="Substrate"]; VCR -> Tubulin [label="Can Induce"]; Taxane -> Tubulin [label="Can Induce"];
Pgp -> Resistance [label="Causes"]; Tubulin -> Resistance [label="Causes"];
Epothilone -> Pgp [label="Poor Substrate", style=dashed, color="#34A853"]; CBSI -> Pgp [label="Not a Substrate", style=dashed, color="#34A853"];
Epothilone -> NoResistance; CBSI -> NoResistance; } dot Caption: Key mechanisms of resistance and circumvention by different TTAs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mjpms.in [mjpms.in]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vincristine - Wikipedia [en.wikipedia.org]
- 7. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Improving the targeting of tubulin-binding agents: lessons from drug resistance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The impact of cross-resistance between paclitaxel and docetaxel for metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ixabepilone (Ixempra), a Therapeutic Option for Locally Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ixabepilone: a new treatment option for the management of taxane-resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ixabepilone, a novel microtubule-targeting agent for breast cancer, is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) but not breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
A Comparative Analysis of Vincristine, Vinblastine, and Vindesine on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the Vinca alkaloids Vincristine, Vinblastine, and Vindesine, focusing on their effects on microtubule dynamics. Vinca alkaloids are a class of anti-mitotic agents that are crucial in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule function, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1] This guide presents quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate a deeper understanding of the subtle yet significant differences between these structurally related compounds.
Quantitative Comparison of Vinca Alkaloid Activity
The following table summarizes the key quantitative parameters differentiating the effects of Vincristine, Vinblastine, and Vindesine on microtubule assembly and cell proliferation.
| Parameter | Vincristine | Vinblastine | Vindesine | Source |
| Inhibition of Tubulin Polymerization (Ki, µM) | 0.085 ± 0.013 | 0.178 ± 0.025 | 0.110 ± 0.007 | --INVALID-LINK-- |
| Potency in Mitotic Arrest (L1210 cells) | Less potent | More potent | Most potent | --INVALID-LINK-- |
| Inhibition of Cell Proliferation (B16 Melanoma) | Less potent | More potent | Intermediate | --INVALID-LINK-- |
| Inhibition of Cell Proliferation (L-cells, 40 nM) | ~25% inhibition | Complete inhibition | ~25% inhibition | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
At the molecular level, Vinca alkaloids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[1] At high concentrations, this leads to microtubule depolymerization. However, at lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics—the constant growth and shortening of microtubules. This "kinetic stabilization" disrupts the delicate balance required for the formation and function of the mitotic spindle, leading to arrest of the cell cycle in metaphase.
Prolonged mitotic arrest triggers downstream signaling pathways, ultimately leading to apoptosis (programmed cell death). Two key pathways implicated in Vinca alkaloid-induced apoptosis are the c-Jun N-terminal kinase (JNK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway .
The disruption of microtubule dynamics acts as a cellular stress signal, leading to the activation of the JNK pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, to promote apoptosis.
The NF-κB pathway is also activated in response to microtubule disruption by Vinca alkaloids. This activation can, in some cellular contexts, contribute to the apoptotic response.
References
Validating Biomarkers for Predicting Vincristine Sulfate Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying reliable biomarkers to predict patient response to Vincristine Sulfate is a critical step in advancing personalized medicine. This guide provides a comparative overview of prominent biomarkers, detailing the experimental data supporting their validation and the methodologies employed.
Vincristine, a cornerstone of chemotherapy regimens for various cancers, including acute lymphoblastic leukemia (ALL), lymphomas, and certain solid tumors, exhibits significant variability in patient response and toxicity.[1] This variability underscores the urgent need for validated biomarkers that can predict sensitivity and resistance, enabling clinicians to optimize dosing strategies and improve therapeutic outcomes. This guide explores biomarkers at the genomic, proteomic, and metabolomic levels, presenting a comparative analysis of their validation status and the experimental protocols used to assess them.
Comparative Analysis of Vincristine Sensitivity Biomarkers
The landscape of Vincristine sensitivity biomarkers is diverse, encompassing genetic variations, changes in protein expression, and shifts in metabolic profiles. The following table summarizes key biomarkers identified in recent research, comparing their biological basis, the cancer types in which they were studied, and their reported association with Vincristine response.
| Biomarker Category | Specific Biomarker | Cancer Type(s) | Association with Vincristine Sensitivity/Resistance |
| Genomics | Low NHP2L1 expression | Acute Lymphoblastic Leukemia (ALL) | Increased sensitivity to Vincristine.[2][3] |
| Low SNU13 expression | Leukemia | Increased sensitivity to Vincristine.[4] | |
| VEGFA upregulation | Breast Cancer, Ovarian Cancer | Associated with Vincristine resistance.[5][6] | |
| IL-1β expression changes | Breast Cancer | Implicated in Vincristine resistance.[6] | |
| Polymorphisms in transporter, metabolism, and cytoskeleton-associated genes | Various pediatric cancers | Associated with Vincristine-induced peripheral neuropathy (VIPN).[7] | |
| Proteomics | Sorcin (elevated expression) | Gastric Cancer | Contributes to Vincristine resistance.[8] |
| MGr1-Ag expression | Gastric Cancer, Breast Cancer | Increased expression in Vincristine-resistant cell lines.[9] | |
| Differentially expressed proteins (e.g., calcium-binding proteins, chaperones, metabolic enzymes) | Gastric Cancer | Associated with multidrug resistance.[8] | |
| Metabolomics | Specific metabolite profiles (e.g., amino acids like histidine) | ALL, Breast Cancer | Can predict susceptibility to Vincristine-induced peripheral neuropathy (VIPN).[10][11] |
| Set of 27 identified compounds | Leukemia, Lymphoma, Multiple Myeloma | Differentially expressed between patients with high and low toxicity.[12] |
Experimental Protocols for Biomarker Validation
The validation of these biomarkers relies on a range of sophisticated experimental techniques. Below are detailed methodologies for the key approaches cited in the validation studies.
Gene Expression Analysis via RNA-Sequencing (RNA-Seq)
-
Objective: To identify differentially expressed genes between Vincristine-sensitive and -resistant cancer cells.
-
Protocol:
-
Cell Culture and Treatment: Establish and maintain Vincristine-resistant cell lines (e.g., VCR/MCF7) and their parental wild-type counterparts (e.g., MCF7-WT).[5]
-
RNA Extraction: Isolate total RNA from both resistant and sensitive cell lines using a suitable kit (e.g., TRIzol reagent).
-
Library Preparation: Construct sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries using a platform such as an Illumina sequencer.
-
Data Analysis: Analyze the sequencing data to identify genes with statistically significant changes in expression levels between the resistant and sensitive cells.[5] This involves read mapping, transcript quantification, and differential expression analysis.
-
Proteomic Profiling using Two-Dimensional Gel Electrophoresis (2-DE) and Mass Spectrometry
-
Objective: To identify proteins that are differentially expressed in Vincristine-resistant cancer cells.
-
Protocol:
-
Protein Extraction: Isolate total protein from Vincristine-resistant (e.g., SGC7901/VCR) and parental (e.g., SGC7901) cell lines.[8]
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing): Separate proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Separate the proteins further based on their molecular weight.
-
-
Protein Visualization and Analysis: Stain the gels (e.g., with Coomassie Brilliant Blue or silver stain) to visualize protein spots. Use imaging software to compare the 2-DE patterns and identify differentially expressed spots.
-
Protein Identification by Mass Spectrometry (MS): Excise the protein spots of interest from the gel, subject them to in-gel digestion (typically with trypsin), and analyze the resulting peptides by MALDI-TOF-MS or ESI-Q-TOF-MS to determine their identity.[8]
-
Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify metabolic biomarkers that can predict Vincristine-induced peripheral neuropathy (VIPN) or treatment response.
-
Protocol:
-
Sample Collection: Collect biological samples (e.g., serum, plasma) from patients at specified time points during Vincristine treatment.[10][12]
-
Metabolite Extraction: Extract metabolites from the biological samples using a suitable solvent system (e.g., methanol, acetonitrile).
-
LC-MS Analysis:
-
Data Analysis: Process the raw LC-MS data to identify and quantify metabolites. Employ statistical analysis and machine learning models (e.g., Support Vector Classification) to identify a subset of biomarker metabolites that can differentiate between patient groups (e.g., high vs. low neuropathy).[10]
-
Visualizing Workflows and Pathways
To further elucidate the processes involved in biomarker validation and the underlying biological mechanisms, the following diagrams are provided.
Caption: Comparative workflow for genomic, proteomic, and metabolomic biomarker validation.
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of Vincristine-Induced Peripheral Neuropathy in Children with Cancer: A Systematic Review and Meta-Analysis [mdpi.com]
- 8. A subcelluar proteomic investigation into vincristine-resistant gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Metabolomics Approach for Early Prediction of Vincristine-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Analysis of the Pharmacokinetic Profiles of Vincristine and Its Synthetic Analogs
This guide provides a detailed comparison of the pharmacokinetic profiles of the vinca alkaloid vincristine and its key synthetic analogs: vinblastine, vindesine, and vinorelbine. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to aid in research and clinical decision-making.
Vinca alkaloids, originally derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of chemotherapy regimens for a variety of cancers, including leukemias, lymphomas, and solid tumors.[1][2] Their antitumor activity stems from their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] While structurally similar, these compounds exhibit distinct pharmacokinetic properties that significantly influence their therapeutic efficacy and toxicity profiles.
Pharmacokinetic Parameters: A Comparative Overview
The pharmacokinetic behavior of vincristine and its analogs is characterized by rapid distribution from the bloodstream into tissues, extensive hepatic metabolism, and primary elimination through the biliary system.[1][5] All three drugs—vincristine, vindesine, and vinblastine—exhibit a triphasic serum decay pattern after intravenous administration.[6] However, notable differences exist in their terminal half-lives, clearance rates, and volumes of distribution, which are summarized in the table below.
| Parameter | Vincristine | Vinblastine | Vindesine | Vinorelbine |
| Terminal Half-life (t½γ) | 85 ± 69 hours | 25 ± 7 hours[6] | 24 ± 10 hours[6] | 20 - 40 hours[7] |
| Serum/Body Clearance | 0.106 L/kg/hr[6] | 0.740 L/kg/hr[6] | 0.252 L/kg/hr[6] | 72.54 - 89.46 L/h[7] |
| Volume of Distribution (Vd) | 1.3 L/kg[8] | 1.5 L/kg[8] | 1.9 L/kg[8] | ~70 L/kg[7] |
| Protein Binding | ~75%[1] | Not specified | Not specified | High (78% in platelets)[7] |
| Primary Metabolism | Hepatic (CYP3A subfamily)[1][5] | Hepatic (CYP3A subfamily)[5] | Hepatic (CYP3A subfamily)[5] | Hepatic (CYP3A4)[5] |
| Primary Route of Elimination | Feces (~80%)[1] | Feces[5] | Feces[5] | Feces (34-58%)[7] |
| Urinary Excretion | 10-20%[1] | Not specified | ~13.2% | <20%[7] |
Data compiled from multiple sources as cited.
The most significant differences are observed in their clearance rates, with vinblastine being cleared much more rapidly than vincristine or vindesine.[6] This variation in clearance correlates with the typical clinical doses and observed toxicities of these drugs.[6] Vincristine's longer and more variable terminal half-life is a key distinguishing feature.[6]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for all vinca alkaloids is the inhibition of mitosis at the metaphase stage through their interaction with tubulin, the protein subunit of microtubules.[1] By binding to the β-subunit of tubulin heterodimers, these drugs prevent their polymerization into microtubules.[4] This disruption of microtubule assembly is critical as it interferes with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[3] The resulting mitotic arrest triggers a cascade of events leading to programmed cell death, or apoptosis.[3][9]
Recent studies have also indicated that vincristine may influence other signaling pathways. For instance, it has been shown to enhance amoeboid-like motility in certain cancer cells through the GEF-H1/RhoA/ROCK/Myosin light chain signaling pathway.[10] Resistance to vincristine has been linked to changes in the MAPK signaling pathway and autophagy.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. The comparative clinical pharmacology and pharmacokinetics of vindesine, vincristine, and vinblastine in human patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of vincristine, vinblastine, and vindesine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vincristine | Cell Signaling Technology [cellsignal.com]
- 10. Vincristine enhances amoeboid-like motility via GEF-H1/RhoA/ROCK/Myosin light chain signaling in MKN45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Vincristine Sulfate Derivatives: Structure-Activity Relationship and Enhanced Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Vincristine Sulfate derivatives, offering insights into their structure-activity relationships, enhanced cytotoxic profiles, and the underlying experimental methodologies. This analysis aims to facilitate the advancement of next-generation Vinca alkaloid-based cancer chemotherapeutics.
This compound, a cornerstone in the treatment of various malignancies, including leukemias and lymphomas, faces challenges of drug resistance and dose-limiting neurotoxicity. To overcome these limitations, extensive research has focused on the synthesis of novel derivatives with improved therapeutic indices. This guide delves into the structure-activity relationships of these new agents, presenting a comparative analysis of their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Novel Vincristine Derivatives
The quest for more potent and less toxic Vincristine analogs has led to a variety of structural modifications. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative novel Vincristine derivatives compared to the parent compound, this compound. These derivatives showcase modifications at different positions of the Vinca alkaloid core structure, leading to varied biological activities.
| Compound | Modification | Cell Line | IC50 (nM)[1] | Fold Increase in Potency vs. Vincristine |
| This compound | Parent Compound | MCF-7 | 239.51 [2] | - |
| L1210 | 4.4 [3] | - | ||
| B16 | - | - | ||
| Vindesine | Deacetylvinblastine amide | L1210 | - | More potent [4][5] |
| B16 | - | Less potent [6] | ||
| Vinepidine | New derivative of vincristine | B16 | - | Less potent [6] |
| Phosphonium Vindoline Derivative (9e) | Phosphonium salt at C17 of vindoline | RPMI-8226 | 20.0 [1] | - |
| A2780 | >10,000 [1] | - |
Note: IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Direct comparison of fold increase is challenging without IC50 values for all compounds against the same cell lines. The table highlights the general trends observed in the cited literature.
Structure-Activity Relationship Insights
The modifications on the Vincristine scaffold have provided crucial insights into the structure-activity relationship (SAR) of this class of compounds.
-
Modifications at the Vindoline Moiety: Changes in the vindoline part of the molecule, such as the introduction of phosphonium salts at the C17 position, have been shown to yield derivatives with significant cytotoxic activity, with some exhibiting nanomolar potency against specific leukemia cell lines.[1]
-
Modifications at the Velbanamine Moiety: Alterations to the velbanamine (or catharanthine) portion of the molecule have also been explored. For instance, the development of Vindesine, a deacetylvinblastine amide, demonstrated that modifications at this site could lead to compounds with a different spectrum of activity and potency compared to Vincristine.[4][5]
-
Importance of Stereochemistry: The stereochemistry of the Vinca alkaloids is critical for their anticancer activity. Any minor alterations, such as hydrogenation of double bonds or changes in the stereocenters, can lead to inactive analogs.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the Vincristine derivatives or the parent compound for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the cytotoxicity assay. After the treatment period, both adherent and floating cells are collected.
-
Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: The washed cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes. During this time, Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are then analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[9][10][11]
Signaling Pathway of Vincristine-Induced Apoptosis
Vincristine primarily exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis. The signaling cascade involves both intrinsic and extrinsic pathways.
Caption: Vincristine-induced apoptotic signaling pathway.
Conclusion
The development of novel this compound derivatives represents a promising strategy to enhance the therapeutic efficacy of Vinca alkaloids. By understanding the intricate structure-activity relationships, researchers can rationally design new compounds with improved potency against a broader range of cancers and potentially reduced side effects. The experimental protocols detailed in this guide provide a standardized framework for the evaluation of these next-generation anticancer agents, paving the way for their translation into clinical practice. Further investigations into the precise mechanisms of action and resistance will continue to fuel the evolution of this important class of chemotherapeutic drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cell killing and kinetic effects of vincristine or vindesine in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Vincristine vs. Vinblastine: A Comparative Guide to Potency in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of vincristine and vinblastine, two closely related vinca alkaloids, in inducing mitotic arrest. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to be a valuable resource for researchers in oncology and cell biology.
Executive Summary
Vincristine and vinblastine are potent anti-cancer agents that exert their cytotoxic effects by disrupting microtubule dynamics, leading to arrest of the cell cycle in mitosis and subsequent apoptosis. While both drugs share a common mechanism of action, their potency in inducing mitotic arrest can vary depending on the cell type and experimental conditions. This guide delves into a quantitative comparison of their efficacy, outlines the experimental protocols to assess their impact, and illustrates the key signaling pathways involved.
Quantitative Comparison of Potency
The potency of vincristine and vinblastine in inducing cell cycle arrest and cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values from various studies, highlighting the differential sensitivity of various cancer cell lines to these two agents under different exposure durations.
| Cell Line | Drug | Exposure Time | IC50 (nM) | Reference |
| Mouse Leukemia L1210 | Vincristine | Continuous | 4.4 | [1][2] |
| Vinblastine | Continuous | 4.0 | [1][2] | |
| Vincristine | 4 hours | 100 | [1][2] | |
| Vinblastine | 4 hours | 380 | [1][2] | |
| Mouse Lymphoma S49 | Vincristine | Continuous | 5 | [1][2] |
| Vinblastine | Continuous | 3.5 | [1][2] | |
| Mouse Neuroblastoma | Vincristine | Continuous | 33 | [1][2] |
| Vinblastine | Continuous | 15 | [1][2] | |
| HeLa | Vincristine | Continuous | 1.4 | [1][2] |
| Vinblastine | Continuous | 2.6 | [1][2] | |
| Vincristine | 4 hours | 33 | [1][2] | |
| Vinblastine | 4 hours | 62 | [1][2] | |
| Human Leukemia HL-60 | Vincristine | Continuous | 4.1 | [1][2] |
| Vinblastine | Continuous | 5.3 | [1][2] | |
| Vincristine | 4 hours | 23 | [1][2] | |
| Vinblastine | 4 hours | 900 | [1][2] | |
| Murine Lymphoblastic Leukemia (L5178Y) | Vincristine | Not Specified | 5.8 | [3] |
| Vinblastine | Not Specified | 44 | [3] | |
| SH-SY5Y Human Neuroblastoma | Vincristine | Not Specified | 100 | [4][5] |
| MCF-7 Breast Cancer | Vinblastine | 48 hours | 67,120 | [6] |
| Vincristine | 48 hours | 239,510 | [6] |
Mechanism of Action: A Tale of Two Vinca Alkaloids
Both vincristine and vinblastine target tubulin, the fundamental protein subunit of microtubules.[7] By binding to β-tubulin, they inhibit the polymerization of tubulin into microtubules.[8] This disruption of microtubule dynamics has profound consequences for rapidly dividing cells, particularly during mitosis. The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells.[8] By preventing the formation of a functional mitotic spindle, vincristine and vinblastine trigger the Spindle Assembly Checkpoint (SAC) .[9][10]
The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[10] In the presence of unattached or improperly attached kinetochores to the mitotic spindle, the SAC sends out a "wait" signal that prevents the cell from progressing into anaphase.[9][11] This prolonged mitotic arrest ultimately leads to the activation of the intrinsic apoptotic pathway.[7][12]
Downstream of mitotic arrest, the cell initiates a signaling cascade that culminates in programmed cell death. A key event is the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[12][13] This inactivation allows the pro-apoptotic Bcl-2 family members, Bax and Bak, to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[14] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[12][15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[12][14][15]
Experimental Protocols
Assessment of Mitotic Arrest by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle, particularly the G2/M phase, following treatment with vincristine or vinblastine.
Materials:
-
Cell culture medium
-
Vincristine or Vinblastine stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.
-
Drug Treatment: Treat the cells with various concentrations of vincristine or vinblastine for the desired duration. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.[6][16]
Visualization of Microtubule Disruption by Immunofluorescence
Objective: To visualize the effects of vincristine or vinblastine on the microtubule network and mitotic spindle formation.
Materials:
-
Cells cultured on coverslips
-
Vincristine or Vinblastine stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a culture dish and treat with vincristine or vinblastine as described for the flow cytometry protocol.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Disrupted microtubule networks and aberrant mitotic spindles will be apparent in the treated cells compared to the well-organized microtubule structures in control cells.[8]
Visualizing the Process: From Drug to Cell Fate
To better understand the experimental process and the underlying molecular events, the following diagrams have been generated using Graphviz.
Conclusion
Both vincristine and vinblastine are highly effective inducers of mitotic arrest, a key mechanism underlying their anti-cancer activity. While their potencies are often comparable, subtle differences exist across various cell lines and experimental conditions. Vincristine appears to be more potent in some cell lines, particularly under short-term exposure, which may be attributed to its slower release from cells.[2] Conversely, vinblastine can exhibit greater potency in other cell types. The choice between these two agents in a research or clinical setting may therefore depend on the specific cancer type being targeted. The provided experimental protocols and pathway diagrams offer a framework for further investigation into the nuanced activities of these important chemotherapeutic drugs.
References
- 1. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. brieflands.com [brieflands.com]
- 7. ptglab.com [ptglab.com]
- 8. Discovery of Novel Agents on Spindle Assembly Checkpoint to Sensitize Vinorelbine-Induced Mitotic Cell Death against Human Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spindle checkpoint function and cellular sensitivity to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monarch Initiative [beta.monarchinitiative.org]
- 11. brieflands.com [brieflands.com]
- 12. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Vincristine Sulfate
Vincristine Sulfate is a potent antineoplastic agent that requires stringent safety protocols to protect laboratory personnel from its hazardous properties. This document provides comprehensive, procedural guidance for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the proper use and disposal of PPE.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Gloves | Double gloving with powder-free chemotherapy gloves tested according to ASTM D6978-05 standard is recommended.[1][2][3][4] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1][2][4] Change gloves every 30 minutes or immediately if contaminated or damaged.[2] |
| Gowns | Disposable, long-sleeved, solid-front gowns made of polyethylene-coated polypropylene or other laminate materials provide the best protection.[1][4] Gowns should be resistant to penetration by chemotherapy drugs. |
| Eye & Face Protection | Safety glasses with side shields or goggles should be worn.[2][5] A face shield is required whenever there is a risk of splashing or aerosol generation.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is necessary when handling the powder form of the drug, cleaning up spills, or when there is a potential for aerosolization.[2][4][5] Surgical masks do not provide adequate protection.[2] |
Handling and Operational Procedures
All handling of this compound, especially the preparation of injectable solutions, should be performed within a Class II laminar flow biological safety cabinet (BSC) to minimize aerosol generation and exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the BSC should be covered with a disposable, plastic-backed absorbent pad.
-
Reconstitution: If working with the powder form, carefully reconstitute the vial. Avoid shaking the vial to prevent aerosolization. Use a gentle swirling motion to dissolve the powder.
-
Administration (for research applications): When administering the solution, use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.[5]
-
Decontamination: After handling, wipe down all surfaces in the BSC with an appropriate deactivating agent, followed by a cleaning agent.
-
PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves. Dispose of all PPE as hazardous waste.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[5]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled as "Chemotherapy Waste".[5] Do not recap, bend, or break needles. |
| Contaminated PPE & Materials | Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" bag or container.[5] This container should be sealed before removal from the laboratory. |
| Unused or Expired this compound | Unused or expired this compound must be disposed of as hazardous chemical waste.[5][7] Do not dispose of it down the drain or in regular trash. |
Emergency Procedures
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should manage the spill.
-
Containment: Cover the spill with an absorbent material from a spill kit, working from the outside in.
-
Decontamination: Once the spill is absorbed, decontaminate the area with an appropriate deactivating solution, followed by a cleaning agent.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
A cytotoxic spill kit should be readily available in areas where this compound is handled.[5] The kit should include:
-
Impermeable body covering and shoe covers
-
Latex and utility gloves
-
Goggles and an approved HEPA respirator
-
Disposable dustpan, scoop, absorbent towels, and spill control pillows
-
Sharps container and disposable garbage bag with a hazardous waste label[5]
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][7] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
